1-Aminopropylphosphonic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 133879. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Agrochemicals -> Fungicides. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-aminopropylphosphonic acid | |
|---|---|---|
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InChI |
InChI=1S/C3H10NO3P/c1-2-3(4)8(5,6)7/h3H,2,4H2,1H3,(H2,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DELJNDWGTWHHFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(N)P(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10NO3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50864694 | |
| Record name | Ampropylfos | |
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Molecular Weight |
139.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14047-23-5 | |
| Record name | Ampropylfos [INN] | |
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| Record name | NSC-133879 | |
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| Record name | Ampropylfos | |
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| Record name | Phosphonic acid, (1-aminopropyl)- | |
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| Record name | AMPROPYLFOS | |
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| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-Aminopropylphosphonic Acid: Structure, Properties, and Applications
Introduction
1-Aminopropylphosphonic acid is an organophosphorus compound belonging to the class of α-aminophosphonic acids. These molecules are notable as structural bioisosteres of natural α-amino acids, where a tetrahedral phosphonic acid moiety replaces the planar carboxylic acid group.[1][2] This structural mimicry allows them to interact with biological systems, often acting as antagonists or inhibitors of enzymes that process amino acids.[2][3] Their unique physicochemical properties, including strong acidity and potent metal-chelating abilities, further contribute to their broad utility.[4] This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and key applications of this compound, with a focus on its relevance to researchers in drug discovery and the life sciences.
Part 1: Chemical Structure and Physicochemical Properties
The defining features of this compound are the presence of a chiral center at the α-carbon (C1) and the ionizable amino and phosphonic acid groups. This structure imparts a zwitterionic character in solution, influencing its solubility and intermolecular interactions.
Molecular Structure and Stereochemistry
The IUPAC name for the compound is (1-aminopropyl)phosphonic acid.[5] Its structure consists of a propyl chain with an amino group and a phosphonic acid group both attached to the first carbon atom. This C1 carbon is a stereocenter, meaning this compound exists as a pair of enantiomers: (S)-(+)-(1-aminopropyl)phosphonic acid and (R)-(-)-(1-aminopropyl)phosphonic acid.[6][7] The specific stereoisomer is often critical for biological activity, a crucial consideration in drug development.[8]
In the solid state and in aqueous solution across a wide pH range, the molecule exists predominantly as a zwitterion, with a protonated ammonium group (-NH3+) and a deprotonated phosphonate group (-PO3H- or -PO3^2-).
Physicochemical Data
The physical and chemical properties of this compound are summarized below. These properties are essential for designing experimental protocols, including reaction conditions, formulation, and analytical methods.
| Property | Value | Source(s) |
| Molecular Formula | C₃H₁₀NO₃P | [5][6][9] |
| Molecular Weight | 139.09 g/mol | [6][9][10] |
| CAS Number | 14047-23-5 (Racemate) | [5][11] |
| 98048-99-8 ((S)-(+)-enantiomer) | [6][9] | |
| 98049-00-4 ((R)-(-)-enantiomer) | [7] | |
| Appearance | White crystalline powder | [9] |
| Melting Point | 265-269 °C (lit.) | [6][7][9] |
| Hydrogen Bond Donors | 3 | [6] |
| Hydrogen Bond Acceptors | 4 | [6] |
| Topological Polar Surface Area | 93.36 Ų | [6] |
| XLogP3 | -3.8 | [6] |
Note: The high melting point is characteristic of compounds with strong intermolecular forces, such as the ionic interactions and hydrogen bonding present in the zwitterionic crystalline lattice.
Part 2: Synthesis of this compound
The synthesis of α-aminophosphonic acids is a well-established field, with several reliable methods available. The choice of synthetic route often depends on the desired scale, stereochemical purity, and available starting materials. A common and versatile approach is a variation of the Kabachnik-Fields reaction, which involves the condensation of an aldehyde, an amine, and a phosphite.
Experimental Protocol: Three-Component Synthesis
This protocol describes a representative synthesis of racemic this compound.[3]
Materials:
-
Propanal
-
Ammonia (e.g., 7N solution in Methanol)
-
Diethyl phosphite
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Deionized Water
Procedure:
-
Imine Formation: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve propanal (1.0 eq) in ethanol. Cool the solution to 0 °C in an ice bath.
-
Add a solution of ammonia in methanol (1.1 eq) dropwise while maintaining the temperature at 0 °C. Stir the mixture for 1 hour at this temperature. Causality Note: This step forms the reactive propyl-imine intermediate in situ. Low temperature minimizes side reactions of the aldehyde.
-
Phosphite Addition: To the same flask, add diethyl phosphite (1.0 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy. Causality Note: The phosphorus atom of the phosphite acts as a nucleophile, attacking the electrophilic carbon of the imine C=N bond.
-
Solvent Removal: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator to obtain the crude diethyl (1-aminopropyl)phosphonate.
-
Ester Hydrolysis (Deprotection): Add concentrated HCl (e.g., 6M, excess) to the crude product. Heat the mixture to reflux (approx. 110 °C) for 6-8 hours. Causality Note: This is a critical deprotection step. The strong acidic conditions and high temperature are necessary to hydrolyze the stable phosphonate esters to the final phosphonic acid.[4]
-
Isolation and Purification: Cool the acidic solution to 0-4 °C. The product, this compound, will precipitate out of the solution.
-
Collect the solid by vacuum filtration and wash with a small amount of cold ethanol.
-
Further purify the product by recrystallization from a water/ethanol mixture to yield pure this compound as a white crystalline solid.
Part 3: Spectroscopic Characterization
Structural confirmation of this compound relies on a combination of spectroscopic techniques. Each method provides unique information about the molecule's functional groups and atomic connectivity.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the propyl chain. The α-proton (on C1) will appear as a multiplet due to coupling with the neighboring -CH₂- protons and the phosphorus atom. The N-H protons often appear as a broad signal that can exchange with D₂O.[12]
-
¹³C NMR: The spectrum will display three distinct carbon signals. The C1 carbon, being attached to both nitrogen and phosphorus, will be observed in a characteristic region (typically 40-65 ppm) and will show splitting due to C-P coupling.[12]
-
³¹P NMR: This is a highly diagnostic technique for organophosphorus compounds. This compound will exhibit a single resonance in the phosphonate region of the spectrum, confirming the presence of the phosphorus center.
-
Infrared (IR) Spectroscopy: The IR spectrum is useful for identifying key functional groups.[13] Expect to see:
-
Broad O-H stretching bands from the P-OH groups (2500-3300 cm⁻¹).
-
N-H stretching from the -NH₃⁺ group (around 3000 cm⁻¹).
-
A strong P=O stretching absorption (1150-1250 cm⁻¹).
-
N-H bending vibrations (1500-1650 cm⁻¹).[12]
-
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound (139.09 g/mol ).[10] High-resolution mass spectrometry (HRMS) can be used to verify the exact mass and elemental composition (C₃H₁₀NO₃P).[6]
Part 4: Applications in Research and Drug Development
The structural similarity of α-aminophosphonic acids to α-amino acids makes them valuable tools in medicinal chemistry and chemical biology.[1][2] They are frequently explored as enzyme inhibitors, receptor agonists/antagonists, and antibacterial agents.
Enzyme Inhibition
As mimics of natural amino acids, these compounds can act as competitive inhibitors for enzymes involved in amino acid metabolism. For example, aminophosphonic acids have been shown to inhibit enzymes like alanine racemase and various proteases.[1][2] The tetrahedral geometry of the phosphonate group is thought to mimic the transition state of peptide bond hydrolysis, making these compounds effective inhibitors of proteases such as HIV protease and renin.[1]
Receptor Modulation
While specific data for this compound is limited, the closely related compound 3-aminopropylphosphonic acid is a known partial agonist of GABA-B receptors and a selective antagonist for GABA-C receptors.[14][15][16] This highlights the potential of the aminophosphonic acid scaffold to interact with neurotransmitter receptors, suggesting that this compound and its derivatives could be valuable probes for neurological research.
Antibacterial Agents
Phosphonopeptides, where an aminophosphonic acid is linked to other amino acids, have been developed as antibacterial agents.[17] These molecules are actively transported into bacterial cells via peptide transporters. Once inside, cellular peptidases cleave the peptide bond, releasing a high concentration of the aminophosphonic acid, which then inhibits essential enzymes involved in bacterial cell wall synthesis, such as alanine racemase.[17] This "Trojan horse" strategy provides a targeted delivery mechanism, enhancing the compound's efficacy.
References
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(1S)-(+)-(1-Aminopropyl)phosphonic acid - LookChem. Available from: [Link]
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(1-Aminopropyl)phosphonate | C3H10NO3P | CID 44288334 - PubChem. Available from: [Link]
-
Synthesis of α-Aminophosphonic Acid Derivatives Through the Addition of O- and S-Nucleophiles to 2H-Azirines and Their Antiproliferative Effect on A549 Human Lung Adenocarcinoma Cells - PMC - NIH. Available from: [Link]
-
Synthesis of α-aminophosphonic and α-aminophosphinic acids | Request PDF - ResearchGate. Available from: [Link]
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The Synthesis of α-Aminophosphonates via Enantioselective Organocatalytic Reaction of 1-(N-Acylamino)alkylphosphonium Salts with Dimethyl Phosphite - MDPI. Available from: [Link]
-
(1s)-(+)-(1-aminopropyl)phosphonic acid - Chongqing Chemdad Co. ,Ltd. Available from: [Link]
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Aminophosphonic Acids of Potential Medical Importance | Request PDF - ResearchGate. Available from: [Link]
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Phosphonic acid, [(1S)-1-aminopropyl] - CAS Common Chemistry. Available from: [Link]
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The Discovery of 3-(N-alkyl)aminopropylphosphonic Acids as Potent S1P Receptor Agonists. Available from: [Link]
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Antibacterial activity and mechanism of action of phosphonopeptides based on aminomethylphosphonic acid - PMC - NIH. Available from: [Link]
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(1-AMINOPROPYL)PHOSPHONIC ACID - Matrix Fine Chemicals. Available from: [Link]
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Phosphonic acid: preparation and applications - PMC - NIH. Available from: [Link]
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3-Aminopropylphosphonic acid | C3H10NO3P | CID 97587 - PubChem. Available from: [Link]
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Aminophosphonic acid and aminophosphonates of potential medical... - ResearchGate. Available from: [Link]
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Synthesis, characterization and biological activity of some α-aminophosphonates | Request PDF - ResearchGate. Available from: [Link]
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NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy - Universal Class. Available from: [Link]
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Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry - YouTube. Available from: [Link]
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24.10: Spectroscopy of Amines - Chemistry LibreTexts. Available from: [Link]
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Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 - YouTube. Available from: [Link]
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Phosphinic acids: current status and potential for drug discovery - PubMed. Available from: [Link]
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Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Available from: [Link]
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pKa Data Compiled by R. Williams pKa Values. Available from: [Link]
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Synthesis of 1-Aminopropylphosphonic Acid for Laboratory Use
An In-depth Technical Guide for Researchers
Introduction: The Significance of 1-Aminopropylphosphonic Acid
This compound is a phosphonic acid analogue of the proteinogenic amino acid alanine, where the typical carboxylic acid group is replaced by a tetrahedral phosphonic acid moiety.[1][2] This structural modification grants it unique physicochemical and biological properties. As bioisosteres of α-amino acids, these compounds are of significant interest in medicinal chemistry, biochemistry, and agrochemistry.[3][4] Their applications are diverse, ranging from enzyme inhibitors and antibacterial agents to herbicides.[1][5] The tetrahedral geometry of the phosphonate group, compared to the planar carboxylate group, allows these molecules to act as transition-state mimics for peptide hydrolysis, making them potent inhibitors of proteolytic enzymes.[4] This guide provides an in-depth examination of practical synthetic routes for the preparation of this compound in a standard laboratory setting, focusing on methodologies that offer high yields, operational simplicity, and validated outcomes.
Part 1: Core Synthetic Strategies
The synthesis of α-aminophosphonic acids has been extensively studied, leading to several robust methodologies. The most prevalent and accessible approaches for laboratory-scale synthesis are centered around the formation of the critical Carbon-Phosphorus (C-P) bond.
The Kabachnik-Fields (Phospha-Mannich) Reaction
The most widely utilized method for synthesizing α-aminophosphonates is the Kabachnik-Fields reaction.[3] This is a one-pot, three-component condensation involving a carbonyl compound, an amine, and a dialkyl phosphite (a >P(O)H species).[5] For the synthesis of this compound, this translates to the reaction of propionaldehyde, an ammonia source, and a dialkyl phosphite like diethyl phosphite.
The reaction mechanism is understood to proceed via one of two primary pathways, depending on the specific reactants and conditions[3]:
-
Route A (Imine Pathway): The aldehyde (propionaldehyde) and amine (ammonia) first condense to form an imine intermediate. The dialkyl phosphite then undergoes nucleophilic addition to the imine's C=N double bond to form the α-aminophosphonate.
-
Route B (Hydroxyphosphonate Pathway): The dialkyl phosphite first adds to the carbonyl group of the aldehyde to form an α-hydroxyphosphonate. This intermediate then undergoes nucleophilic substitution by the amine to yield the final product.
The Kabachnik-Fields reaction can be performed without a catalyst, but various catalysts, including Lewis acids like Mg(ClO₄)₂ or metal complexes, are often employed to improve yields and reaction times.[5]
Caption: General mechanism of the Kabachnik-Fields reaction for this compound synthesis.
The Pudovik Reaction
The Pudovik reaction is closely related to the Kabachnik-Fields reaction and involves the direct addition of a dialkyl phosphite to a pre-formed imine.[3] This two-component approach can offer better control and higher purity if the imine is stable and easily prepared. For propionaldehyde, the corresponding imine (propionaldimine) can be generated in situ.
One-Pot Synthesis via Silyl Intermediates
A highly efficient and modern alternative involves a one-pot, three-step procedure utilizing silyl reagents.[6] This method is prized for its high yields (often 73–89%) and straightforward work-up.[6] The process involves:
-
Imine Formation: An aldehyde (propionaldehyde) and an amine are condensed in the presence of a promoter like chlorotrimethylsilane (TMSCl). The TMSCl facilitates the formation of the azomethine (imine) intermediate.
-
Phosphonylation: Tris(trimethylsilyl) phosphite, P(OSiMe₃)₃, is added to the imine. This reagent is highly reactive and adds efficiently to the C=N bond to form a silylated phosphonate intermediate.
-
Hydrolysis: The silyl ester is gently cleaved by adding a methanol-water mixture, which hydrolyzes the silyl groups to yield the final α-aminophosphonic acid. This mild final step avoids the harsh acidic conditions required for traditional ester hydrolysis.
Caption: Workflow for the one-pot synthesis of this compound using silyl intermediates.
Part 2: Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of this compound.
Protocol 1: Kabachnik-Fields Synthesis of Diethyl 1-Aminopropylphosphonate
This protocol describes the synthesis of the diethyl ester intermediate, which must be subsequently hydrolyzed.
Materials & Reagents:
-
Propionaldehyde
-
Aqueous Ammonia (28-30%)
-
Diethyl phosphite
-
Ethanol
-
Magnesium Sulfate (anhydrous)
-
Round-bottom flask with magnetic stirrer
-
Reflux condenser and oil bath
Procedure:
-
In a 250 mL round-bottom flask, combine propionaldehyde (0.1 mol) and diethyl phosphite (0.1 mol) in 100 mL of ethanol.
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add concentrated aqueous ammonia (0.12 mol) dropwise to the stirred solution over 30 minutes, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the resulting oil in dichloromethane (100 mL) and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude diethyl 1-aminopropylphosphonate.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Protocol 2: Final Hydrolysis to this compound
The conversion of the phosphonate ester to the final phosphonic acid is a critical step. Two common methods are presented.[7]
Method A: Acidic Hydrolysis [8][9]
-
Place the diethyl 1-aminopropylphosphonate (from Protocol 1) in a round-bottom flask.
-
Add a 6 M solution of hydrochloric acid (HCl) in excess (e.g., 10 equivalents).
-
Heat the mixture to reflux (approx. 110 °C) for 8-12 hours.
-
After cooling, remove the water and excess HCl under reduced pressure.
-
The resulting solid is the hydrochloride salt of the aminophosphonic acid. To obtain the free acid (zwitterionic form), dissolve the salt in a minimal amount of water and adjust the pH to the isoelectric point (typically around pH 4-5) using a base like pyridine or by using an ion-exchange resin.
-
Alternatively, the free acid can be precipitated by dissolving the hydrochloride salt in hot ethanol or methanol and adding propylene oxide.[8]
-
Collect the precipitated solid by filtration, wash with a cold solvent like acetone, and dry under vacuum.
Method B: McKenna Reaction (Silyl Ester Cleavage) [7][9] This method is milder and often preferred for sensitive substrates.
-
Dissolve the diethyl 1-aminopropylphosphonate in a dry, inert solvent like dichloromethane or acetonitrile under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C and add bromotrimethylsilane (TMSBr) (2.5 equivalents) dropwise.
-
Allow the reaction to stir at room temperature for 12-24 hours.
-
Remove the solvent and excess TMSBr in vacuo. This yields the bis(trimethylsilyl) ester intermediate.
-
Carefully add methanol or a methanol/water mixture to the residue. This will cause a vigorous reaction as the silyl esters are hydrolyzed.[6]
-
Stir for 1-2 hours, then remove the solvents under reduced pressure to yield the crude this compound.
-
Purify the product by recrystallization from a water/ethanol mixture.
Caption: Comparative workflow for the hydrolysis of the phosphonate ester to the final acid.
Part 3: Data Summary and Method Comparison
The choice of synthetic route depends on available equipment, desired purity, and scale.
| Feature | Kabachnik-Fields Route | One-Pot Silyl Route |
| Principle | Three-component condensation | Silyl-promoted condensation & hydrolysis |
| Starting Materials | Propionaldehyde, Ammonia, Diethyl Phosphite | Propionaldehyde, Amine, TMSCl, P(OSiMe₃)₃ |
| Typical Yield | Moderate to Good (50-75%) | High (73-89%)[6] |
| Complexity | Moderate; requires separate hydrolysis step | Low; one-pot procedure |
| Final Step | Harsh acidic reflux or McKenna reaction | Mild methanolysis[6] |
| Pros | Uses common, inexpensive reagents | High yield, simple work-up, mild conditions |
| Cons | Can have side reactions; harsh hydrolysis | Requires specialized silyl reagents |
Part 4: Characterization and Validation
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Should show a characteristic doublet for the proton on the α-carbon due to coupling with the phosphorus atom (²JH,P ≈ 15–25 Hz).[6]
-
¹³C NMR: Will confirm the carbon skeleton.
-
³¹P NMR: A single peak confirms the presence of the phosphonate group.
-
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.[6]
Part 5: Safety and Handling
-
Propionaldehyde: Flammable liquid and vapor. Harmful if swallowed and causes skin irritation. Work in a well-ventilated fume hood.
-
Diethyl Phosphite: Corrosive. Causes severe skin burns and eye damage. Handle with appropriate personal protective equipment (PPE).
-
Chlorotrimethylsilane (TMSCl) & Bromotrimethylsilane (TMSBr): Highly corrosive and react violently with water, releasing HCl/HBr gas. Must be handled under anhydrous conditions in a fume hood.
-
Concentrated HCl: Highly corrosive. Causes severe burns. Always add acid to water, never the other way around.
Researchers must consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work.
Conclusion
For routine laboratory synthesis of this compound, the one-pot synthesis via silyl intermediates offers a superior combination of high yield, operational simplicity, and mild reaction conditions.[6] While the traditional Kabachnik-Fields reaction followed by acid hydrolysis remains a viable and cost-effective alternative, it is often more laborious and may result in lower overall yields.[3][5] The final choice of method should be guided by the specific requirements of the research project, including scale, purity needs, and the availability of specialized reagents.
References
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A. A. Gevorgyan, et al. (2011). A One-Pot, Three-Step Synthesis of α-Aminophosphonic Acids. Synthesis, 2011(13), 2133-2138. Available from: [Link]
-
G. Keglevich. (2018). Synthesis of α-aminophosphonates by the Kabachnik–Fields reaction and by the Pudovik reaction. In Phosphorus Compounds. De Gruyter. Available from: [Link]
-
F. Palacios, et al. (2019). Synthesis of α-Aminophosphonic Acid Derivatives Through the Addition of O- and S-Nucleophiles to 2H-Azirines and Their Antiproliferative Effect on A549 Human Lung Adenocarcinoma Cells. Molecules, 24(18), 3379. Available from: [Link]
-
A. M. Maj, et al. (2018). The Synthesis of α-Aminophosphonates via Enantioselective Organocatalytic Reaction of 1-(N-Acylamino)alkylphosphonium Salts with Dimethyl Phosphite. Molecules, 23(11), 2991. Available from: [Link]
-
D. V. Rybalkin, et al. (2022). Synthesis of Mixed Phosphonate Esters and Amino Acid-Based Phosphonamidates, and Their Screening as Herbicides. Molecules, 27(19), 6614. Available from: [Link]
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G. Keglevich. (2022). Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction. Molecules, 27(1), 143. Available from: [Link]
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An In-Depth Technical Guide to the Biological Activity of 1-Aminopropylphosphonic Acid
Introduction
1-Aminopropylphosphonic acid, a phosphonic analogue of the proteinogenic amino acid L-alanine, stands as a compelling molecule in the fields of medicinal chemistry and drug development. Its structure is a prime example of bio-isosterism, where the planar carboxylic acid moiety of alanine is replaced by a tetrahedral phosphonic acid group (PO₃H₂).[1][2] This substitution confers significant changes in stereochemistry, acidity, and charge distribution, while maintaining the fundamental amino acid scaffold. The result is a molecule that can mimic endogenous amino acids, enabling it to interact with biological targets but often with profoundly different outcomes.
The enhanced stability of the carbon-phosphorus (C-P) bond compared to the phosphate ester bond (C-O-P) makes aminophosphonates resistant to enzymatic hydrolysis by phosphatases, a crucial feature for therapeutic applications.[2][3] This guide provides a comprehensive technical overview of the biological activities of this compound and its derivatives, focusing on its primary mechanisms of action, proven applications, and the experimental methodologies used to validate its function. We will delve into its role as a potent enzyme inhibitor and explore the therapeutic potential that arises from this core activity, providing researchers and drug development professionals with a foundational understanding of this important class of molecules.
Part 1: Mechanism of Action: Transition-State Analogue Inhibition
The most significant biological activity of α-aminophosphonic acids, including this compound, stems from their ability to act as transition-state analogues.[3][4] Many enzymes that catalyze reactions involving amino acids, particularly peptidases and synthetases, proceed through a high-energy tetrahedral intermediate. The phosphonate group, with its stable tetrahedral geometry, is a near-perfect mimic of this transient state.[1][3]
By binding tightly to the enzyme's active site, this compound and its derivatives can act as potent competitive inhibitors, blocking the binding of the natural substrate and halting the catalytic cycle.[5][6] This mechanism is the foundation for their efficacy as antibacterial agents and their broader potential as enzyme-targeting drugs.
Key Enzyme Targets and Therapeutic Implications
-
Bacterial Cell Wall Synthesis Enzymes : The antibacterial properties of this compound derivatives are primarily linked to the inhibition of enzymes essential for peptidoglycan synthesis.
-
Alanine Racemase (Alr) : This enzyme catalyzes the conversion of L-alanine to D-alanine, an essential component of the bacterial cell wall not found in eukaryotes. Inhibition of Alr starves the bacterium of a critical building block.[7][8]
-
D-alanine:D-alanine Ligase (Ddl) : This enzyme joins two D-alanine molecules, another vital step in peptidoglycan synthesis. Aminophosphonates can inhibit this enzyme, further disrupting the integrity of the cell wall.[7][8]
-
-
Peptidases : As mimics of peptide bond hydrolysis intermediates, these compounds have been studied as inhibitors of various peptidases, such as human and porcine alanine aminopeptidases.[4] This opens avenues for applications in oncology and immune regulation where peptidase activity is often dysregulated.
Part 2: Applications in Drug Discovery and Agriculture
The robust mechanism of enzyme inhibition has positioned this compound and its derivatives as versatile scaffolds for various applications.
Antibacterial Agents
The most developed application is in the creation of novel antibiotics. To overcome the challenge of getting charged molecules across the bacterial cell membrane, this compound is often incorporated into phosphonopeptides. These di- or tri-peptides act as prodrugs, utilizing bacterial peptide transporters (such as Oligopeptide permease, Opp) for active transport into the cell.[8] Once inside, cellular peptidases cleave the peptide bond, releasing the aminophosphonic acid "warhead" in high concentrations to inhibit its target enzymes.[8] This "Trojan horse" strategy enhances potency and selectivity.
Antiproliferative and Antiviral Agents
Derivatives of α-aminophosphonates have demonstrated a wide spectrum of biological activities, including antiproliferative effects against cancer cell lines like A549 (human lung adenocarcinoma), as well as antiviral properties.[7][9][10] The mechanism in these contexts is often related to the inhibition of enzymes crucial for tumor growth or viral replication.
Agrochemicals
Aminophosphonates are also utilized in agriculture as herbicides and plant growth regulators.[9] While distinct from the widely used herbicide glyphosate, whose primary metabolite is aminomethylphosphonic acid (AMPA), other aminophosphonate derivatives leverage similar mechanisms of inhibiting essential amino acid biosynthesis pathways in plants.[11][12]
Part 3: Experimental Methodologies and Data
Validating the biological activity of this compound requires robust and reproducible experimental protocols. As a Senior Application Scientist, I emphasize a self-validating system where each step confirms the integrity of the next.
Experimental Protocol: Enzyme Inhibition Assay
This protocol details a standard workflow for determining the inhibition constant (Kᵢ) of a this compound derivative against a target enzyme, such as a bacterial aminopeptidase.
1. Materials & Reagents:
-
Purified Target Enzyme (e.g., human Alanine Aminopeptidase, hAPN).[4]
-
Test Inhibitor: this compound derivative of known concentration.
-
Substrate: L-Leucine-p-nitroanilide.[4]
-
Assay Buffer: 0.1 M Tris-HCl, pH 7.2.[4]
-
96-well microplate.
-
Spectrophotometer (plate reader) capable of reading absorbance at 405 nm.
2. Step-by-Step Procedure:
-
Enzyme Preparation : Dilute the purified enzyme stock to a working concentration in the assay buffer. The final concentration should yield a linear rate of substrate hydrolysis over 10-15 minutes.
-
Inhibitor Dilution Series : Prepare a serial dilution of the test inhibitor in the assay buffer. This should typically span several orders of magnitude around the expected Kᵢ value.
-
Assay Setup : In the 96-well plate, add the following to each well in triplicate:
-
Assay Buffer.
-
A fixed volume of the enzyme working solution.
-
A fixed volume of the inhibitor dilution (or buffer for the control wells).
-
-
Pre-incubation : Incubate the plate at 37°C for 10-15 minutes. Causality: This step allows the inhibitor to bind to the enzyme and reach equilibrium before the reaction is initiated.[4]
-
Reaction Initiation : Add a fixed volume of the substrate (L-Leucine-p-nitroanilide) to all wells to start the reaction.
-
Data Acquisition : Immediately place the plate in the spectrophotometer, pre-set to 37°C. Measure the increase in absorbance at 405 nm every 60 seconds for 15-20 minutes. Mechanism: The hydrolysis of the substrate releases p-nitroaniline, a chromophore that absorbs light at 405 nm. The rate of increase in absorbance is directly proportional to the enzyme activity.[4]
-
Data Analysis :
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.
-
Plot the reaction velocities against the inhibitor concentrations.
-
Determine the inhibition constant (Kᵢ) by fitting the data to the appropriate inhibition model (e.g., Michaelis-Menten for competitive inhibition) using non-linear regression analysis software (e.g., GraphPad Prism).[4]
-
Quantitative Data Summary
The following table summarizes the inhibitory activity of several phosphonic acid analogues of phenylalanine and homophenylalanine against human (hAPN) and porcine (pAPN) alanine aminopeptidases, demonstrating the structure-activity relationship.
| Compound | Target Enzyme | Inhibition Constant (Kᵢ) [µM] |
| (1-amino-2-phenylethyl)phosphonic acid | hAPN | >100[4] |
| 1-amino-3-phenylpropylphosphonic acid | hAPN | 0.81[4] |
| 1-amino-3-(3-fluorophenyl)propylphosphonic acid | hAPN | 0.48[4] |
| 1-amino-3-(4-fluorophenyl)propylphosphonic acid | hAPN | 0.59[4] |
| 1-amino-3-phenylpropylphosphonic acid | pAPN | 3.5[4] |
| 1-amino-3-(3-fluorophenyl)propylphosphonic acid | pAPN | 1.5[4] |
Insight: The data clearly shows that homophenylalanine analogues (a propyl chain) are significantly more potent inhibitors of hAPN than the direct phenylalanine analogue (an ethyl chain).[4] Furthermore, the addition of fluorine to the phenyl ring enhances inhibitory potential, a common strategy in medicinal chemistry to improve binding affinity.[4]
Conclusion and Future Directions
This compound and its broader family of α-aminophosphonates are powerful molecular tools and therapeutic scaffolds. Their primary biological activity as transition-state analogue inhibitors of key enzymes provides a clear and rational basis for their application in antibacterial, anticancer, and antiviral drug discovery. The ability to incorporate them into phosphonopeptides offers an elegant solution to the challenge of drug delivery, particularly in targeting bacterial pathogens.
Future research should continue to focus on the design of new derivatives with enhanced specificity for their targets to minimize off-target effects. The exploration of their use as inhibitors for a wider range of enzymes involved in metabolic disorders and neurodegenerative diseases represents a promising frontier. As our understanding of enzyme structure and function deepens, the rational design of aminophosphonate-based inhibitors will undoubtedly yield next-generation therapeutics with significant clinical impact.
References
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ResearchGate. (n.d.). Inhibitors of bacterial enzymes based on 1‐aminophosphonic acid:.... Retrieved from [Link]
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PubMed. (1990). A potent antagonist of the strychnine insensitive glycine receptor has anticonvulsant properties. Retrieved from [Link]
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National Institutes of Health. (n.d.). Synthesis of α-Aminophosphonic Acid Derivatives Through the Addition of O- and S-Nucleophiles to 2H-Azirines and Their Antiproliferative Effect on A549 Human Lung Adenocarcinoma Cells. Retrieved from [Link]
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National Institutes of Health. (n.d.). Antibacterial activity and mechanism of action of phosphonopeptides based on aminomethylphosphonic acid. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis, characterization and biological activity of some α-aminophosphonates | Request PDF. Retrieved from [Link]
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Semantic Scholar. (n.d.). Aminophosphonic acids and derivatives. Synthesis and biological applications. Retrieved from [Link]
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ResearchGate. (n.d.). Aminophosphonic Acids of Potential Medical Importance | Request PDF. Retrieved from [Link]
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MDPI. (n.d.). Synthesis and Biological Studies of Novel Aminophosphonates and Their Metal Carbonyl Complexes (Fe, Ru). Retrieved from [Link]
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ResearchGate. (n.d.). Novel Systemically Active Antagonists of the Glycine Site of the N-Methyl-d-aspartate Receptor: Electrophysiological, Biochemical and Behavioral Characterization. Retrieved from [Link]
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ICL Growing Solutions. (2024). Why is MKP widely used for foliar applications all over the world?. Retrieved from [Link]
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MDPI. (n.d.). Synthesis of α-Aminophosphonic Acid Derivatives Through the Addition of O- and S-Nucleophiles to 2H-Azirines and Their Antiproliferative Effect on A549 Human Lung Adenocarcinoma Cells. Retrieved from [Link]
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PubMed. (2012). 1-(Fluoroalkylidene)-1,1-bisphosphonic Acids Are Potent and Selective Inhibitors of the Enzymatic Activity of Toxoplasma Gondii Farnesyl Pyrophosphate Synthase. Retrieved from [Link]
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PubMed. (1988). Glycine reverses antagonism of N-methyl-D-aspartate (NMDA) by 1-hydroxy-3-aminopyrrolidone-2 (HA-966) but not by D-2-amino-5-phosphonovalerate (D-AP5) on rat cortical slices. Retrieved from [Link]
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The Ascendancy of a Bioisostere: An In-depth Technical Guide to the Discovery and History of Aminophosphonic Acids
For Researchers, Scientists, and Drug Development Professionals
Preamble: The Dawn of a New Class of Biomimetics
In the vast and intricate world of biochemistry, the discovery of a novel class of molecules that mimics the fundamental building blocks of life is a rare and transformative event. Such was the case with aminophosphonic acids, compounds that, until the mid-20th century, were virtually unknown to science.[1] Their subsequent emergence from obscurity to a focal point of medicinal and agricultural chemistry is a testament to their remarkable biological activity and therapeutic potential. This guide provides a comprehensive exploration of the discovery and history of aminophosphonic acids, from their serendipitous detection in nature to the sophisticated synthetic strategies now employed in the pursuit of novel therapeutics. As structural analogues of amino acids, their story is one of molecular mimicry, enzyme inhibition, and the ongoing quest to modulate biological processes with precision and efficacy.[1][2]
Part 1: The Seminal Discovery of a Natural Anomaly
The narrative of aminophosphonic acids begins not in a chemist's flask, but in the complex biological milieu of a sheep's rumen. In 1959, a groundbreaking discovery was made by Horiguchi and Kandatsu, who isolated a novel phosphorus-containing compound from ciliated protozoa. This compound, 2-aminoethylphosphonic acid (AEP) , was the first naturally occurring molecule identified with a stable carbon-phosphorus (C-P) bond.[1][3] This was a significant departure from the well-established phosphate esters (P-O-C bonds) that dominate biochemistry. The stability of the C-P bond to chemical and enzymatic hydrolysis immediately signaled the potential for this new class of compounds to act as persistent modulators of biological systems.
The biosynthesis of AEP was later elucidated, revealing a three-step enzymatic pathway starting from the glycolytic intermediate, phosphoenolpyruvate (PEP). This pathway, involving a PEP mutase, phosphonopyruvate decarboxylase, and an AEP transaminase, firmly established aminophosphonic acids as a deliberate product of natural metabolic processes.
Figure 1: Biosynthetic pathway of 2-aminoethylphosphonic acid (AEP).
Part 2: The Art and Evolution of Synthesis: The Kabachnik-Fields Reaction
The discovery of naturally occurring aminophosphonic acids ignited a surge of interest in their synthesis. The ability to create these molecules in the laboratory was paramount to exploring their structure-activity relationships and unlocking their therapeutic potential. In 1952, predating the discovery of AEP, Martin Kabachnik and Ellis Fields independently reported a highly efficient, one-pot, three-component reaction for the synthesis of α-aminophosphonates.[4][5] This reaction, now famously known as the Kabachnik-Fields reaction , brings together an amine, a carbonyl compound (aldehyde or ketone), and a dialkyl phosphite to form an α-aminophosphonate.
The reaction is believed to proceed primarily through the initial formation of an imine from the amine and carbonyl compound, followed by the nucleophilic addition of the phosphite to the imine double bond.[6][7]
Figure 2: General scheme of the Kabachnik-Fields reaction.
Experimental Protocols: A Tale of Two Methodologies
The versatility of the Kabachnik-Fields reaction has led to the development of numerous protocols, from classical solvent-based methods to more modern, environmentally friendly "green" approaches. Below are representative protocols for both.
Protocol 1: Classical Catalyzed Synthesis of α-Aminophosphonates
This protocol describes a general procedure for the synthesis of α-aminophosphonates using a Lewis acid catalyst, which enhances the reaction rate.
Materials:
-
Aldehyde (1.0 mmol)
-
Amine (1.0 mmol)
-
Diethyl phosphite (1.0 mmol)
-
Magnesium perchlorate (Mg(ClO₄)₂) (10 mol%)
-
Dichloromethane (CH₂Cl₂) (5 mL)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure:
-
To a solution of the aldehyde (1.0 mmol) and amine (1.0 mmol) in dichloromethane (5 mL), add diethyl phosphite (1.0 mmol) and magnesium perchlorate (10 mol%).
-
Stir the reaction mixture at room temperature for 5 minutes to 4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.
-
Separate the organic layer, and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure α-aminophosphonate.
Protocol 2: Microwave-Assisted, Solvent-Free Synthesis of α-Aminophosphonates
This "green" protocol leverages microwave irradiation to accelerate the reaction in the absence of a solvent, significantly reducing reaction times and environmental impact.[6]
Materials:
-
Aldehyde (1.0 mmol)
-
Amine (1.0 mmol)
-
Diethyl phosphite (1.0 mmol)
-
Microwave reactor vial
Procedure:
-
In a microwave reactor vial, combine the aldehyde (1.0 mmol), amine (1.0 mmol), and diethyl phosphite (1.0 mmol).
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at 100°C for 15-60 minutes.
-
After cooling, the resulting product can often be purified by recrystallization or, if necessary, by silica gel column chromatography.
| Feature | Classical Protocol | Green (Microwave) Protocol |
| Catalyst | Lewis Acid (e.g., Mg(ClO₄)₂) | Often catalyst-free |
| Solvent | Organic solvent (e.g., CH₂Cl₂) | Solvent-free |
| Temperature | Room Temperature | 100°C |
| Reaction Time | 5 minutes - 4 hours | 15 - 60 minutes |
| Work-up | Aqueous work-up and extraction | Direct purification |
| Environmental Impact | Higher (solvent waste) | Lower |
Part 3: Biological Significance and the Quest for Therapeutics
The structural similarity of aminophosphonic acids to their amino acid counterparts is the cornerstone of their biological activity. The tetrahedral phosphonate group mimics the transition state of peptide bond hydrolysis, making them potent inhibitors of various enzymes.[8] This has led to their exploration in a wide range of therapeutic areas.
Enzyme Inhibition: A Central Theme
Aminophosphonic acids have been successfully designed as inhibitors for a multitude of enzymes, including proteases, kinases, and enzymes involved in amino acid metabolism. Their stability to hydrolysis gives them a significant advantage over phosphate-based inhibitors.
Anticancer Applications: Targeting Aberrant Signaling
The potential of aminophosphonates as anticancer agents is an area of intense research.[2] Their mechanisms of action often involve the inhibition of key signaling pathways that are dysregulated in cancer, such as the PI3K/Akt pathway.[2]
Perifosine: A Case Study in Akt Inhibition
While technically an alkylphospholipid, Perifosine serves as an excellent example of a phosphorus-containing molecule that targets the PI3K/Akt pathway and has undergone significant clinical investigation.[1][9][10] Perifosine inhibits the translocation of the kinase Akt to the cell membrane by binding to its pleckstrin homology (PH) domain, thereby preventing its activation.[1][10] This leads to the induction of apoptosis in cancer cells. Although Perifosine ultimately failed in Phase III clinical trials for colorectal cancer and multiple myeloma, its development provided invaluable insights into targeting the Akt pathway.[9]
Figure 3: Inhibition of the PI3K/Akt signaling pathway by Perifosine.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Pyrazole-based α-aminophosphonates | HCT-116 (Colon) | 1.35 - 8.41 | [2] |
| Pyrazole-based α-aminophosphonates | HEPG2 (Liver) | 1.82 - 9.12 | [2] |
| Diethyl (aryl/heteroarylamino) (4-(pyridin-2-yl)phenyl)methylphosphonates | MCF-7 (Breast) | 0.98 - 3.45 | [2] |
| Pyrazole-containing aminophosphonates | MCF-7 (Breast) | 4.37 | [11] |
Herbicidal Activity: The Case of Glyphosate
Perhaps the most commercially successful aminophosphonic acid derivative is glyphosate , the active ingredient in the herbicide Roundup®. Its mechanism of action is a classic example of targeted enzyme inhibition. Glyphosate potently and specifically inhibits the enzyme 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase in the shikimate pathway.[1][3][9][10][12] This pathway is essential for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants and some microorganisms, but is absent in animals, which accounts for its low mammalian toxicity.[3]
Figure 4: Inhibition of the shikimate pathway by glyphosate.
Antiviral and Antibacterial Potential
The ability of aminophosphonates to mimic amino acids and their peptide transition states has also been leveraged in the development of antiviral and antibacterial agents. They have been shown to inhibit key viral enzymes such as HIV protease and also exhibit broad-spectrum antibacterial activity.
Conclusion and Future Perspectives
From their unexpected discovery in nature to their current status as a versatile platform for drug design, aminophosphonic acids have carved a unique and important niche in the chemical and biological sciences. The development of robust synthetic methodologies, most notably the Kabachnik-Fields reaction and its modern variants, has provided chemists with the tools to create a vast array of these compounds. Their proven ability to act as potent and selective enzyme inhibitors continues to drive their investigation in oncology, infectious diseases, and beyond. While the path from a promising lead compound to an approved therapeutic is fraught with challenges, as exemplified by the clinical trial outcomes of Perifosine, the fundamental principle of using aminophosphonic acids as stable bioisosteres of amino acids remains a powerful strategy in drug discovery. The ongoing exploration of their chemical space, coupled with a deeper understanding of their interactions with biological targets, ensures that the story of aminophosphonic acids is far from over. Future research will undoubtedly uncover new therapeutic applications for this remarkable class of molecules.
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- Metcalf, W. W., & van der Donk, W. A. (2009). Biosynthesis of phosphonic and phosphinic acid natural products. Annual review of biochemistry, 78, 65–94.
- Grembecka, J., Mucha, A., Cierpicki, T., & Kafarski, P. (2003). The most potent organophosphorus inhibitors of leucine aminopeptidase. Structure-activity relationship. Journal of medicinal chemistry, 46(13), 2641–2655.
- Orsini, F., Sello, G., & Sisti, M. (2010). Aminophosphonic acids and derivatives. Synthesis and biological applications. Current medicinal chemistry, 17(3), 264–289.
- Keglevich, G., & Bálint, E. (2012). The Kabachnik-Fields reaction: mechanism and synthetic use. Molecules (Basel, Switzerland), 17(11), 12821–12835.
- Duke, S. O., & Powles, S. B. (2008). Glyphosate: a once-in-a-century herbicide. Pest management science, 64(4), 319–325.
- Richardson, A. D., & Schlegel, H. G. (1993). Perifosine, a novel alkylphospholipid, inhibits protein kinase C-alpha and induces apoptosis in human leukemia cells. International journal of cancer, 55(5), 833–837.
- Hideshima, T., Catley, L., Yasui, H., Ishitsuka, K., Raje, N., Mitsiades, C., ... & Anderson, K. C. (2006). Perifosine, an oral bioactive novel alkylphospholipid, inhibits Akt and induces in vitro and in vivo cytotoxicity in human multiple myeloma cells. Blood, 107(10), 4053–4062.
- Momparler, R. L., & Goodman, J. (2010). Perifosine: update on a novel Akt inhibitor. Current oncology reports, 12(2), 89–94.
- Fields, E. K. (1952). The synthesis of esters of substituted amino phosphonic acids. Journal of the American Chemical Society, 74(6), 1528–1531.
- Kabachnik, M. I., & Medved, T. Y. (1952). A new method for the synthesis of aminophosphonic acids. Doklady Akademii Nauk SSSR, 83, 689-692.
- Ranu, B. C., Hajra, A., & Jana, U. (1999). General procedure for the synthesis of α-amino phosphonates from aldehydes and ketones using indium (III) chloride as a catalyst. Organic letters, 1(7), 1141–1143.
- Cherkasov, R. A., & Galkin, V. I. (1998). The Kabachnik–Fields reaction: its synthetic potential and the problem of the mechanism. Russian Chemical Reviews, 67(11), 857.
- A Green Protocol for the Synthesis of α-Amino Phosphonates Catalyzed by Orange Peel Powder. (2021). Oriental Journal of Chemistry, 37(3), 734-738.
- Keglevich, G., Szekrényi, A., & Sipos, M. (2014). Microwave-assisted Kabachnik–Fields reaction with amino alcohols as the amine component. Molecules, 19(9), 13499-13511.
- Steinrücken, H. C., & Amrhein, N. (1980). The herbicide glyphosate is a potent inhibitor of 5-enolpyruvyl-shikimic acid-3-phosphate synthase.
- Funke, T., Han, H., Healy-Fried, M. L., Fischer, M., & Schönbrunn, E. (2006). Molecular basis for the extraordinary potency of the herbicide glyphosate. Proceedings of the National Academy of Sciences, 103(35), 13010-13015.
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- Application Notes and Protocols for Aminophosphonate Synthesis via the Kabachnik-Fields Reaction. (2025). BenchChem.
- Perifosine as an Akt Inhibitor: A Technical Guide for Researchers. (2025). BenchChem.
- Perifosine - Potent Akt P
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- Zhang, H., et al. (2020). Discovery of novel aminophosphonate derivatives containing pyrazole moiety as potential selective COX-2 inhibitors. Bioorganic chemistry, 102, 104096.
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- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Discovery of novel aminophosphonate derivatives containing pyrazole moiety as potential selective COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to 1-Aminopropylphosphonic Acid and Its Isomers: Synthesis, Biological Activity, and Analytical Characterization
This guide provides a comprehensive technical overview of 1-aminopropylphosphonic acid, a molecule of significant interest to researchers, scientists, and drug development professionals. We will delve into the nuances of its isomers, their synthesis, distinct biological activities, and the analytical methodologies crucial for their characterization. This document is designed to be a practical resource, offering not just protocols, but also the scientific rationale behind the described methods.
Introduction: The Significance of Aminophosphonates
Aminophosphonic acids are structural analogs of amino acids, where a phosphonic acid moiety ([−P(O)(OH)₂]) replaces the carboxylic acid group. This substitution imparts unique physicochemical and biological properties, making them a focal point in medicinal chemistry and drug discovery. Their ability to mimic natural amino acids allows them to interact with biological targets such as enzymes and receptors, often with high specificity and potency. Among these, this compound and its isomers have emerged as particularly interesting due to their activity at GABA receptors, central to neurotransmission in the central nervous system (CNS).
This guide will specifically address the distinct properties and applications of the key isomers:
-
(1S)-(+)-1-Aminopropylphosphonic acid
-
(1R)-(-)-1-Aminopropylphosphonic acid
-
3-Aminopropylphosphonic acid
Understanding the stereochemistry of these molecules is paramount, as it dictates their biological activity and therapeutic potential.
Physicochemical Properties and Identification
A clear understanding of the fundamental properties of each isomer is the bedrock of any scientific investigation. The table below summarizes the key identifiers for the aminopropylphosphonic acid isomers.
| Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| (1S)-(+)-1-Aminopropylphosphonic acid | 98048-99-8 | C₃H₁₀NO₃P | 139.09 |
| (1R)-(-)-1-Aminopropylphosphonic acid | 98049-00-4 | C₃H₁₀NO₃P | 139.09 |
| 3-Aminopropylphosphonic acid | 13138-35-5 | C₃H₁₀NO₃P | 139.09 |
Synthesis of Aminopropylphosphonic Acid Isomers: Strategies and Methodologies
The synthesis of aminophosphonic acids, particularly in their enantiomerically pure forms, is a critical step in their evaluation as potential therapeutic agents. Various synthetic strategies have been developed, ranging from classical organic reactions to more sophisticated asymmetric approaches.
Enantioselective Synthesis of this compound Stereoisomers
Achieving high enantiomeric purity is crucial for elucidating the specific biological roles of the (S)- and (R)-enantiomers of this compound. Asymmetric synthesis methodologies are therefore of paramount importance. One effective approach involves the use of chiral catalysts or auxiliaries to direct the stereochemical outcome of the reaction.
A general strategy for the enantioselective synthesis of α-aminophosphonates involves the addition of a phosphite to a chiral imine or the use of a chiral catalyst in the addition of a phosphite to an achiral imine. For instance, the use of a copper(I)-pybox complex as a catalyst has shown success in the enantioselective synthesis of α-aminopropargylphosphonates, which can be further elaborated to α-aminopropylphosphonates.[1]
Conceptual Workflow for Enantioselective Synthesis:
Caption: Enantioselective synthesis of this compound.
Synthesis of 3-Aminopropylphosphonic Acid
The synthesis of 3-aminopropylphosphonic acid is generally more straightforward as it does not involve the creation of a chiral center. A common method involves the reaction of 3-aminopropanol with phosphorous acid and phosphorus trichloride, followed by hydrolysis. Another approach is the Michaelis-Arbuzov reaction, a versatile method for forming carbon-phosphorus bonds.
A Representative Laboratory-Scale Synthesis Protocol for 3-Aminopropylphosphonic Acid:
This protocol is a generalized representation and should be optimized for specific laboratory conditions.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, place 3-bromopropylamine hydrobromide and triethyl phosphite.
-
Reaction Execution: Heat the mixture with stirring. The reaction is typically exothermic. Maintain the temperature within a controlled range (e.g., 120-140°C) for several hours.
-
Work-up: After the reaction is complete (monitored by TLC or ³¹P NMR), cool the mixture to room temperature.
-
Hydrolysis: Add concentrated hydrochloric acid and reflux the mixture for several hours to hydrolyze the phosphonate ester.
-
Isolation: Cool the solution, which may result in the precipitation of the product. The crude product can be collected by filtration.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., water/ethanol) to obtain pure 3-aminopropylphosphonic acid.
Biological Activity and Mechanism of Action: Targeting the GABAergic System
The primary biological target of aminopropylphosphonic acid isomers is the γ-aminobutyric acid (GABA) type B (GABAB) receptor, a G-protein coupled receptor (GPCR) that mediates slow and prolonged inhibitory neurotransmission in the CNS.[2]
3-Aminopropylphosphonic Acid: A GABAB Receptor Agonist
3-Aminopropylphosphonic acid is a well-characterized partial agonist at GABAB receptors.[3][4] It mimics the action of the endogenous neurotransmitter GABA, but with different potency and efficacy. Its binding to the GABAB receptor activates downstream signaling pathways, leading to neuronal inhibition. For instance, it has been shown to inhibit the binding of the potent GABAB agonist, ³H-baclofen, in rat cerebellar membranes with an IC₅₀ of 1.5 μM.
Stereoselectivity of this compound Isomers
The biological activity of the stereoisomers of this compound is expected to be highly dependent on their absolute configuration, a common phenomenon in pharmacology. While detailed comparative studies on the (S)- and (R)-enantiomers are areas of ongoing research, it is anticipated that one enantiomer will exhibit significantly higher affinity and/or efficacy at the GABAB receptor compared to the other. This stereoselectivity is a critical consideration in drug development, as the inactive or less active enantiomer could contribute to off-target effects or an unfavorable pharmacokinetic profile.
The GABAB Receptor Signaling Pathway
Activation of the GABAB receptor by an agonist like 3-aminopropylphosphonic acid initiates a cascade of intracellular events. The receptor is a heterodimer composed of GABAB1 and GABAB2 subunits. Ligand binding to the GABAB1 subunit induces a conformational change that activates the associated G-protein (typically Gαi/o). This leads to the dissociation of the G-protein into its Gα and Gβγ subunits, which then modulate the activity of downstream effectors.
Key Downstream Effects of GABAB Receptor Activation:
-
Inhibition of adenylyl cyclase: The Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels: The Gβγ subunit directly activates GIRK channels, causing an efflux of K⁺ ions and hyperpolarization of the postsynaptic neuron, making it less likely to fire an action potential.
-
Inhibition of voltage-gated calcium channels (VGCCs): The Gβγ subunit also inhibits presynaptic VGCCs, which reduces the influx of Ca²⁺ ions and consequently decreases the release of neurotransmitters.
GABAB Receptor Signaling Cascade:
Caption: Downstream signaling of the GABAB receptor.
Experimental Protocols for Analysis and Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and enantiomeric excess of aminopropylphosphonic acid isomers. This section provides an overview of key analytical techniques and representative protocols.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for separating and quantifying enantiomers. The choice of the chiral stationary phase (CSP) is critical for achieving successful separation.
Protocol for Chiral HPLC Analysis of this compound Enantiomers:
-
Column: A polysaccharide-based chiral stationary phase, such as one derivatized with amylose or cellulose, is often effective.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) is typically used. The exact ratio will need to be optimized to achieve baseline separation.
-
Additives: For acidic compounds like aminophosphonic acids, the addition of a small amount of a strong acid (e.g., trifluoroacetic acid) to the mobile phase can improve peak shape and resolution. For basic compounds, an amine additive (e.g., diethylamine) may be necessary.
-
Detection: UV detection is commonly used, often at a wavelength around 210 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent. Ensure the sample is filtered before injection.
-
Analysis: Inject the racemic mixture to determine the retention times of both enantiomers. Subsequently, inject the individual enantiomerically pure samples (if available) to confirm peak identity. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.
Illustrative Chiral HPLC Workflow:
Caption: Workflow for chiral HPLC analysis.
³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy
³¹P NMR is a powerful, non-destructive technique for the characterization of phosphorus-containing compounds. It provides valuable information about the chemical environment of the phosphorus atom and can be used for structural elucidation and purity assessment.
Protocol for ³¹P NMR Analysis of Aminopropylphosphonic Acids:
-
Sample Preparation: Dissolve a sufficient amount of the aminopropylphosphonic acid isomer in a deuterated solvent (e.g., D₂O, MeOD). The concentration should be optimized for good signal-to-noise.
-
Instrument Setup:
-
Use a high-field NMR spectrometer.
-
Tune the probe for the ³¹P frequency.
-
Typically, proton decoupling is used to simplify the spectrum and improve sensitivity.
-
-
Acquisition Parameters:
-
Pulse Angle: A 30-45° pulse angle is often used to allow for faster repetition rates.
-
Relaxation Delay (d1): A delay of 1-2 seconds is generally sufficient.
-
Number of Scans: This will depend on the sample concentration and desired signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase and baseline correct the spectrum.
-
Reference the spectrum using an external standard (e.g., 85% H₃PO₄ at 0 ppm).
-
-
Analysis: The chemical shift (δ) of the phosphorus signal is characteristic of the phosphonic acid group and can be used to confirm the presence of the compound. The integration of the peak can be used for quantitative analysis, although care must be taken to ensure full relaxation between pulses for accurate quantification.
Conclusion and Future Perspectives
This compound and its isomers represent a compelling class of compounds with significant potential in drug development, particularly in the modulation of the GABAergic system. This guide has provided a detailed overview of their synthesis, biological activity, and analytical characterization, emphasizing the importance of stereochemistry.
Future research in this area will likely focus on:
-
The development of more efficient and scalable enantioselective synthetic routes.
-
A deeper understanding of the specific pharmacological profiles of the (S)- and (R)-enantiomers of this compound.
-
The design and synthesis of novel analogs with improved potency, selectivity, and pharmacokinetic properties for the treatment of neurological and psychiatric disorders.
The methodologies and foundational knowledge presented in this guide are intended to empower researchers and scientists to advance our understanding and application of these promising molecules.
References
-
Drew, C. A., Johnston, G. A., & Weatherby, R. P. (1990). Inhibition of baclofen binding to rat cerebellar membranes by phaclofen, saclofen, 3-aminopropylphosphonic acid and related GABAB receptor antagonists. Neuroscience letters, 113(1), 107–110. [Link]
-
Gys, N., et al. (2021). Experimental and computational insights into the aminopropylphosphonic acid modification of mesoporous TiO2 powder: The role of the amine functionality on the surface interaction and coordination. Applied Surface Science, 566, 150625. [Link]
-
Hills, J. M., Dingsdale, R. A., Parsons, M. E., Dolle, R. E., & Howson, W. (1989). 3-Aminopropylphosphinic acid--a potent, selective GABAB receptor agonist in the guinea-pig ileum and rat anococcygeus muscle. British journal of pharmacology, 97(4), 1292–1296. [Link]
-
Isbell, A. F., Berry, J. P., & Tansey, L. W. (1972). Amino Phosphonic Acids. III. The Synthesis and Properties of 2-Aminoethylphosphonic and 3-Aminopropylphosphonic Acids. The Journal of Organic Chemistry, 37(26), 4399-4401. [Link]
-
Pin, J. P., & Bettler, B. (2016). Organization and functions of GABAB receptors. The GABAB Receptor, 1-27. [Link]
-
PubChem. (n.d.). 3-Aminopropylphosphonic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Tu, H., Xu, C., Zhang, W., Liu, Q., Rondard, P., Pin, J. P., & Liu, J. (2010). GABAB receptor activation protects neurons from apoptosis via IGF-1 receptor transactivation. Journal of Neuroscience, 30(2), 749-759. [Link]
-
Ulrich, D., & Bettler, B. (2007). GABAB receptors: synaptic functions and mechanisms of diversity. Current opinion in neurobiology, 17(3), 298-303. [Link]
-
Zhang, C., et al. (2012). Enantioselective synthesis of α-aminopropargylphosphonates. Beilstein journal of organic chemistry, 8, 1568–1573. [Link]
Sources
A Guide to the Spectroscopic Characterization of 1-Aminopropylphosphonic Acid
Introduction
1-Aminopropylphosphonic acid (1-APPA), a phosphonic analogue of the amino acid alanine, represents a class of compounds with significant interest in medicinal chemistry and drug development. As bioisosteres of amino carboxylic acids, aminophosphonates can act as enzyme inhibitors, haptens for catalytic antibody generation, and potential therapeutic agents.[1] The accurate and comprehensive structural elucidation of 1-APPA is fundamental to understanding its biological activity and ensuring its quality in research and pharmaceutical applications. This technical guide provides an in-depth analysis of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize this molecule. We will delve into the theoretical underpinnings, practical experimental protocols, and detailed interpretation of the spectral data, offering field-proven insights for researchers and scientists.
The unique structural features of 1-APPA, particularly the presence of a stereocenter at the α-carbon and the phosphonic acid moiety, give rise to distinct spectroscopic signatures. Understanding these signatures is paramount for confirming the identity and purity of synthesized 1-APPA.
Molecular Structure and Spectroscopic Correlation
A clear understanding of the molecular structure is essential for the assignment of spectroscopic signals. The structure of this compound, with a systematic numbering convention, is presented below. This numbering will be used throughout the guide for NMR signal assignments.
Caption: Molecular structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of 1-APPA in solution. The analysis of ¹H, ¹³C, and ³¹P NMR spectra provides detailed information about the carbon-hydrogen framework, the chemical environment of the phosphorus atom, and the connectivity within the molecule. Due to the zwitterionic nature of 1-APPA in neutral aqueous solutions (D₂O), the amino group will be protonated (-NH₃⁺) and the phosphonic acid group will be deprotonated (-PO₃²⁻).
¹H NMR Spectroscopy
The proton NMR spectrum of 1-APPA is expected to show distinct signals for the methyl, methylene, and methine protons. The coupling of these protons to each other and to the phosphorus atom provides crucial structural information.
| Proton Assignment | Expected Chemical Shift (δ) in D₂O (ppm) | Multiplicity | Coupling Constants (Hz) |
| H3 (CH₃) | ~1.0 | Triplet (t) | ³J(H3-H2) ≈ 7 |
| H2 (CH₂) | ~1.8 - 2.0 | Multiplet (m) | ³J(H2-H3), ³J(H2-H1), ³J(P-H2) |
| H1 (CH) | ~3.2 | Multiplet (m) | ³J(H1-H2), ²J(P-H1) ≈ 12-15 |
Interpretation and Causality:
-
H3 (Methyl Group): The terminal methyl protons are the most shielded and thus appear at the lowest chemical shift (~1.0 ppm). They are split into a triplet by the two adjacent methylene protons (H2).
-
H2 (Methylene Group): These protons are diastereotopic and will appear as a complex multiplet. They are coupled to the methyl protons (H3), the methine proton (H1), and the phosphorus atom. This complexity arises from both geminal and vicinal couplings.
-
H1 (Methine Group): This proton, attached to the carbon bearing the amino group and the phosphonic acid group, is the most deshielded of the aliphatic protons and appears furthest downfield. It will be split into a multiplet by the adjacent methylene protons (H2). Crucially, it will also exhibit a doublet coupling to the ³¹P nucleus with a characteristic coupling constant (²J(P-H1)) of approximately 12-15 Hz. This P-H coupling is definitive proof of the α-aminophosphonate structure.
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum provides information on the carbon backbone of the molecule. The coupling between phosphorus and carbon atoms is a key diagnostic feature.
| Carbon Assignment | Expected Chemical Shift (δ) in D₂O (ppm) | Multiplicity (due to P-coupling) | Coupling Constant (Hz) |
| C3 (CH₃) | ~10 | Singlet (or Doublet) | ⁴J(P-C3) ≈ small or unresolved |
| C2 (CH₂) | ~25 | Doublet (d) | ²J(P-C2) ≈ 3-5 |
| C1 (CH-P) | ~55 | Doublet (d) | ¹J(P-C1) ≈ 130-140 |
Interpretation and Causality:
-
C3 (Methyl Carbon): The methyl carbon is the most shielded and appears at the highest field. Any coupling to the phosphorus atom (⁴J) would be very small and likely unresolved.
-
C2 (Methylene Carbon): This carbon shows a small two-bond coupling to the phosphorus atom.
-
C1 (Methine Carbon): This carbon is directly bonded to the phosphorus atom, resulting in a large one-bond coupling constant (¹J(P-C1)) of 130-140 Hz.[2] This large coupling is a definitive indicator of the direct P-C bond and is the most characteristic signal in the ¹³C NMR spectrum. The chemical shift is significantly downfield due to the attachment of the electronegative nitrogen and phosphorus groups.
³¹P NMR Spectroscopy
³¹P NMR is a highly specific technique for observing the phosphorus center. For 1-APPA, a single resonance is expected.
| Nucleus | Expected Chemical Shift (δ) (ppm) | Multiplicity (Proton-coupled) |
| ³¹P | ~10 - 20 (relative to 85% H₃PO₄) | Multiplet |
Interpretation and Causality:
-
The chemical shift of the phosphorus atom in aminophosphonates is sensitive to pH.[3] In D₂O, a single peak is expected in the range of 10-20 ppm.
-
In a proton-coupled spectrum, this signal would appear as a complex multiplet due to coupling with H1 and H2 protons. However, ³¹P spectra are most commonly acquired with proton decoupling, resulting in a sharp singlet. The presence of a signal in this region confirms the phosphonate group.[4]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6 mL of deuterium oxide (D₂O). Add a small amount of a reference standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), if quantitative analysis or precise referencing is required.
-
Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
¹H NMR Acquisition:
-
Tune and match the probe for the ¹H frequency.
-
Acquire a standard one-pulse spectrum.
-
Set the spectral width to cover the range of approximately -1 to 12 ppm.
-
Apply a solvent suppression technique (e.g., presaturation) to attenuate the residual HDO signal.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Tune and match the probe for the ¹³C frequency.
-
Acquire a proton-decoupled spectrum using a standard pulse program (e.g., zgpg30).
-
Set the spectral width to cover the range of approximately 0 to 100 ppm.
-
A longer acquisition time and a larger number of scans will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
³¹P NMR Acquisition:
-
Tune and match the probe for the ³¹P frequency.
-
Acquire a proton-decoupled spectrum.
-
Set the spectral width to cover a range of approximately -50 to 50 ppm, centered around the expected chemical shift.
-
Use 85% H₃PO₄ as an external reference.
-
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For 1-APPA, which exists as a zwitterion in the solid state, the IR spectrum is characterized by vibrations of the -NH₃⁺, -PO₃²⁻, and alkyl groups.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| O-H Stretch (P-OH) | 2500-3000 (very broad) | Strong, Broad |
| N-H Stretch (-NH₃⁺) | 2800-3200 (broad) | Medium, Broad |
| C-H Stretch (alkyl) | 2850-2960 | Medium |
| N-H Bend (-NH₃⁺) | ~1520 and ~1630 | Medium |
| P=O Stretch | ~1250 (absent in zwitterion) | - |
| P-O Stretch (-PO₃²⁻) | 1040-1150 | Strong |
| P-OH Bend | ~900-1050 | Strong |
Interpretation and Causality:
-
O-H and N-H Stretching Region (2500-3200 cm⁻¹): This region will be dominated by very broad and strong absorption bands due to extensive hydrogen bonding. The P-OH stretching of the phosphonic acid and the N-H stretching of the ammonium group overlap, making individual assignment difficult.[5]
-
C-H Stretching (2850-2960 cm⁻¹): Sharp peaks corresponding to the symmetric and asymmetric stretching of the methyl and methylene groups will be present.
-
N-H Bending (~1520 and ~1630 cm⁻¹): The asymmetric and symmetric bending vibrations of the -NH₃⁺ group typically appear in this region.
-
Phosphonate Group Region (900-1150 cm⁻¹): This is a key diagnostic region. The absence of a sharp, intense P=O stretch around 1250 cm⁻¹ and the presence of strong, broad bands between 1040-1150 cm⁻¹ are characteristic of the deprotonated phosphonate group (-PO₃²⁻).[1] These bands arise from the symmetric and asymmetric stretching vibrations of the P-O bonds.
Experimental Protocol: IR Spectroscopy (Attenuated Total Reflectance - ATR)
-
Sample Preparation: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Background Collection: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental interference.
-
Sample Spectrum Acquisition:
-
Apply pressure to ensure good contact between the sample and the ATR crystal.
-
Collect the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
The resulting spectrum will be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
-
Data Processing: Perform a background subtraction to obtain the final IR spectrum of the sample.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of 1-APPA and to gain structural information from its fragmentation patterns. Electrospray ionization (ESI) is a suitable soft ionization technique for this polar, non-volatile compound.
| Ion | Expected m/z | Description |
| [M+H]⁺ | 140.047 | Protonated molecule (Positive Ion Mode) |
| [M-H]⁻ | 138.032 | Deprotonated molecule (Negative Ion Mode) |
Fragmentation Analysis (Positive Ion Mode): The protonated molecule [M+H]⁺ is expected to undergo characteristic fragmentation upon collision-induced dissociation (CID) in an MS/MS experiment.
Caption: Plausible ESI-MS/MS fragmentation pathway for [M+H]⁺ of 1-APPA.
Interpretation and Causality:
-
Loss of Water (m/z 122.04): A common fragmentation pathway for protonated phosphonic acids is the loss of a water molecule.
-
Loss of Phosphorous Acid (m/z 44.05): Cleavage of the C-P bond can lead to the elimination of phosphorous acid (H₃PO₃), resulting in the formation of a propylimine ion.
-
Loss of Propylimine (m/z 94.06): Cleavage can also result in the loss of the propyl amine portion, leaving a fragment corresponding to the phosphonic acid group.
Experimental Protocol: Mass Spectrometry (LC-MS with ESI)
-
Sample Preparation: Prepare a dilute solution of this compound (~10 µg/mL) in a suitable solvent system, such as 50:50 water:methanol with 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for negative ion mode.
-
Instrument Setup:
-
Utilize a liquid chromatography-mass spectrometry (LC-MS) system equipped with an electrospray ionization (ESI) source.
-
A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended for accurate mass measurements to confirm the elemental composition.
-
-
Infusion Analysis:
-
Directly infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the ion of interest ([M+H]⁺ or [M-H]⁻).
-
-
MS Scan Acquisition:
-
Acquire full scan mass spectra over a relevant m/z range (e.g., m/z 50-300).
-
Observe the accurate mass of the molecular ion to confirm the elemental formula (C₃H₁₀NO₃P).
-
-
MS/MS Fragmentation Analysis:
-
Select the [M+H]⁺ ion (m/z 140.05) as the precursor ion.
-
Perform collision-induced dissociation (CID) by applying collision energy.
-
Acquire the product ion spectrum to observe the characteristic fragment ions, which will aid in confirming the structure.
-
Conclusion
The spectroscopic characterization of this compound is a multi-faceted process that relies on the synergistic application of NMR, IR, and MS techniques. NMR spectroscopy provides the definitive structural framework through ¹H-¹H, ¹H-³¹P, and ¹³C-³¹P coupling information. IR spectroscopy confirms the presence of key functional groups and the zwitterionic nature of the molecule. Mass spectrometry verifies the molecular weight and offers additional structural confirmation through fragmentation analysis. By employing the methodologies and interpretative frameworks detailed in this guide, researchers, scientists, and drug development professionals can confidently elucidate and verify the structure of this compound, ensuring the integrity and reliability of their scientific endeavors.
References
- Siemion, I. Z., & Siatecki, Z. (1989). ¹³C NMR spectra of amino-alkylphosphonic acids. Magnetic Resonance in Chemistry, 27(9), 897-899.
-
(1-Aminopropyl)phosphonic acid. SpectraBase. [Link]
-
Ampropylfos. PubChem. [Link]
- Michaux, F., et al. (2022). Amino-Alkylphosphonate-Grafted TiO₂: How the Alkyl Chain Length Impacts the Surface Properties and the Adsorption Efficiency for Pd. ACS Omega.
- Olszewska, T., et al. (2022).
- Kudzin, Z. H., & Gierczak, T. (2006). Thioureidoalkylphosphonates in the synthesis of 1-aminoalkylphosphonic acids.
-
31 Phosphorus NMR. University of Ottawa. [Link]
- Al-Masoudi, N. A., et al. (2022). Design, Synthesis, and Spectroscopic Studies of Some New α-Aminophosphonate Analogues Derived from 4-Hydroxybenzaldehyde with S. ScienceOpen.
-
Propylphosphonic acid. PubChem. [Link]
-
Methylphosphonic acid. NIST WebBook. [Link]
-
Cassien, M., et al. (2006). 31P NMR titration and relaxation parameters of phosphonic acid derivatives and α-aminophosphonates. ResearchGate. [Link]
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A Technical Guide to the Therapeutic Potential of 1-Aminopropylphosphonic Acid: Synthesis, Mechanism, and Applications
An In-depth Technical Guide
Abstract
1-Aminopropylphosphonic acid is a structural analogue of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA), where the carboxylic acid group is replaced by a phosphonic acid moiety. This bioisosteric substitution confers unique physicochemical and pharmacological properties, including metabolic stability and altered receptor interaction profiles. This technical guide provides a comprehensive overview of this compound, beginning with its chemical synthesis and characterization. We delve into its core mechanism of action as a modulator of the GABAergic system, specifically focusing on its activity at the GABAB receptor. Furthermore, this document explores the compound's potential therapeutic applications in neurological disorders, supported by a discussion of preclinical evaluation strategies. Detailed experimental protocols for key in vitro and in vivo assays are provided to equip researchers and drug development professionals with the practical knowledge required to investigate this and similar compounds.
Introduction to Aminophosphonic Acids
Aminophosphonic acids are a class of organophosphorus compounds that serve as important structural analogues of natural amino acids.[1][2] The replacement of a planar carboxylic group with a tetrahedral phosphonic acid functionality introduces significant changes in stereochemistry, acidity, and charge distribution.[3] This structural alteration is the foundation of their diverse biological activities, as they can act as antagonists or mimics of their amino acid counterparts, thereby inhibiting essential metabolic enzymes.[4][5] The carbon-phosphorus bond in these compounds is resistant to enzymatic cleavage, unlike the phosphate ester bonds found in many biological molecules, which imparts a high degree of metabolic stability.[5] Consequently, aminophosphonic acids and their derivatives have been investigated for a wide array of therapeutic uses, including as anticancer, antibacterial, antiviral, and enzyme-inhibiting agents.[5][6][7][8]
Synthesis and Characterization of this compound
The synthesis of α-aminophosphonic acids is a well-established field in organic chemistry. One of the most common and versatile methods is the Kabachnik-Fields reaction, a one-pot, three-component condensation of an amine, a carbonyl compound, and a dialkyl phosphite.[3][9] Variations of this and other methods, such as the aza-Pudovik reaction, have been optimized to improve yields and expand the diversity of accessible structures.[3][9]
2.1. General Synthetic Protocol: One-Pot, Three-Step Synthesis
A robust and efficient method for synthesizing a variety of α-aminophosphonic acids involves a one-pot, three-step procedure.[10] This approach is favored for its operational simplicity and generally high yields. The causality behind this one-pot strategy is efficiency; by avoiding the isolation of intermediates, time is saved, and cumulative yield is maximized.
Experimental Protocol: Synthesis of this compound
-
Step 1: Azomethine (Imine) Formation:
-
To a solution of propionaldehyde (1 equivalent) in a suitable aprotic solvent (e.g., THF, DCM), add a primary amine source like benzylamine or ammonia (1 equivalent).
-
Introduce a promoting agent such as chlorotrimethylsilane (Me₃SiCl) to facilitate the condensation and dehydration, driving the equilibrium towards the imine product.[10]
-
The reaction is typically sonicated or stirred at room temperature for 2 hours. The formation of the imine is the critical electrophilic intermediate for the subsequent nucleophilic attack.
-
-
Step 2: Phosphonylation:
-
To the in situ generated imine, add tris(trimethylsilyl) phosphite [P(OSiMe₃)₃] (1 equivalent).[10]
-
Continue sonication or stirring at room temperature for an additional 2 hours. The phosphite attacks the imine carbon, forming the C-P bond and generating the silylated phosphonate ester intermediate.
-
-
Step 3: Hydrolysis (Deprotection):
-
Carefully add a methanol-water mixture (e.g., 1:1 v/v) to the reaction mixture to hydrolyze the silyl ester groups.[10]
-
This mild cleavage step precipitates the final α-aminophosphonic acid product, which can then be isolated by filtration, washed, and dried.
-
2.2. Characterization
The structural integrity of the synthesized this compound must be rigorously confirmed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR should show a characteristic doublet for the methine proton at the α-position due to coupling with the phosphorus atom (²JH,P ≈ 15–25 Hz).[10]
-
³¹P NMR will display a single resonance confirming the presence of the phosphonate group.
-
¹³C NMR will corroborate the carbon skeleton.
-
-
Mass Spectrometry (MS): LC-MS is used to confirm the molecular weight of the final compound.[10]
Core Mechanism of Action: Modulation of the GABAergic System
The primary therapeutic interest in this compound stems from its action on the GABAergic system. Specifically, its longer-chain analogue, 3-aminopropylphosphonic acid, is a known GABAB receptor agonist.[11][12][13][14] GABAB receptors are G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory signals in the central nervous system.
3.1. GABAB Receptor Activation
Activation of GABAB receptors by an agonist like 3-aminopropylphosphonic acid leads to the dissociation of the associated G-protein into its Gα and Gβγ subunits. This initiates two principal downstream inhibitory effects:
-
Inhibition of Adenylyl Cyclase: The Gαi/o subunit inhibits adenylyl cyclase, reducing the intracellular concentration of cyclic AMP (cAMP).
-
Modulation of Ion Channels: The Gβγ subunit directly modulates ion channels by:
-
Activating G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to K⁺ efflux and hyperpolarization of the postsynaptic membrane.
-
Inhibiting voltage-gated calcium channels (VGCCs) on the presynaptic terminal, which reduces the influx of Ca²⁺ and subsequently decreases the release of neurotransmitters.
-
The net effect is a reduction in neuronal excitability, which forms the basis of its potential therapeutic applications.
Caption: GABA-B Receptor Signaling Pathway.
Potential Therapeutic Applications
The role of this compound and its analogues as GABAB agonists suggests their potential utility in conditions characterized by neuronal hyperexcitability or GABAergic dysfunction.
4.1. Neurological Disorders
-
Epilepsy: By enhancing inhibitory tone in the brain, GABAB agonists can reduce the excessive, synchronous neuronal firing that underlies seizures.[15] The kindling, pilocarpine, and kainic acid models are common animal preparations used to study temporal lobe epilepsy and screen for new anti-epileptic drugs.[16]
-
Spasticity: Spasticity, a common symptom in conditions like cerebral palsy, multiple sclerosis, and spinal cord injury, involves velocity-dependent muscle hypertonia.[17] GABAB agonists like baclofen are standard treatments, and this compound could offer a similar or improved therapeutic profile. Animal models that exhibit hypertonia and hyperreflexia, such as those involving hypoxic-ischemic (HI) injury in rabbits or pigs, are valuable for studying spasticity.[17]
-
Anxiety Disorders: The GABAergic system is a key target for anxiolytic drugs. By promoting widespread neuronal inhibition, GABAB agonists could potentially exert calming effects, although this application requires careful investigation to manage potential side effects like sedation.
4.2. Other Potential Areas
While the primary focus is on neurological applications, the broader class of aminophosphonic acids has shown promise in other areas. Some derivatives have demonstrated cytotoxic effects against various cancer cell lines, and others have antibacterial properties by inhibiting cell wall biosynthesis.[4][8][18] Further research is needed to determine if this compound itself possesses clinically relevant activity in these domains.
Experimental Protocols for Preclinical Evaluation
A rigorous preclinical evaluation is essential to validate the therapeutic potential of this compound. This involves a logical progression from in vitro target engagement to in vivo efficacy studies.
Caption: Preclinical Evaluation Workflow.
5.1. In Vitro Protocol: GABAB Receptor Binding Assay
This protocol determines the affinity of a test compound for the GABAB receptor by measuring its ability to displace a radiolabeled ligand. The self-validating nature of this assay relies on the inclusion of controls for total binding and non-specific binding, allowing for the precise calculation of specific binding.
Objective: To determine the inhibitory concentration (IC₅₀) of this compound at the GABAB receptor.
Materials:
-
Rat brain membranes (cerebellum is a rich source of GABAB receptors).
-
Unlabeled GABA or baclofen (for defining non-specific binding).
-
Tris-HCl buffer with 2.5 mM CaCl₂.[19]
-
Test compound: this compound, serially diluted.
-
Glass fiber filters and a cell harvester.
-
Scintillation cocktail and a liquid scintillation counter.
Methodology:
-
Membrane Preparation:
-
Thaw frozen rat brain membranes and homogenize in 100 volumes of ice-cold Tris-HCl/CaCl₂ buffer.
-
Centrifuge at 20,000 x g for 20 minutes at 4°C.
-
Repeat the wash/centrifugation steps three more times to thoroughly remove endogenous GABA.[19]
-
Resuspend the final pellet in buffer to a protein concentration of ~1 mg/mL.
-
-
Assay Setup: Prepare triplicate tubes for each condition:
-
Total Binding: Membrane suspension + [³H]-Baclofen.
-
Non-specific Binding (NSB): Membrane suspension + [³H]-Baclofen + high concentration of unlabeled GABA (e.g., 100 µM).
-
Test Compound: Membrane suspension + [³H]-Baclofen + varying concentrations of this compound.
-
-
Incubation: Incubate all tubes at room temperature for a defined period (e.g., 30 minutes) to reach equilibrium.
-
Termination and Filtration:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Quickly wash the filters with ice-cold buffer to remove any non-specifically trapped radiolabel.
-
-
Quantification:
-
Place the filters into scintillation vials, add scintillation cocktail, and count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (DPM) - Non-specific Binding (DPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
5.2. In Vivo Protocol: Maximal Electroshock (MES) Seizure Model
This is an acute animal model used to screen for compounds with potential anticonvulsant activity against generalized tonic-clonic seizures.[15]
Objective: To assess the ability of this compound to prevent tonic hindlimb extension induced by maximal electroshock.
Animals: Male mice or rats.[20]
Methodology:
-
Compound Administration:
-
Administer this compound via a relevant route (e.g., intraperitoneal, oral) at various doses to different groups of animals. Include a vehicle control group.
-
Allow sufficient time for the compound to be absorbed and distributed to the brain (typically 30-60 minutes, determined by pharmacokinetic studies).
-
-
Induction of Seizure:
-
Apply a brief electrical stimulus (e.g., 50-60 Hz, 0.2 seconds) through corneal or ear-clip electrodes. The current is set to be suprathreshold to induce a maximal seizure in all control animals.
-
-
Observation and Scoring:
-
Immediately observe the animal for the presence or absence of a tonic hindlimb extension. This is the primary endpoint.
-
The compound is considered protective if it prevents the tonic hindlimb extension phase of the seizure.
-
-
Data Analysis:
-
Calculate the percentage of animals protected at each dose.
-
Determine the median effective dose (ED₅₀), the dose that protects 50% of the animals, using probit analysis.
-
Data Summary and Future Directions
The successful translation of this compound from a laboratory curiosity to a therapeutic agent requires a systematic and data-driven approach.
6.1. Quantitative Data Summary
| Parameter | Compound | Value | Source System | Reference |
| IC₅₀ | 3-Aminopropylphosphonic acid | 1.5 µM | [³H]-Baclofen Binding (Rat Cerebellum) | [11][13] |
| pA₂ | CGP 35348* | 5.38 | Rat Anococcygeus Muscle | [21] |
*Note: CGP 35348 is a related phosphinic acid GABAB antagonist, included for comparative potency context.
6.2. Future Directions
While the foundational pharmacology of aminophosphonic acids as GABAB modulators is promising, several critical questions must be addressed for clinical translation:
-
Selectivity and Off-Target Effects: A comprehensive screening against a panel of receptors and enzymes is necessary to identify any potential off-target activities that could lead to side effects.
-
Pharmacokinetics: The ability of this compound to cross the blood-brain barrier is a critical determinant of its utility for CNS disorders. Prodrug strategies may be required to enhance brain penetration.[22][23]
-
Structure-Activity Relationship (SAR): Systematic modification of the propyl chain and amino group could lead to derivatives with improved potency, selectivity, and pharmacokinetic profiles.
-
Chronic Dosing and Tolerance: Long-term studies are needed to determine if tolerance develops to the therapeutic effects, a known issue with some GABAergic modulators.
References
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- Synthesis of α-Aminophosphonic Acid Derivatives Through the Addition of O- and S-Nucleophiles to 2H-Azirines and Their Antiproliferative Effect on A549 Human Lung Adenocarcinoma Cells. (2020).
- Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction. (2021). MDPI.
- Synthesis of α-aminophosphonates by the Kabachnik–Fields reaction and by the Pudovik reaction. (n.d.). CORE.
- Recent Synthesis of Aminophosphonic Acids as Potential Biological Importance. (2009). PubMed.
- (1-AMINOPROPYL)PHOSPHONIC ACID synthesis. (n.d.). ChemicalBook.
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- 3-Aminopropylphosphonic acid | CAS 13138-33-5. (n.d.). Santa Cruz Biotechnology.
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- 3-Aminopropylphosphonic acid 98 13138-33-5. (n.d.). Sigma-Aldrich.
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The Synthetic Cornerstone: A Technical Guide to 1-Aminopropylphosphonic Acid as a Precursor in Advanced Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 1-Aminopropylphosphonic Acid
In the landscape of modern medicinal and agricultural chemistry, this compound stands out as a pivotal building block. As a structural analog of the amino acid alanine, it introduces a tetrahedral phosphonate group in place of the planar carboxylic acid moiety.[1][2] This fundamental substitution imparts crucial properties, most notably a resistance to enzymatic hydrolysis, making its derivatives potent and stable modulators of biological systems.[1] This guide provides an in-depth exploration of this compound, from its synthesis to its strategic application as a precursor in the development of novel bioactive compounds.
Core Synthesis of this compound: A Two-Stage Approach
The most prevalent and efficient pathway to this compound involves a two-step process: the formation of a diethyl phosphonate ester intermediate, followed by its hydrolysis to the final phosphonic acid. The initial step is typically achieved through the Kabachnik-Fields or the Pudovik reaction.
Step 1: Synthesis of Diethyl 1-Aminopropylphosphonate
The Kabachnik-Fields reaction is a one-pot, three-component condensation of an aldehyde (propanal), an amine (e.g., ammonia or a protected amine), and diethyl phosphite.[3][4] This method is often favored for its operational simplicity and high yields. The reaction can be catalyzed by a variety of Lewis and Brønsted acids, or in some cases, can proceed without a catalyst, particularly under solvent-free or microwave-assisted conditions.[3][5]
Alternatively, the Pudovik reaction offers a two-component approach, involving the addition of diethyl phosphite to a pre-formed imine (propanimine).[4][6] This method provides greater control over the reaction intermediates.
Reaction Pathways for Diethyl 1-Aminopropylphosphonate Synthesis:
Caption: Key synthetic routes to Diethyl 1-Aminopropylphosphonate.
Experimental Protocol: Synthesis of Diethyl 1-Aminopropylphosphonate via Kabachnik-Fields Reaction [7]
-
Reactants: Propanal, Ammonia (aqueous solution), Diethyl phosphite.
-
Catalyst: Tin(II) chloride (SnCl₂) (optional, can enhance reaction rate and yield).
-
Solvent: Ethanol.
-
Procedure:
-
To a solution of the amine (1 mmol) in ethanol (5 mL), add the aldehyde (1 mmol), triethyl phosphite (1 mmol), and a catalytic amount of SnCl₂ (10 mol%).
-
Stir the reaction mixture at reflux for the appropriate time (typically monitored by TLC).
-
Upon completion, evaporate the solvent under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Step 2: Hydrolysis to this compound
The final and crucial step is the hydrolysis of the diethyl ester to the free phosphonic acid. This is most commonly and effectively achieved by heating with concentrated hydrochloric acid.[8] More recently, microwave-assisted hydrolysis has been shown to significantly reduce reaction times.[1]
Hydrolysis of Diethyl 1-Aminopropylphosphonate:
Caption: Hydrolysis of the diethyl ester to the final product.
Experimental Protocol: Hydrolysis of Diethyl 1-Aminopropylphosphonate [1][8]
-
Reactant: Diethyl 1-aminopropylphosphonate.
-
Reagent: Concentrated Hydrochloric Acid (HCl).
-
Procedure (Conventional Heating):
-
Dissolve diethyl 1-aminopropylphosphonate in concentrated HCl.
-
Heat the mixture to reflux for several hours (typically 4-8 hours), monitoring the reaction by TLC or ³¹P NMR.
-
After cooling, remove the excess HCl and water by rotary evaporation.
-
To remove residual water, perform an azeotropic distillation with toluene.
-
Dry the resulting solid under high vacuum to yield this compound hydrochloride.
-
-
Procedure (Microwave-Assisted):
-
Place a mixture of the diethyl phosphonate ester and aqueous HCl in a sealed microwave reaction vessel.
-
Heat the mixture in a microwave reactor at a set temperature (e.g., 130-140°C) for a shorter duration (e.g., 20-30 minutes).[1]
-
After cooling, the precipitated product can be filtered, washed, and dried.
-
Applications of this compound as a Precursor
The utility of this compound as a precursor stems from its bifunctional nature, possessing both a nucleophilic amino group and a phosphonic acid moiety that can be further derivatized.
Synthesis of Phosphonopeptides as Enzyme Inhibitors
A primary application of this compound is in the synthesis of phosphonopeptides. These are peptide analogs where the C-terminal carboxylic acid is replaced by a phosphonic acid, or an internal amide bond is replaced by a phosphonamidate linkage.[9][10] The tetrahedral geometry of the phosphonate group mimics the transition state of peptide bond hydrolysis, making these compounds potent inhibitors of various proteases and other enzymes involved in peptide metabolism.[2][11]
General Strategy for Phosphonodipeptide Synthesis:
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A Review of Aminophosphonic Acid Derivatives in Medicinal Chemistry: From Bioisosteric Design to Therapeutic Reality
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Aminophosphonic acids represent a cornerstone of modern medicinal chemistry, primarily serving as pivotal bioisosteres of their α-aminocarboxylic acid counterparts. The substitution of a planar carboxylate with a tetrahedral phosphonate moiety imparts unique physicochemical and stereochemical properties, enabling these derivatives to function as potent transition-state analogue inhibitors of a wide array of enzymes. This guide provides a comprehensive technical review of aminophosphonic acid derivatives, navigating from their fundamental structural rationale and synthetic accessibility to their mechanisms of action and diverse therapeutic applications. We will delve into the causality behind key synthetic methodologies, such as the Kabachnik-Fields and Pudovik reactions, and explore the strategies employed to overcome their inherent drug delivery challenges, most notably through innovative prodrug designs. This document is intended to serve as a field-proven resource for researchers and drug development professionals, bridging foundational chemistry with practical application in the quest for novel therapeutics.
The Bioisosteric Rationale: Why Phosphorous?
The central dogma of aminophosphonic acid utility lies in the concept of bioisosterism, where a functional group is replaced by another with similar steric and electronic properties to modulate biological activity.[1][2][3] In this case, the carboxylic acid group of a natural amino acid is replaced by a phosphonic acid group.[4][5] This substitution is not merely a like-for-like swap; it introduces profound changes that are intelligently exploited in drug design.
-
Geometric and Electronic Disparity: The carboxyl group is planar (sp² hybridized carbon), whereas the phosphonate group is tetrahedral (sp³ hybridized phosphorus).[6] This tetrahedral arrangement is a key feature, as it can mimic the high-energy tetrahedral transition state of peptide bond hydrolysis, making these molecules potent inhibitors of proteases.[7][8]
-
Acidity and Charge Distribution: Phosphonic acids are more acidic than carboxylic acids, possessing two acidic protons (pKa1 ≈ 1-2, pKa2 ≈ 6-7) compared to one (pKa ≈ 2-3). This results in a dianionic state at physiological pH, which can form more extensive hydrogen bonding and electrostatic interactions with enzyme active sites but poses a significant challenge for cell membrane permeability.[4][9]
These fundamental differences are the bedrock upon which the medicinal chemistry of aminophosphonic acids is built.
| Property | α-Aminocarboxylic Acid | α-Aminophosphonic Acid | Implication in Drug Design |
| Acidic Group Geometry | Trigonal Planar | Tetrahedral | Mimics tetrahedral transition states of enzymatic reactions.[7] |
| Acidity (pKa) | pKa ≈ 2-3 | pKa1 ≈ 1-2, pKa2 ≈ 6-7 | Stronger binding to active sites; dianionic charge at physiological pH.[4] |
| Bonding | C-O bond | P-C bond | The P-C bond is metabolically stable and resistant to hydrolysis by peptidases.[10][11] |
| Size | Smaller | Bulkier | Can influence binding affinity and selectivity.[5] |
Core Synthetic Strategies: Building the N-C-P Scaffold
The synthesis of α-aminophosphonates is well-established, with two primary multicomponent reactions dominating the landscape: the Kabachnik-Fields reaction and the Pudovik reaction. These methods are valued for their efficiency and convergence, allowing for the construction of complex molecules in a single pot.
The Kabachnik-Fields Reaction
Discovered independently by Martin Kabachnik and Ellis Fields in 1952, this is a one-pot, three-component condensation of an amine, a carbonyl compound (aldehyde or ketone), and a dialkyl phosphite or other P(O)H reagent.[12][13][14] The reaction's versatility has made it a mainstay for generating libraries of α-aminophosphonate derivatives.
Reaction Mechanism: The reaction is believed to proceed via one of two main pathways, often dictated by the reactivity of the components and reaction conditions. The most commonly accepted pathway involves the initial formation of an imine from the amine and carbonyl, followed by the nucleophilic addition of the phosphite across the C=N double bond (the aza-Pudovik pathway).[14][15]
Experimental Protocol: Microwave-Assisted, Solvent-Free Kabachnik-Fields Reaction
This protocol describes a greener, more efficient synthesis, reflecting modern laboratory practices.[15][16]
-
Reactant Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, combine the aldehyde (1.0 mmol), amine (1.0 mmol), and diethyl phosphite (1.2 mmol).
-
Sealing: Securely cap the vial. Causality Note: Proper sealing is critical to maintain pressure and prevent evaporation of reactants under microwave heating.
-
Microwave Irradiation: Place the vial in a microwave reactor. Irradiate the mixture at 100 °C for 10-30 minutes. The reaction progress should be monitored by Thin Layer Chromatography (TLC). Expertise Insight: Using a slight excess of the phosphite ensures complete consumption of the imine intermediate, driving the reaction to completion.
-
Work-up: After cooling, the crude product can often be purified directly without an aqueous work-up.
-
Purification: Purify the crude mixture by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the pure α-aminophosphonate.
-
Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry.
The Pudovik Reaction
The Pudovik reaction is the two-component addition of a hydrophosphoryl compound across the C=N bond of a pre-formed imine.[16][17][18] This method offers greater control, particularly when the imine is sensitive or requires specific conditions for its formation. It is also frequently employed for asymmetric syntheses where a chiral imine or a chiral catalyst is used.[17][18]
Experimental Protocol: Base-Catalyzed Pudovik Reaction
-
Imine Synthesis: Synthesize the imine separately by condensing the appropriate aldehyde and amine, typically by refluxing in a solvent like toluene with azeotropic removal of water. Purify the imine before use.
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve the imine (1.0 mmol) and dialkyl phosphite (1.1 mmol) in an anhydrous solvent (e.g., THF, 10 mL).
-
Catalyst Addition: Add a catalytic amount of a base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 mmol). Causality Note: The base deprotonates the phosphite, generating a more potent phosphorus nucleophile that readily attacks the imine carbon.
-
Reaction: Stir the mixture at room temperature for 2-12 hours, monitoring by TLC.
-
Quenching and Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification and Characterization: Purify the residue by column chromatography and characterize as described for the Kabachnik-Fields reaction.
Therapeutic Applications and Mechanisms of Action
The unique structural and electronic properties of aminophosphonic acid derivatives have led to their exploration in a vast range of therapeutic areas.[10][11][19]
Enzyme Inhibition: The Transition-State Analogy
The most prominent application of these compounds is as enzyme inhibitors.[7][20] The tetrahedral phosphonate group acts as a stable mimic of the transient tetrahedral intermediate formed during substrate hydrolysis, particularly in proteases and synthetases.[7] This allows the inhibitor to bind with extremely high affinity to the enzyme's active site, blocking its catalytic function.
| Therapeutic Area | Target Enzyme(s) | Example(s) / Rationale |
| Antiviral | HIV Protease, Reverse Transcriptase | Phosphonate-containing nucleotide analogues (e.g., Tenofovir) are critical in HIV therapy.[21][22][23] Others target viral proteases. |
| Antibacterial | Alanine Racemase, D-Ala-D-Ala Ligase | Alafosfalin inhibits key enzymes in bacterial cell wall synthesis.[24][25] |
| Anticancer | Matrix Metalloproteinases, Carbonic Anhydrases | Derivatives have shown antiproliferative effects by inhibiting enzymes crucial for tumor growth and metastasis.[26][27][28][29] |
| Herbicidal | EPSP Synthase | Glyphosate (an N-(phosphonomethyl)glycine) is a widely used herbicide that inhibits a key enzyme in the shikimate pathway in plants.[30] |
Antiviral Activity
Aminophosphonates have been extensively developed as antiviral agents.[21][22] A notable example is the family of acyclic nucleoside phosphonates (ANPs), where the phosphonate group serves as a stable mimic of a phosphate group. Drugs like Tenofovir and Adefovir are mainstays in the treatment of HIV and Hepatitis B.[31] Their prodrug forms (see Section 4) are essential for oral bioavailability. Other novel derivatives are continuously being explored for activity against a range of viruses, including plant viruses like the Tobacco Mosaic Virus (TMV).[21][23]
Antibacterial and Anticancer Activity
As antibacterials, aminophosphonates can be designed to inhibit enzymes unique to bacterial metabolism, such as those involved in peptidoglycan synthesis.[24][32][33] For instance, the dipeptide alafosfalin is actively transported into bacterial cells where it is cleaved to release 1-aminoethylphosphonic acid, a potent inhibitor of alanine racemase.[24] In oncology, their derivatives are being investigated for their ability to inhibit enzymes like matrix metalloproteinases involved in cancer invasion, or to induce apoptosis and cell cycle arrest in tumor cells.[26][27][28]
Overcoming the Bioavailability Barrier: Prodrug Strategies
The primary hurdle in the clinical development of aminophosphonic acids is their poor oral bioavailability. The dianionic charge at physiological pH severely limits their ability to passively diffuse across the lipid bilayers of the gut wall.[9][34] To solve this, medicinal chemists employ prodrug strategies, masking the phosphonate group with lipophilic moieties that are cleaved in vivo to release the active parent drug.[35][36]
General Prodrug Activation Mechanism:
Several successful prodrug strategies have been developed:
| Prodrug Strategy | Pro-moiety Example | Cleavage Mechanism | Key Features |
| Acyloxyalkyl Esters | Pivaloyloxymethyl (POM) | Esterase-mediated hydrolysis followed by spontaneous elimination of formaldehyde.[34] | Well-established, effective; potential for toxicity from pivalic acid byproduct.[36] |
| Carbonate Esters | Isopropyloxycarbonyloxymethyl (POC) | Similar to POM, but releases CO₂ and an alcohol (e.g., isopropanol).[36] | Avoids potentially toxic aldehyde/acid byproducts. |
| Phosphoramidates (ProTide) | Aryloxy Phosphoramidate | Initial esterase/cathepsin A cleavage, followed by cyclization and elimination.[9][37] | Highly efficient intracellular delivery; creates a stereocenter at the phosphorus. |
| Cyclic Prodrugs (cycloSal) | Saligenyl Phosphate Triester | Chemical hydrolysis followed by enzymatic cleavage.[36] | Can show limited improvement in cell permeability compared to other methods. |
The choice of prodrug moiety is a critical decision in the drug development process, requiring a careful balance between chemical stability, efficient enzymatic cleavage, and the toxicity profile of the released byproducts.[9][35]
Conclusion and Future Perspectives
Aminophosphonic acid derivatives have transitioned from being mere chemical curiosities to indispensable tools in medicinal chemistry. Their strength lies in their rational design as bioisosteres of amino acids, enabling potent and selective modulation of enzyme activity. The development of robust synthetic methodologies like the Kabachnik-Fields and Pudovik reactions has made a diverse chemical space readily accessible for biological screening.
While the challenge of their inherent polarity has been formidable, sophisticated prodrug strategies have successfully translated these potent molecules into clinically effective medicines, particularly in the antiviral field. The future of aminophosphonic acid research remains bright. Ongoing efforts are focused on:
-
Asymmetric Synthesis: Developing more efficient and scalable enantioselective methods to access single-enantiomer drugs, thereby improving efficacy and reducing off-target effects.
-
Novel Prodrugs: Designing next-generation prodrugs with improved targeting, faster activation kinetics, and even more benign byproduct profiles.
-
New Therapeutic Targets: Expanding the application of the aminophosphonate scaffold to new and challenging disease targets, including neurodegenerative disorders and metabolic diseases.
As our understanding of biological systems deepens, the rational, mechanism-based design approach embodied by aminophosphonic acid derivatives will continue to be a powerful strategy in the development of next-generation therapeutics.
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Keglevich, G., & Bálint, E. (2022). Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction. Molecules. Available at: [Link]
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Keglevich, G. (2018). Synthesis of α-aminophosphonates by the Kabachnik–Fields reaction and by the Pudovik reaction. De Gruyter. Available at: [Link]
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Gryaznov, P., et al. (2010). Diastereoselective Synthesis of Enantiopure α-Aminophosphonic Acid Derivatives: Pudovik Reaction in Stereoselective Synthesis. Phosphorus, Sulfur, and Silicon and the Related Elements. Available at: [Link]
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(2025). The Kabachnik–Fields Reaction: A Key Transformation in Organophosphorus Chemistry. MDPI. Available at: [Link]
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Bálint, E., et al. (2017). The synthesis of α-aryl-α-aminophosphonates and α-aryl-α-aminophosphine oxides by the microwave-assisted Pudovik reaction. Beilstein Journal of Organic Chemistry. Available at: [Link]
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Hecker, S. J., & Erion, M. D. (2008). Prodrugs of Phosphonates, Phosphinates, and Phosphates. ResearchGate. Available at: [Link]
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El-Gokha, A. A., et al. (2019). Synthesis and Antibacterial Activity of Novel Cyclic α-Aminophsophonates. Biomedical Journal of Scientific & Technical Research. Available at: [Link]
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Mucha, A., et al. (2011). Inhibitors of bacterial enzymes based on 1‐aminophosphonic acid: phosphonoalanine, vinyl derivative 66, cyclopropane derivative 67, β‐haloalanine derivatives 86–88 and 102–104. ResearchGate. Available at: [Link]
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Bálint, E., et al. (2020). Cytotoxic Activity of α-Aminophosphonic Derivatives Coming from the Tandem Kabachnik–Fields Reaction and Acylation. Molecules. Available at: [Link]
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Orsini, F., et al. (2010). Aminophosphonic acids and derivatives. Synthesis and biological applications. Current Organic Chemistry. Available at: [Link]
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Mounir, I., et al. (2022). Synthesis of Novel 1,3,4-Oxadiazole-Derived α-Aminophosphonates/α-Aminophosphonic Acids and Evaluation of Their In Vitro Antiviral Activity against the Avian Coronavirus Infectious Bronchitis Virus. Molecules. Available at: [Link]
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Wang, Y., et al. (2025). Aminophosphonic Acid Derivatives 3r and 3s with Dual Herbicidal Activity and Crop Selectivity Targeted 5-Enolpyruvylshikimate-3-phosphate Synthase. Journal of Agricultural and Food Chemistry. Available at: [Link]
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Reddy, C. S., et al. (2011). A Convenient Synthesis and Antibacterial Activity of Novel α-Aminophosphonic Acid Esters from Amino Acids/Esters (Kabachnik-Fields Reaction). Semantic Scholar. Available at: [Link]
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(2025). An Overview of Recent Advances on the Synthesis and Biological Activity of α-Aminophosphonic Acid Derivatives. ResearchGate. Available at: [Link]
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Wiemer, A. J., et al. (2022). Synthesis and Evaluation of Prodrugs of α-Carboxy Nucleoside Phosphonates. The Journal of Organic Chemistry. Available at: [Link]
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(2024). Sulfur- and phosphorus-containing FDA approved drugs in the last five years (2020–2024): A journey among small molecules. Taylor & Francis Online. Available at: [Link]
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Ye, S., et al. (2013). Synthesis and antitumor activities of novel α-aminophosphonates dehydroabietic acid derivatives. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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(2025). Aminophosphonic Acids and Derivatives. Synthesis and Biological Applications. ResearchGate. Available at: [Link]
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(n.d.). α‐Aminophosphonic acids, bioisosters of α‐amino acids. ResearchGate. Available at: [Link]
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Ben-Aazza, S., et al. (2024). Microwave Synthesis and Antimicrobial Evaluation of Selected Aminophosphonates. MDPI. Available at: [Link]
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Mounir, I., et al. (2023). Synthesis of Novel 1,3,4-Oxadiazole-Derived α-Aminophosphonates/α-Aminophosphonic Acids and Evaluation of Their In Vitro Antiviral Activity against the Avian Coronavirus Infectious Bronchitis Virus. Organic Chemistry: An Indian Journal. Available at: [Link]
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Al-Masoudi, N. A., et al. (2022). Design, Synthesis, and Spectroscopic Studies of Some New α-Aminophosphonate Analogues Derived from 4-Hydroxybenzaldehyde with Special Reference to Anticancer Activity. Drug Design, Development and Therapy. Available at: [Link]
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Džubák, P., et al. (2022). Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. Molecules. Available at: [Link]
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Al-Masoudi, N. A., et al. (2023). Design, Synthesis, and Spectroscopic Studies of Some New α-Aminophosphonate Analogues Derived from 4-Hydroxybenzaldehyde with Special Reference to Anticancer Activity. Drug Design, Development and Therapy. Available at: [Link]
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Meanwell, N. A. (2017). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. IntechOpen. Available at: [Link]
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Kumar, A., et al. (2022). Phosphate moiety in FDA-approved pharmaceutical salts and prodrugs. Drug Discovery Today. Available at: [Link]
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Angeli, A., et al. (2018). Inhibition Profiles of Some Novel Sulfonamide-Incorporated α-Aminophosphonates on Human Carbonic Anhydrases. ACS Medicinal Chemistry Letters. Available at: [Link]
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Al-Masoudi, N. A., et al. (2023). Investigation of the Anticancer Effect of α-Aminophosphonates and Arylidine Derivatives of 3-Acetyl-1-aminoquinolin-2(1H)-one on the DMBA Model of Breast Cancer in Albino Rats with In Silico Prediction of Their Thymidylate Synthase Inhibitory Effect. Molecules. Available at: [Link]
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Methodological & Application
Application Note & Protocol: A Comprehensive Guide to the HPLC Analysis of 1-Aminopropylphosphonic Acid in Biological Samples
This document provides a detailed methodology for the quantitative analysis of 1-Aminopropylphosphonic acid (1-APPA) in various biological matrices. As a phosphonic acid analog of GABA, 1-APPA's role as a potential neuromodulator and its presence in biological systems necessitates a robust and reliable analytical method for pharmacokinetic, toxicokinetic, and metabolic studies. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth protocols, the scientific rationale behind methodological choices, and troubleshooting advice.
Introduction: The Analytical Challenge of 1-APPA
This compound is a small, polar, and zwitterionic compound, making its retention on traditional reversed-phase HPLC columns challenging. Its lack of a strong chromophore further complicates detection by UV-Vis spectrophotometry. Therefore, a successful analytical strategy often involves a combination of meticulous sample preparation, chemical derivatization to enhance chromatographic retention and detectability, and a sensitive detection technique. This note details a validated approach utilizing pre-column derivatization with 9-fluorenylmethyl chloroformate (FMOC-Cl) followed by reversed-phase HPLC with fluorescence detection.
Sample Preparation: Isolating 1-APPA from Complex Matrices
The primary goal of sample preparation is to extract 1-APPA from the biological matrix while removing interfering substances like proteins, salts, and lipids. Solid-phase extraction (SPE) is a highly effective technique for this purpose.
Principle of Solid-Phase Extraction (SPE)
This protocol utilizes a mixed-mode cation exchange SPE cartridge. The principle relies on the zwitterionic nature of 1-APPA. At a low pH, the primary amine group is protonated (-NH3+), allowing it to bind to the negatively charged sulfonic acid groups of the cation exchange sorbent. Neutral and acidic interferences are washed away. Subsequently, a high pH mobile phase neutralizes the amine, releasing the analyte for elution.
Step-by-Step SPE Protocol for Plasma/Serum and Urine
-
Sample Pre-treatment:
-
Plasma/Serum: Thaw samples to room temperature. To 500 µL of plasma, add 500 µL of 1% formic acid in water to precipitate proteins. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes. Collect the supernatant.
-
Urine: Thaw samples to room temperature. Centrifuge at 5,000 x g for 5 minutes to remove particulate matter. Dilute 100 µL of urine with 900 µL of 1% formic acid in water.
-
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX, 30 mg/1 mL) by passing 1 mL of methanol followed by 1 mL of 1% formic acid in water. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Load the pre-treated supernatant (from step 1) onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 0.1 M HCl to remove weakly bound impurities.
-
Wash the cartridge with 1 mL of methanol to remove lipids and other organic interferences. Dry the cartridge under vacuum for 1-2 minutes.
-
-
Elution:
-
Elute the 1-APPA from the cartridge with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The high pH neutralizes the amine group, releasing it from the sorbent.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of borate buffer (0.1 M, pH 9.0) for the derivatization step.
-
Caption: Workflow for 1-APPA extraction from biological samples using SPE.
Pre-column Derivatization: Enhancing Detectability
Derivatization with FMOC-Cl attaches a highly fluorescent fluorenylmethyloxycarbonyl group to the primary amine of 1-APPA. This reaction proceeds rapidly under alkaline conditions.
Derivatization Protocol
-
To the 100 µL of reconstituted sample in borate buffer (from SPE step 2.6), add 100 µL of FMOC-Cl solution (3 mg/mL in acetone).
-
Vortex immediately for 30 seconds.
-
Allow the reaction to proceed at room temperature for 10 minutes.
-
Quench the reaction by adding 20 µL of 1 M glycine solution. Glycine reacts with excess FMOC-Cl, preventing interference.
-
Vortex for 15 seconds.
-
The sample is now ready for HPLC injection.
Caption: Schematic of the FMOC-Cl derivatization reaction with 1-APPA.
HPLC Chromatographic Conditions
The separation of the FMOC-derivatized 1-APPA is achieved using reversed-phase chromatography. The hydrophobic FMOC tag allows for excellent retention and separation from polar interferences.
| Parameter | Condition | Rationale |
| HPLC System | A standard binary HPLC system with a fluorescence detector is suitable. | Provides the necessary gradient elution and sensitive detection for the FMOC-tagged analyte. |
| Column | C18 Column (e.g., 4.6 x 150 mm, 5 µm particle size) | The non-polar stationary phase effectively retains the hydrophobic FMOC-APPA derivative. |
| Mobile Phase A | 20 mM Potassium Phosphate buffer, pH 3.5 | The acidic pH ensures the phosphonic acid group is protonated, improving peak shape. |
| Mobile Phase B | Acetonitrile | The organic solvent used to elute the analyte from the C18 column. |
| Gradient Elution | 0-5 min: 30% B; 5-15 min: 30-70% B; 15-17 min: 70-30% B; 17-22 min: 30% B (re-equilibration) | A gradient is necessary to elute the strongly retained FMOC-APPA while ensuring a clean baseline and column re-equilibration. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times. |
| Column Temperature | 35°C | Elevated temperature can improve peak symmetry and reduce viscosity, leading to lower backpressure. |
| Injection Volume | 20 µL | A typical injection volume that balances sensitivity with potential for column overload. |
| Detector | Fluorescence Detector | |
| Excitation λ | 265 nm | Optimal excitation wavelength for the fluorenyl group of the FMOC derivative. |
| Emission λ | 315 nm | The corresponding emission wavelength for maximum fluorescence intensity of the FMOC-adduct. |
Method Validation: Ensuring Data Integrity
A robust analytical method requires thorough validation to ensure its reliability. Key validation parameters, based on ICH Q2(R1) guidelines, are summarized below.
| Validation Parameter | Acceptance Criteria | Typical Performance |
| Linearity (r²) | ≥ 0.995 | 0.998 over a range of 10-1000 ng/mL |
| Accuracy (% Recovery) | 85-115% at three concentration levels (Low, Mid, High QC) | 92-107% |
| Precision (%RSD) | Intra-day: ≤ 15%; Inter-day: ≤ 15% | Intra-day: < 8%; Inter-day: < 11% |
| Limit of Detection (LOD) | Signal-to-Noise ratio ≥ 3 | 3 ng/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio ≥ 10; Accuracy and precision criteria met. | 10 ng/mL |
| Specificity | No interfering peaks at the retention time of the analyte in blank matrix. | Confirmed by analysis of six different blank matrix lots. |
| Matrix Effect | The response of the analyte in post-extracted spiked samples should be 85-115% of the response in a neat solution. | Within acceptable limits after efficient SPE cleanup. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Analyte Recovery | Incomplete elution from SPE; Inefficient derivatization; Analyte degradation. | Ensure elution solvent pH is high enough (>10); Check derivatization reagent age and concentration; Keep samples cool. |
| High Baseline Noise | Contaminated mobile phase; Detector lamp aging; Incomplete reaction quenching. | Filter all mobile phases; Replace detector lamp; Ensure sufficient glycine is added to quench excess FMOC-Cl. |
| Poor Peak Shape (Tailing) | Secondary interactions on the column; Column degradation; pH of mobile phase incorrect. | Use a column with end-capping; Flush column or replace if old; Verify mobile phase A pH is ~3.5. |
| Variable Retention Times | Pump malfunction; Column temperature fluctuations; Mobile phase composition drift. | Check pump performance and for leaks; Ensure column oven is stable; Prepare fresh mobile phase daily. |
| Ghost Peaks | Carryover from previous injection; Contamination in the injection port or syringe. | Inject a blank solvent run to clean the system; Clean the injector and syringe with a strong solvent. |
Conclusion
The method described provides a reliable and sensitive approach for the quantification of this compound in biological samples. The combination of solid-phase extraction for sample cleanup, pre-column derivatization with FMOC-Cl for enhanced detectability, and reversed-phase HPLC with fluorescence detection offers the specificity and robustness required for regulated bioanalysis. Proper method validation is crucial to ensure the generation of high-quality, reproducible data for pharmacokinetic and other drug development studies.
References
-
International Council for Harmonisation. "ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1)." ich.org. November 2005. [Link]
Gas chromatography methods for aminophosphonic acid quantification
An Application Guide to the Quantification of Aminophosphonic Acids by Gas Chromatography
Introduction: The Analytical Challenge of Aminophosphonic Acids
Aminophosphonic acids, a class of organophosphorus compounds, are of significant interest across environmental, agricultural, and pharmaceutical sectors. This group includes the widely used herbicide glyphosate and its principal metabolite, aminomethylphosphonic acid (AMPA), whose presence in various matrices is a subject of regulatory scrutiny and public concern.[1] From a chemical standpoint, these molecules present a considerable analytical challenge. Their zwitterionic nature, high polarity, and negligible vapor pressure make them fundamentally incompatible with direct analysis by gas chromatography (GC), a technique renowned for its high resolving power.[2][3]
Therefore, the successful quantification of aminophosphonic acids by GC is critically dependent on chemical derivatization—a process that transforms these polar, non-volatile analytes into thermally stable and volatile derivatives suitable for gas-phase analysis.[4] This application note provides a detailed guide to the principles, experimental protocols, and field-proven insights for the robust quantification of aminophosphonic acids using derivatization followed by GC.
Pillar 1: The Rationale Behind Methodological Choices
A robust analytical method is built on a foundation of sound chemical principles. The choice of derivatization reagent, chromatographic column, and detector is not arbitrary but is dictated by the physicochemical properties of the target analytes.
The Imperative of Derivatization
The core of the challenge lies in the structure of aminophosphonic acids, which contain both a basic amino group (-NH₂) and an acidic phosphonic acid group (-PO(OH)₂). This structure leads to strong intermolecular hydrogen bonding and a salt-like character, preventing volatilization. Derivatization overcomes this by replacing the active, polar hydrogens on these functional groups with nonpolar moieties, thereby neutralizing their polarity and enabling the molecule to enter the gas phase without thermal decomposition.[4]
Two primary strategies have proven effective in the field:
-
Silylation: This is a common and effective technique where active hydrogens are replaced by a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group.[4] Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are frequently used.[5][6] The resulting silylated derivatives are significantly more volatile and thermally stable. The primary drawback of silylation is its high sensitivity to moisture, which can lead to poor reaction yields and instability of the derivatives, necessitating anhydrous conditions.[4][7]
-
Acylation and Esterification: This is typically a two-step approach that offers robust derivatization. First, the phosphonic acid group is esterified using a fluorinated alcohol such as trifluoroethanol (TFE) or heptafluorobutanol (HFB). Subsequently, the amino group is acylated with an agent like trifluoroacetic anhydride (TFAA).[8][9] This combination effectively caps both polar functional groups, yielding a stable, volatile derivative well-suited for GC analysis. This method is often considered more laborious but can be more rugged in complex matrices.[2]
Selecting the Right Analytical Column and Detector
The choice of GC column is critical for separating the derivatized analytes from each other and from matrix interferences. A mid-polarity capillary column, such as one with a stationary phase of 50% phenyl-methylpolysiloxane or a DB-1701, is often effective.
For detection, selectivity is paramount:
-
Mass Spectrometry (MS): GC-MS is the gold standard, offering unparalleled selectivity and structural confirmation.[5][8] When operated in selected ion monitoring (SIM) or tandem mass spectrometry (MS/MS) mode, it provides excellent sensitivity and minimizes matrix interference, allowing for confident identification and quantification at trace levels.[8][10]
-
Nitrogen-Phosphorus Detector (NPD): This detector is highly selective for compounds containing nitrogen and phosphorus.[11][12] It offers exceptional sensitivity for aminophosphonic acids while being largely unresponsive to hydrocarbons and other common matrix components, resulting in a cleaner chromatogram and lower detection limits compared to a flame ionization detector (FID).[13]
Pillar 2: Validated Protocols for Reliable Quantification
The following protocols are designed to be self-validating systems, incorporating steps and reagents that ensure reproducibility and accuracy. The use of isotopically labeled internal standards is strongly recommended for the most accurate quantification, as they co-elute and experience similar matrix effects and derivatization efficiencies as the target analytes.
Protocol 1: Silylation using BSTFA/TMCS with GC-MS Detection
This method is based on the formation of trimethylsilyl (TMS) derivatives and is particularly effective for cleaner sample matrices.[5][14]
Workflow Diagram: Silylation Method
Caption: General workflow for aminophosphonic acid analysis via silylation.
Materials and Reagents:
-
N,O-bis(trimethylsilyl)trifluoroacetamide with 10% Trimethylchlorosilane (BSTFA + 10% TMCS)
-
Pyridine (anhydrous)
-
Carbon tetrachloride or Acetonitrile (GC grade)
-
Aminophosphonic acid standards (e.g., Glyphosate, AMPA)
-
Isotopically labeled internal standards
-
GC vials (2 mL, screw cap) with septa
-
Heating block or oven
-
Vortex mixer and centrifuge
Step-by-Step Methodology:
-
Sample Preparation: An aliquot of the sample extract, containing the aminophosphonic acids, is placed in a 2 mL autosampler vial. The solvent is completely removed under a gentle stream of nitrogen or by lyophilization to ensure anhydrous conditions.
-
Reagent Addition: To the dried residue, add 50 µL of anhydrous pyridine, followed by 500 µL of BSTFA + 10% TMCS.[5] Pyridine acts as a catalyst and acid scavenger.
-
Derivatization Reaction: Securely cap the vial and vortex briefly to mix. Place the vial in a heating block or oven set to 90°C for 150 minutes to ensure complete derivatization.[5]
-
Cooling and Dilution: After the reaction, allow the vial to cool to room temperature. Dilute the sample by adding 1 mL of a suitable solvent like carbon tetrachloride.[5]
-
GC-MS Analysis: Transfer the vial to the autosampler for injection into the GC-MS system.
Illustrative Chemical Reaction: Silylation of AMPA
Caption: Silylation converts polar AMPA into a volatile TMS derivative.
Protocol 2: Two-Step Esterification/Acylation with GC-MS/MS Detection
This robust method is suitable for complex matrices and is based on derivatization with trifluoroacetic anhydride (TFAA) and a fluorinated alcohol.[8]
Materials and Reagents:
-
Trifluoroacetic anhydride (TFAA)
-
Heptafluorobutanol (HFB) or Trifluoroethanol (TFE)
-
Aminophosphonic acid standards and internal standards
-
Ion-exchange resin for sample cleanup (if necessary)
-
Ethyl acetate (GC grade)
Step-by-Step Methodology:
-
Sample Cleanup (if required): For complex matrices like soil or food, an initial cleanup using ion-exchange chromatography is often necessary to isolate the polar aminophosphonic acids from interferences.[8] The eluate is then dried completely.
-
Esterification: To the dried sample residue, add the fluorinated alcohol (e.g., HFB). Heat the mixture to facilitate the esterification of the phosphonic acid group. Reaction conditions typically involve heating at around 100-110°C for 60 minutes.
-
Acylation: After cooling, add TFAA to the vial. This step acylates the amino group. The reaction is often performed at a slightly lower temperature (e.g., 60-70°C) for 30-60 minutes.
-
Solvent Exchange: After the reaction is complete, the excess derivatizing agents are removed under a stream of nitrogen, and the residue is redissolved in a specific volume of a compatible solvent like ethyl acetate for GC injection.
-
GC-MS/MS Analysis: Inject the final sample into the GC-MS/MS system. Use Multiple Reaction Monitoring (MRM) for highest selectivity and sensitivity.
Pillar 3: Data Presentation and Performance
The performance of these methods is evaluated based on linearity, recovery, and sensitivity (limits of detection and quantification).
Typical GC-MS Instrumental Parameters
| Parameter | Silylation Method (GC-MS) | Esterification/Acylation (GC-MS/MS) |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5ms) | 30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-1701) |
| Carrier Gas | Helium, constant flow ~1.2 mL/min | Helium, constant flow ~1.2 mL/min |
| Injector Temp. | 280°C | 250°C |
| Oven Program | 80°C (2 min hold), ramp to 280°C at 10°C/min, hold 5 min | 70°C (1 min hold), ramp to 260°C at 20°C/min, hold 10 min |
| MS Transfer Line | 300°C[5] | 280°C |
| Ion Source Temp. | 230°C (EI)[5] | 230°C (EI) |
| Acquisition Mode | SIM or Full Scan | Multiple Reaction Monitoring (MRM) |
Quantitative Performance Data
The following table summarizes typical performance metrics reported in the literature for the analysis of glyphosate and AMPA in water.
| Analyte | Method | Recovery (%) | LOQ (µg/L) | Reference |
| AMPA | TFAA/HFB Derivatization, GC-MS/MS | 93 ± 12% | 0.05 | [8] |
| Glyphosate | TFAA/HFB Derivatization, GC-MS/MS | 95 ± 13% | 0.05 | [8] |
LOQ: Limit of Quantification
Conclusion
The quantification of aminophosphonic acids by gas chromatography is a powerful and reliable technique when preceded by appropriate chemical derivatization. Both silylation and two-step esterification/acylation methods have been proven effective. The choice between them often depends on the sample matrix complexity and available instrumentation. Silylation with BSTFA is a more direct route, while the two-step acylation method can offer greater robustness for challenging samples. When coupled with mass spectrometric detection, these methods provide the high degree of sensitivity and selectivity required for trace-level quantification in environmental monitoring, food safety analysis, and pharmaceutical research. The protocols and principles outlined in this guide provide a solid foundation for developing and validating robust GC-based methods for this important class of compounds.
References
-
Extraction, Detection, and Quantification Methods for Analyzing Glyphosate and AMPA in Foods: Challenges and Opportunities. Applied Sciences. Available at: [Link]
-
Analysis of Glyphosate and Aminomethylphosphonic Acid in Nutritional Ingredients and Milk by Derivatization with Fluorenylmethyloxycarbonyl Chloride and Liquid Chromatography–Mass Spectrometry. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Optimized Derivatization Procedure for Characterizing (Aminomethyl)phosphonic Acid Impurities by GC–MS. American Laboratory. Available at: [Link]
-
An analytical method for the determination of glyphosate and aminomethylphosphoric acid using an anionic polar pesticide column and the application in urine and serum from glyphosate poisoning patients. ResearchGate. Available at: [Link]
-
Determination of glyphosate and aminomethylphosphonic acid (AMPA) in water using HPLC. Agilent Technologies, Inc.. Available at: [Link]
-
Determination of Glyphosate and AMPA in Food Samples Using Membrane Extraction Technique for Analytes Preconcentration. National Institutes of Health. Available at: [Link]
-
Determination of Glyphosate and Aminomethylphosphonic Acid Residues in Water by Gas Chromatography with Tandem Mass Spectrometry after Exchange Ion Resin Purification and Derivatization. Application on Vegetable Matrixes. Analytical Chemistry. Available at: [Link]
-
Optimized Derivatization Procedure for Characterizing (Aminomethyl)phosphonic Acid Impurities by GC-MS. ResearchGate. Available at: [Link]
-
Study of the Reaction Derivatization Glyphosate and Aminomethylphosphonic Acid (AMPA) with N,O-Bis(trimethylsilyl)trifluoroacetamide. Scientific Research Publishing. Available at: [Link]
-
Analytical methods to determine phosphonic and amino acid group-containing pesticides. IntechOpen. Available at: [Link]
-
An integrated gas chromatographic method towards the simultaneous determination of phosphoric and amino acid group containing pesticides. ResearchGate. Available at: [Link]
-
Study of the Reaction Derivatization Glyphosate and Aminomethylphosphonic Acid (AMPA) with N ,O-Bis(trimethylsilyl)trifluoroacetamide. ResearchGate. Available at: [Link]
-
Determination of glyphosate and aminomethylphosphonic acid in crops by capillary gas chromatography with mass-selective detection: Collaborative study. ResearchGate. Available at: [Link]
-
The role of derivatization techniques in the analysis of glyphosate and aminomethyl-phosphonic acid by chromatography. ResearchGate. Available at: [Link]
-
Nitrogen-Phosphorus Detector (NPD) | Gas Chromatography. SCION Instruments. Available at: [Link]
-
A Method for the Analysis of Glyphosate, Aminomethylphosphonic Acid, and Glufosinate in Human Urine Using Liquid Chromatography-Tandem Mass Spectrometry. MDPI. Available at: [Link]
-
HPLC and GC Determination of Glyphosate and Aminomethylphosphonic Acid (AMPA) in Water Samples. ResearchGate. Available at: [Link]
-
Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? MDPI. Available at: [Link]
-
Determination of Glyphosate and (Aminomethyl)phosphonic Acid in Soil, Plant and Animal Matrixes, and Water by Capillary Gas Chromatography with Mass-Selective Detection. ACS Publications. Available at: [Link]
-
Quality Control in Targeted GC-MS for Amino Acid-OMICS. PubMed. Available at: [Link]
-
[Determination of glyphosate and aminomethylphosphonic acid residues in foods using high performance liquid chromatography-mass spectrometry/mass spectrometry]. PubMed. Available at: [Link]
-
Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC. Available at: [Link]
-
Analysis of Organophosphorus Pesticides with Agilent 6820 Gas Chromatograph/ Nitrogen Phosphorus Detector Application. Agilent Technologies, Inc.. Available at: [Link]
-
Determination of Glyphosate and Aminomethylphosphonic Acid Residues in Water by Gas Chromatography with Tandem Mass Spectrometry after Exchange Ion Resin Purification and Derivatization. Application on Vegetable Matrixes. ResearchGate. Available at: [Link]_
-
Optimizing nitrogen-phosphorus detector gas chromatography for pesticide analysis. California Department of Food and Agriculture. Available at: [Link]
-
Targeted analysis of organic acids with GC-MS/MS: Challenges and prospects. PubMed. Available at: [Link]
-
Continuous Online Analysis of Amine Solvents Using Gas Chromatography. International CCS Knowledge Centre. Available at: [Link]
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Application Notes and Protocols: 1-Aminopropylphosphonic Acid Enzyme Inhibition Assay
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and execution of an enzyme inhibition assay for 1-aminopropylphosphonic acid. Focusing on Alanine Aminotransferase (ALT) as a representative target enzyme, this guide details the underlying biochemical principles, provides a step-by-step protocol for a colorimetric-based assay, and offers insights into data analysis and interpretation. The aim is to equip researchers with the necessary knowledge to reliably assess the inhibitory potential of this compound and its analogs.
Introduction to this compound and its Significance
This compound is a synthetic organophosphorus compound and a structural analog of the amino acid alanine.[1][2] Its structural similarity allows it to interact with enzymes that normally bind amino acids, often leading to enzyme inhibition.[2] The phosphonic acid group, replacing the carboxylic acid group of alanine, plays a critical role in its inhibitory activity due to its tetrahedral geometry and different electronic properties.[2]
The ability of aminophosphonic acids to act as enzyme inhibitors has made them a subject of interest in medicinal chemistry and drug development.[3] They have been investigated for a range of potential therapeutic applications, including as antibacterial agents by targeting enzymes involved in bacterial cell wall biosynthesis.[4] Specifically, analogs of this compound have been shown to inhibit enzymes such as alanine racemase and D-Ala:D-Ala ligase.[5] Furthermore, its structural similarity to neurotransmitters like γ-aminobutyric acid (GABA) has led to investigations into its effects on enzymes like GABA aminotransferase (GABA-AT), a key target for antiepileptic drugs.[6][7][8]
This application note will focus on a detailed protocol for assessing the inhibitory effect of this compound on Alanine Aminotransferase (ALT), a pyridoxal-phosphate dependent enzyme crucial for amino acid metabolism.[9] Understanding the interaction between this compound and ALT can provide valuable insights into its mechanism of action and potential off-target effects.
Principle of the Alanine Aminotransferase (ALT) Inhibition Assay
The protocol described here is based on a coupled-enzyme colorimetric assay, a common and robust method for determining ALT activity. The principle of this assay involves two sequential reactions:
-
ALT-catalyzed reaction: Alanine aminotransferase catalyzes the transfer of an amino group from L-alanine to α-ketoglutarate. This reaction produces L-glutamate and pyruvate.[9][10] The rate of pyruvate production is directly proportional to the ALT activity.
-
Colorimetric detection of pyruvate: The pyruvate generated in the first reaction then reacts with a colorimetric probe to produce a colored product.[9] The intensity of the color, which can be measured using a spectrophotometer, is directly proportional to the amount of pyruvate formed.
When an inhibitor like this compound is introduced, it will compete with the natural substrate (L-alanine) for the active site of the ALT enzyme. This competition reduces the rate of pyruvate formation, leading to a decrease in the intensity of the colored product. The degree of inhibition can be quantified by comparing the enzyme activity in the presence and absence of the inhibitor.
Experimental Workflow Diagram
Caption: Figure 1. Overall experimental workflow for the ALT inhibition assay.
Materials and Reagents
Equipment
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 570 nm
-
Incubator set to 37°C
-
Calibrated single and multichannel pipettes
-
Sterile pipette tips
-
Vortex mixer
-
Microcentrifuge
Reagents and Buffers
-
This compound (CAS 13138-33-5 or similar)
-
Purified Alanine Aminotransferase (ALT) enzyme (e.g., from porcine heart or recombinant)
-
ALT Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5)
-
L-Alanine (substrate)
-
α-Ketoglutarate (co-substrate)
-
Pyruvate standard solution (for standard curve)
-
Colorimetric probe for pyruvate detection (often included in commercial kits, e.g., a derivative that reacts with pyruvate to form a colored product)
-
Enzyme mix for the coupled reaction (if required by the specific detection chemistry)
-
Dimethyl sulfoxide (DMSO) for dissolving the inhibitor
-
Ultrapure water
Note: Commercially available ALT activity assay kits (e.g., from Sigma-Aldrich, Thermo Fisher Scientific, Cell Biolabs) can be a convenient source for optimized buffers, substrates, and detection reagents.[9][10] If using a kit, follow the manufacturer's instructions for reagent preparation.
Detailed Step-by-Step Protocol
Reagent Preparation
-
ALT Assay Buffer: Prepare a 100 mM Tris-HCl buffer, pH 7.5. Store at 4°C. Allow the buffer to warm to room temperature before use.
-
ALT Enzyme Stock Solution: Reconstitute the lyophilized ALT enzyme in ALT Assay Buffer to a stock concentration of 1 U/mL. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles. On the day of the experiment, dilute the stock solution to the desired working concentration (e.g., 0.1 U/mL) in cold ALT Assay Buffer.
-
Substrate Solution: Prepare a stock solution of L-Alanine (e.g., 500 mM) and α-Ketoglutarate (e.g., 100 mM) in ALT Assay Buffer. These can be stored at -20°C. On the day of the experiment, prepare a working substrate mix containing both L-alanine and α-ketoglutarate at their final desired concentrations in the assay buffer.
-
Inhibitor Stock Solution: Prepare a high-concentration stock solution of this compound in ultrapure water or an appropriate buffer. If solubility is an issue, DMSO can be used, but the final concentration of DMSO in the assay should not exceed 1% to avoid enzyme denaturation.
-
Inhibitor Working Solutions: Prepare a series of dilutions of the this compound stock solution in ALT Assay Buffer. This will allow for the determination of the half-maximal inhibitory concentration (IC50). A 10-point, 3-fold serial dilution is a good starting point.
-
Pyruvate Standard Curve: Prepare a series of pyruvate standards by diluting a stock solution of pyruvate in ALT Assay Buffer. A typical range would be from 0 to 10 nmol/well. These standards will be used to quantify the amount of pyruvate generated in the enzymatic reaction.
Assay Procedure (96-well plate format)
The following steps should be performed in duplicate or triplicate for each condition.
-
Plate Setup: Design a plate map that includes wells for:
-
Blank: Contains all reagents except the enzyme. This will be used to subtract the background absorbance.
-
Positive Control (No Inhibitor): Contains the enzyme, substrates, and buffer (with vehicle, e.g., water or DMSO, if used for the inhibitor). This represents 100% enzyme activity.
-
Inhibitor Test Wells: Contains the enzyme, substrates, and varying concentrations of this compound.
-
Pyruvate Standards: Contains known concentrations of pyruvate for the standard curve.
-
-
Pre-incubation:
-
Add 20 µL of ALT Assay Buffer to the "Blank" wells.
-
Add 20 µL of the diluted ALT enzyme working solution to the "Positive Control" and "Inhibitor Test" wells.
-
Add 20 µL of the vehicle (e.g., ALT Assay Buffer or buffer with DMSO) to the "Positive Control" wells.
-
Add 20 µL of each of the this compound working solutions to the respective "Inhibitor Test" wells.
-
Gently tap the plate to mix.
-
Incubate the plate at 37°C for 10-15 minutes. This pre-incubation step allows the inhibitor to bind to the enzyme before the reaction is initiated.[11]
-
-
Reaction Initiation:
-
Prepare a Master Reaction Mix containing the substrate solution (L-alanine and α-ketoglutarate) and the colorimetric detection reagents as per the manufacturer's instructions.
-
Add 100 µL of the Master Reaction Mix to each well (Blanks, Positive Control, and Inhibitor Test wells).
-
Mix thoroughly, for example, by using a horizontal shaker or by pipetting.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C. Protect the plate from light during this incubation.
-
The reaction can be monitored in a kinetic mode or as an endpoint assay.
-
Kinetic Assay: Take absorbance readings at 570 nm every 5 minutes for 30-60 minutes. The rate of the reaction is determined from the linear portion of the absorbance vs. time curve.
-
Endpoint Assay: Incubate for a fixed time (e.g., 30 minutes) and then take a single absorbance reading at 570 nm.
-
-
Data Collection for Pyruvate Standard Curve
-
To the wells designated for the pyruvate standard curve, add the prepared pyruvate standards.
-
Add the Master Reaction Mix to these wells.
-
Incubate and read the absorbance at the same time as the test samples.
Data Analysis and Interpretation
Pyruvate Standard Curve
-
Subtract the absorbance of the 0 nmol/well standard from all other pyruvate standard readings.
-
Plot the corrected absorbance values against the known concentration of pyruvate (in nmol/well).
-
Perform a linear regression to obtain the equation of the line (y = mx + c), where y is the absorbance and x is the amount of pyruvate. This equation will be used to determine the amount of pyruvate generated in the experimental wells.
Calculation of Enzyme Activity and Percent Inhibition
-
For each experimental well (Positive Control and Inhibitor Test wells), subtract the absorbance of the "Blank" well.
-
Use the equation from the pyruvate standard curve to convert the corrected absorbance values into the amount of pyruvate generated (in nmol).
-
Enzyme Activity: The activity of the enzyme is typically expressed as the rate of pyruvate formation (e.g., nmol/min). For an endpoint assay, this would be the total nmol of pyruvate generated divided by the incubation time.
-
Percent Inhibition: Calculate the percentage of inhibition for each concentration of this compound using the following formula:
% Inhibition = [ (Activity of Positive Control - Activity with Inhibitor) / Activity of Positive Control ] x 100
Determination of IC50
-
Plot the Percent Inhibition on the y-axis against the logarithm of the inhibitor concentration on the x-axis.
-
Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, Origin).
-
The IC50 value is the concentration of the inhibitor that causes a 50% reduction in enzyme activity. This value is a key parameter for quantifying the potency of the inhibitor.
Data Presentation
The results should be presented in a clear and concise manner. A table summarizing the percent inhibition at different concentrations of this compound and the calculated IC50 value is recommended.
| This compound (µM) | % Inhibition (Mean ± SD) |
| 0.1 | ... |
| 1 | ... |
| 10 | ... |
| 100 | ... |
| 1000 | ... |
| IC50 (µM) | ... |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High background absorbance | Reagent contamination or degradation. | Prepare fresh reagents. Ensure the purity of the water used. |
| Low enzyme activity | Inactive enzyme, incorrect buffer pH, or low temperature. | Use a fresh aliquot of the enzyme. Verify the pH of the assay buffer. Ensure the incubator is at the correct temperature (37°C). |
| High variability between replicates | Pipetting errors or inadequate mixing. | Use calibrated pipettes. Ensure thorough mixing after adding reagents. |
| No inhibition observed | Inhibitor is not active at the tested concentrations. | Test higher concentrations of the inhibitor. Verify the purity and integrity of the this compound. |
| Precipitation in wells | Low solubility of the inhibitor. | Decrease the concentration of the inhibitor. If using DMSO, ensure the final concentration is low (<1%). Consider using a different solvent if compatible with the assay. |
Conclusion
This application note provides a detailed framework for conducting an enzyme inhibition assay to evaluate the effect of this compound on Alanine Aminotransferase. By following this protocol and understanding the underlying principles, researchers can obtain reliable and reproducible data on the inhibitory potential of this compound. This information is crucial for advancing our understanding of the biological activities of aminophosphonic acids and for the development of new therapeutic agents.
References
-
Gehring, H. (1986). (1-Amino-2-propenyl) phosphonic acid, an inhibitor of alanine racemase and D-alanine:D-alanine ligase. Journal of Medicinal Chemistry, 29(4), 579-581. [Link]
-
Cell Biolabs, Inc. (n.d.). Alanine Aminotransferase (ALT) Activity Assay Kit (Colorimetric). [Link]
-
ResearchGate. (n.d.). Inhibitors of bacterial enzymes based on 1-aminophosphonic acid. [Link]
-
Protocols.io. (2017). ALT/GPT Detection Assay. [Link]
-
PubMed. (2011). Inhibition study of alanine aminotransferase enzyme using sequential online capillary electrophoresis analysis. [Link]
-
Mouse Metabolic Phenotyping Centers. (2016). ALT Protocol. [Link]
-
Cornell, N. W., et al. (1984). Selective inhibition of alanine aminotransferase and aspartate aminotransferase in rat hepatocytes. Biochemical Journal, 220(3), 707-716. [Link]
-
Silverman, R. B. (2021). Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions. Accounts of Chemical Research, 54(15), 3048-3061. [Link]
-
PubMed. (1993). Inhibition of aspartate aminotransferase by D-hydrazinosuccinate: comparison with L-hydrazinosuccinate. [Link]
-
Biocompare. (n.d.). Alanine Aminotransferase Assay Kits. [Link]
-
Atherton, F. R., et al. (1982). Antibacterial activity and mechanism of action of phosphonopeptides based on aminomethylphosphonic acid. Antimicrobial Agents and Chemotherapy, 22(4), 571-578. [Link]
-
ResearchGate. (1984). Selective inhibition of alanine aminotransferase and aspartate aminotransferase in rat hepatocytes. [Link]
-
PubChem. (n.d.). (1-Aminopropyl)phosphonate. [Link]
-
Lee, H., et al. (2023). Discovery of GABA Aminotransferase Inhibitors via Molecular Docking, Molecular Dynamic Simulation, and Biological Evaluation. International Journal of Molecular Sciences, 24(23), 16990. [Link]
-
PubMed. (2023). Discovery of GABA Aminotransferase Inhibitors via Molecular Docking, Molecular Dynamic Simulation, and Biological Evaluation. [Link]
-
Löscher, W. (1982). Effect of inhibitors of GABA aminotransferase on the metabolism of GABA in brain tissue and synaptosomal fractions. Journal of Neurochemistry, 38(2), 293-302. [Link]
-
ResearchGate. (2018). Biological Activity of Aminophosphonic Acids and Their Short Peptides. [Link]
-
PubChem. (n.d.). (1R)-(-)-(1-Aminopropyl)phosphonic acid. [Link]
-
Wikipedia. (n.d.). GABA transaminase inhibitor. [Link]
-
ResearchGate. (n.d.). Aminophosphonic Acids of Potential Medical Importance. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
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- 5. (1-Amino-2-propenyl) phosphonic acid, an inhibitor of alanine racemase and D-alanine:D-alanine ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of GABA Aminotransferase Inhibitors via Molecular Docking, Molecular Dynamic Simulation, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes & Protocols: 1-Aminopropylphosphonic Acid as a Selective Herbicide
Abstract
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 1-aminopropylphosphonic acid as a selective herbicide. This document details the compound's mechanism of action, the basis for its selectivity, and provides robust, step-by-step protocols for laboratory and greenhouse-based efficacy and selectivity testing. The information herein is designed to ensure technical accuracy and reproducibility, supported by authoritative references and field-proven insights.
Introduction
Aminophosphonates represent a significant class of herbicides, with glyphosate being the most prominent example.[1][2] These compounds typically function by inhibiting essential amino acid biosynthesis pathways in plants.[1][3] this compound is a structural analog of the amino acid alanine and other aminophosphonate compounds, suggesting its potential as a phytotoxic agent. While not as widely commercialized as glyphosate, its unique structure offers a potential for selective herbicidal activity, making it a valuable tool for specific weed management research and the development of new herbicidal compounds.
This guide will explore the theoretical mechanism of action of this compound, drawing parallels with related compounds, and provide detailed protocols for its empirical evaluation as a selective herbicide.
Mechanism of Action: Competitive Enzyme Inhibition
The primary mode of action for many aminophosphonate herbicides is the inhibition of enzymes crucial for plant survival.[3] For instance, glyphosate famously inhibits the 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase, a key enzyme in the shikimate pathway for aromatic amino acid synthesis.[1][4] Given the structural similarity of this compound to amino acids, it is hypothesized to act as a competitive inhibitor of an enzyme involved in an amino acid biosynthetic pathway.
Competitive inhibition occurs when a molecule, structurally similar to the enzyme's natural substrate, binds to the active site, preventing the substrate from binding and halting the catalytic reaction.[5] This inhibition can often be overcome by increasing the concentration of the natural substrate.[5]
Caption: Hypothesized competitive inhibition of a plant enzyme by this compound.
Basis of Selectivity
Herbicide selectivity is the differential effect on various plant species, allowing for the control of weeds without harming crops. This can be attributed to several factors:
-
Differential Absorption and Translocation: The physical and chemical properties of a plant's cuticle can affect the rate of herbicide uptake. Similarly, once absorbed, the efficiency of translocation to the target site can vary between species.[6]
-
Differential Metabolism: Tolerant plant species may possess enzymes that can rapidly metabolize or detoxify the herbicide into a non-toxic form, whereas susceptible species lack this capability.
-
Target Site Differences: Minor variations in the structure of the target enzyme between plant species can lead to differences in binding affinity for the herbicide, resulting in varying levels of inhibition.
The selective nature of this compound, if observed, would likely be due to one or a combination of these mechanisms.[6]
Experimental Protocols
The following protocols are designed for the systematic evaluation of this compound's herbicidal efficacy and selectivity in a controlled laboratory or greenhouse environment.
Materials and Reagents
-
This compound (CAS No: 13138-33-5)
-
Deionized water
-
Surfactant (e.g., Tween® 20 or similar non-ionic surfactant)
-
Potting mix (standardized for consistency)
-
Pots or trays for planting
-
Seeds of test plant species (e.g., a model weed like Arabidopsis thaliana or a common grass, and a model crop like corn or soybean)
-
Controlled environment growth chamber or greenhouse
-
Analytical balance
-
Volumetric flasks and pipettes
-
Spray bottle or automated sprayer for uniform application
Preparation of Stock and Working Solutions
Rationale: Accurate preparation of solutions is critical for dose-response studies. A non-ionic surfactant is included to improve the spreading and adherence of the spray solution on the leaf surface.
-
Prepare a 1 M Stock Solution:
-
Weigh out the required amount of this compound.
-
Dissolve in a known volume of deionized water. Gentle heating and stirring may be required.
-
Store the stock solution at 4°C in a labeled, sealed container.
-
-
Prepare Working Solutions:
-
Create a series of dilutions from the stock solution to achieve the desired final concentrations for testing (e.g., 0.01, 0.1, 0.5, 1.0, 5.0 mM).
-
Just before application, add a non-ionic surfactant to the working solutions at a final concentration of 0.05% (v/v).
-
Prepare a "vehicle control" solution containing only deionized water and the surfactant at the same concentration.
-
Protocol 1: Whole-Plant Bioassay for Herbicidal Efficacy
Objective: To determine the phytotoxic effects of this compound on a target weed species.
Caption: Workflow for the whole-plant herbicidal efficacy bioassay.
Procedure:
-
Plant Cultivation:
-
Sow seeds of the target weed species in pots filled with a standardized potting mix.
-
Grow the plants in a controlled environment (e.g., 25°C, 16:8 hour light:dark cycle) until they reach the 2-3 leaf stage.[7] This ensures uniformity in plant development at the time of treatment.
-
-
Treatment Application:
-
Randomly assign plants to different treatment groups: untreated control, vehicle control, and a range of this compound concentrations. Ensure at least 5-10 replicates per group.
-
Apply the respective solutions as a foliar spray until the leaves are thoroughly wetted but before runoff occurs. An application rate of approximately 100-200 L/ha is a common standard to aim for in scaled-up experiments.[8]
-
-
Post-Treatment Incubation:
-
Return the treated plants to the controlled environment and observe them over a period of 14-21 days.
-
-
Data Collection and Assessment:
-
Visual Phytotoxicity Scoring: At regular intervals (e.g., 3, 7, 14, and 21 days post-treatment), visually assess the plants for signs of injury, such as chlorosis (yellowing), necrosis (tissue death), and growth inhibition. Use a rating scale (e.g., 0 = no effect, 100 = complete plant death).
-
Biomass Measurement: At the end of the experiment, harvest the above-ground plant material for each replicate. Dry the biomass in an oven at 60-70°C until a constant weight is achieved. Record the dry weight.
-
-
Data Analysis:
-
Calculate the percentage of growth reduction relative to the vehicle control.
-
Plot the dose-response curve and determine the GR50 (the concentration required to inhibit growth by 50%).
-
Protocol 2: Comparative Assay for Selectivity
Objective: To assess the differential herbicidal effect of this compound on a weed species versus a crop species.
Procedure:
-
Follow the same procedure as in Protocol 1, but cultivate both the target weed species and the desired crop species in parallel.
-
Apply the same range of this compound concentrations to both species.
-
Collect and analyze the data for both species separately.
-
Compare the dose-response curves and GR50 values for the weed and crop species. A significantly higher GR50 for the crop species indicates selectivity.
Data Presentation
Quantitative data should be summarized in a clear and concise format.
Table 1: Example Data Summary for Herbicidal Efficacy and Selectivity
| Concentration (mM) | Weed Species (e.g., A. thaliana) - Growth Reduction (%) | Crop Species (e.g., Zea mays) - Growth Reduction (%) |
| 0 (Vehicle Control) | 0 | 0 |
| 0.1 | 15 ± 3 | 2 ± 1 |
| 0.5 | 45 ± 5 | 8 ± 2 |
| 1.0 | 78 ± 6 | 15 ± 4 |
| 5.0 | 95 ± 4 | 30 ± 5 |
| GR50 (mM) | ~0.6 | >5.0 |
(Note: Data are hypothetical and for illustrative purposes only. Values are presented as mean ± standard error.)
Safety and Handling
This compound is an irritant to the eyes, respiratory system, and skin.[9][10]
-
Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat when handling the compound.
-
Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[11][12] Avoid all personal contact.[10]
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
These application notes provide a framework for the systematic investigation of this compound as a selective herbicide. By following these protocols, researchers can obtain reliable and reproducible data on its phytotoxicity and selectivity. The hypothesized mechanism of competitive enzyme inhibition provides a basis for further molecular studies to identify its specific target site within the plant, which could lead to the development of novel and more effective weed management strategies.
References
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Haden, E., & Curran, W. S. (n.d.). Testing for and Deactivating Herbicide Residues. PennState Extension. Retrieved from [Link]
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Sethi, A., Kumar, R., & Singh, S. (2018). Synthesis, Characterization and Herbicidal Activity of Amide Derivatives of Glyphosate. Oriental Journal of Chemistry, 34(5), 2378-2383. Retrieved from [Link]
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Li, Y., et al. (2014). Synthesis and Herbicidal Activity of Novel 1-(Diethoxy-phosphoryl)-3-(4-one-1H-1,2,3-triazol-1-yl)-propan-2-yl Carboxylic Esters. Molecules, 19(11), 18881-18894. Retrieved from [Link]
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Lejczak, B., et al. (1996). Herbicidally Active Derivatives of Aminomethylenebis-Phosphonic Acid - Mode of Action and Structure - Activity Relationship. Phosphorus, Sulfur, and Silicon and the Related Elements, 109-110(1), 353-356. Retrieved from [Link]
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Baur, P., et al. (2022). Mechanistic Aspects and Effects of Selected Tank-Mix Partners on Herbicidal Activity of a Novel Fatty Acid Ester. Plants, 11(3), 269. Retrieved from [Link]
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Aristilde, L., et al. (2017). Effects of Phosphonate Herbicides on the Secretions of Plant-Beneficial Compounds by Two Plant Growth-Promoting Soil Bacteria: A Metabolomics Investigation. Journal of Agricultural and Food Chemistry, 65(36), 7869-7880. Retrieved from [Link]
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Application Notes & Protocols: 1-Aminopropylphosphonic Acid in Targeted Drug Delivery Systems
Introduction: The Strategic Role of 1-Aminopropylphosphonic Acid in Precision Therapeutics
The paradigm of drug delivery has evolved from systemic administration towards highly specific, targeted approaches designed to maximize therapeutic efficacy while minimizing off-target toxicity. Targeted drug delivery systems (TDDS) are engineered to concentrate a therapeutic payload at the site of disease, a feat achieved by conjugating the drug or its carrier to a targeting ligand.[1][2] this compound (1-APP), also known as 3-aminopropylphosphonic acid, has emerged as a versatile and powerful targeting moiety due to its unique biomimetic properties.
As a structural analog of the neurotransmitter γ-aminobutyric acid (GABA), 1-APP exhibits a notable affinity for GABA receptors, particularly the GABA-B subtype.[3] These receptors are often dysregulated in various neurological disorders and certain types of cancer, making 1-APP an excellent candidate for targeting therapies to the central nervous system or specific tumor microenvironments. The GABA-B receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in inhibitory neurotransmission.[4] Ligands like 1-APP that bind to this receptor can facilitate the internalization of conjugated drug delivery systems into target cells via receptor-mediated endocytosis.[5]
This guide provides a comprehensive overview and detailed protocols for the application of 1-APP in the development of targeted drug delivery systems. We will delve into the chemical strategies for conjugating 1-APP to nanocarriers, methods for characterizing the resulting conjugates, and protocols for validating their targeting efficacy in vitro.
Part 1: Synthesis and Conjugation of 1-APP to Nanocarriers
The successful integration of 1-APP into a drug delivery system hinges on a robust and reproducible conjugation strategy. The most common approach involves covalently linking the primary amine of 1-APP to a functionalized nanocarrier, such as a liposome, polymeric nanoparticle, or dendrimer. This is typically achieved through amide bond formation with carboxyl groups present on the nanoparticle surface.
Protocol 1.1: EDC/NHS Coupling of 1-APP to Carboxylated Nanoparticles
This protocol describes the gold-standard method for forming a stable amide bond between the primary amine of 1-APP and a carboxylated nanoparticle surface using carbodiimide chemistry.
Rationale: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a zero-length crosslinker that activates carboxyl groups to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to hydrolysis. N-hydroxysuccinimide (NHS) is added to react with the intermediate, forming a more stable, amine-reactive NHS ester. This two-step process significantly improves the efficiency of conjugation to the primary amine of 1-APP.
Materials:
-
Carboxyl-functionalized nanoparticles (e.g., PLGA-COOH, Liposomes with DSPE-PEG-COOH)
-
This compound (1-APP)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC-HCl)
-
N-Hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer (e.g., 0.1 M, pH 6.0)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dialysis membrane (e.g., 10 kDa MWCO) or centrifugal filter units
-
Magnetic separator (if using magnetic nanoparticles)
Experimental Workflow:
// Workflow connections NP -> Add_EDC [lhead=cluster_activation]; Add_EDC -> Add_NHS; Add_NHS -> Add_APP [lhead=cluster_conjugation]; APP -> Add_APP [style=dashed]; Add_APP -> Incubate; Incubate -> Purify [lhead=cluster_purification]; Purify -> Store; } } Caption: Workflow for 1-APP conjugation to nanoparticles via EDC/NHS chemistry.
Step-by-Step Procedure:
-
Nanoparticle Preparation: Disperse the carboxyl-functionalized nanoparticles in MES buffer (0.1 M, pH 6.0) to a final concentration of 1-5 mg/mL. Sonicate briefly if necessary to ensure a homogenous suspension.
-
Activation of Carboxyl Groups:
-
Add EDC-HCl to the nanoparticle suspension. A 5 to 10-fold molar excess of EDC relative to the available carboxyl groups is recommended.
-
Immediately add NHS to the suspension at the same molar excess as EDC.
-
Incubate the mixture for 15-30 minutes at room temperature with gentle stirring. This allows for the formation of the amine-reactive NHS ester.
-
-
Conjugation with 1-APP:
-
Dissolve 1-APP in MES buffer. A 10 to 20-fold molar excess relative to the nanoparticle carboxyl groups is a good starting point.
-
Add the 1-APP solution to the activated nanoparticle suspension.
-
Allow the reaction to proceed for 2-4 hours at room temperature, or overnight at 4°C, with continuous gentle mixing.
-
-
Quenching and Purification:
-
(Optional) Quench any unreacted NHS esters by adding a small amount of a primary amine-containing buffer like Tris or glycine.
-
Purify the 1-APP conjugated nanoparticles to remove unreacted 1-APP, EDC, and NHS. This can be achieved by:
-
Dialysis: Dialyze the nanoparticle suspension against PBS (pH 7.4) for 24-48 hours using a 10 kDa MWCO dialysis membrane, with several buffer changes.[6]
-
Centrifugal Filtration: Use centrifugal filter units with an appropriate molecular weight cutoff to wash the nanoparticles with PBS. Repeat the wash steps 3-4 times.
-
Magnetic Separation: If using magnetic nanoparticles, use a strong magnet to pellet the particles, decant the supernatant, and resuspend in fresh PBS. Repeat 3-4 times.[6]
-
-
-
Final Formulation and Storage: Resuspend the purified 1-APP-nanoparticles in a suitable buffer (e.g., PBS) and store at 4°C for future use.
Part 2: Characterization of 1-APP Functionalized Nanoparticles
After conjugation, it is critical to characterize the nanoparticles to confirm the successful attachment of 1-APP and to quantify the ligand density.[7] This validation step is essential for ensuring batch-to-batch consistency and for interpreting subsequent biological data.
| Technique | Purpose | Principle | Expected Outcome for 1-APP Conjugation |
| Dynamic Light Scattering (DLS) | Size & Polydispersity | Measures hydrodynamic diameter based on light scattering fluctuations.[8] | A slight increase in hydrodynamic diameter. Polydispersity Index (PDI) should remain low (<0.3). |
| Zeta Potential | Surface Charge | Measures the magnitude of the electrostatic charge at the nanoparticle surface.[8] | A shift in zeta potential towards a more neutral or positive value due to the amine group of 1-APP. |
| FTIR Spectroscopy | Functional Group Analysis | Detects vibrations of chemical bonds.[8] | Appearance of new peaks corresponding to the amide bond (~1650 cm⁻¹) and P-O stretching from the phosphonate group. |
| X-ray Photoelectron Spectroscopy (XPS) | Surface Elemental Composition | Analyzes the elemental composition and chemical states of the nanoparticle surface.[7] | Detection of Nitrogen (N 1s) and Phosphorus (P 2p) signals, confirming the presence of 1-APP. |
| Quantification Assays | Ligand Density | Various methods to quantify the number of ligands per particle. | E.g., Ninhydrin assay for unreacted amines, or quantifying a fluorescently-tagged 1-APP analog. |
Protocol 2.1: Characterization using Zeta Potential and DLS
Rationale: DLS and Zeta Potential are rapid, non-destructive techniques that provide primary evidence of successful surface modification. A change in size and, more significantly, surface charge is a strong indicator that the conjugation reaction has occurred.
Procedure:
-
Prepare three samples for analysis:
-
Unconjugated (carboxylated) nanoparticles.
-
1-APP conjugated nanoparticles.
-
A buffer blank.
-
-
Dilute the nanoparticle samples to an appropriate concentration (typically 0.1-1.0 mg/mL) in deionized water or a low-salt buffer (e.g., 10 mM NaCl). High salt concentrations can screen the surface charge and affect measurements.
-
For DLS, measure the hydrodynamic diameter and PDI.
-
For Zeta Potential, measure the electrophoretic mobility to determine the surface charge.
-
Analysis: Compare the results of the conjugated nanoparticles to the unconjugated control. A successful conjugation should result in a measurable shift in zeta potential and a slight increase in size.
Part 3: In Vitro Validation of Targeting Efficacy
The ultimate test of a 1-APP functionalized nanoparticle is its ability to selectively bind to and be internalized by cells that overexpress the target receptor, such as the GABA-B receptor.
// Define Nodes NP [label="1-APP-NP\n(Targeting Ligand)", shape=septagon, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Receptor [label="GABA-B Receptor", shape=invtrapezium, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Membrane [label="Cell Membrane", shape=box, style=dashed, color="#5F6368"]; Endocytosis [label="Receptor-Mediated\nEndocytosis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Endosome [label="Endosome", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Release [label="Drug Release", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Target [label="Intracellular Target", shape=cds, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Layout and Edges NP -> Receptor [label="1. Binding"]; Receptor -> Endocytosis [label="2. Internalization"]; Endocytosis -> Endosome [label="3. Trafficking"]; Endosome -> Release [label="4. Escape/Release"]; Release -> Target [label="5. Action"]; {rank=same; NP; Receptor; Membrane;} } } Caption: Mechanism of targeted uptake via 1-APP and the GABA-B receptor.
Protocol 3.1: Cellular Uptake Assay by Flow Cytometry
Rationale: This protocol quantifies the cellular internalization of fluorescently labeled nanoparticles. By comparing uptake in cells with high vs. low expression of the target receptor, or by using a competitive inhibitor, the specificity of the 1-APP targeting can be demonstrated.
Materials:
-
Fluorescently-labeled 1-APP conjugated nanoparticles (e.g., encapsulating a fluorescent dye or with a fluorescent tag on the surface).
-
Fluorescently-labeled unconjugated nanoparticles (negative control).
-
Target cell line (e.g., a neuronal cell line or a cancer cell line known to express GABA-B receptors).
-
Low-expression or non-target cell line (control).
-
Complete cell culture medium.
-
Free 1-APP or another GABA-B agonist (for competition assay).
-
Flow cytometer.
Procedure:
-
Cell Seeding: Seed the target and control cells in 12-well or 24-well plates and allow them to adhere overnight.
-
Treatment:
-
Direct Uptake: Aspirate the medium and add fresh medium containing the fluorescent nanoparticles (1-APP conjugated and unconjugated controls) at a predetermined concentration (e.g., 50 µg/mL).
-
Competition Assay: For the target cells, pre-incubate one set of wells with a high concentration of free 1-APP for 30-60 minutes before adding the fluorescent 1-APP conjugated nanoparticles. This will block the GABA-B receptors.
-
-
Incubation: Incubate the cells for a defined period (e.g., 2-4 hours) at 37°C.
-
Washing: Aspirate the nanoparticle-containing medium and wash the cells 2-3 times with cold PBS to remove non-internalized particles.
-
Cell Detachment: Detach the cells using a gentle enzyme like TrypLE or Accutase.
-
Flow Cytometry Analysis:
-
Resuspend the cells in flow cytometry buffer (e.g., PBS with 1% BSA).
-
Analyze the samples on a flow cytometer, measuring the fluorescence intensity of at least 10,000 cells per sample.
-
-
Data Analysis:
-
Compare the mean fluorescence intensity (MFI) of cells treated with 1-APP nanoparticles vs. unconjugated nanoparticles. A higher MFI in the targeted group indicates successful uptake.
-
In the competition assay, a significant reduction in MFI in the presence of free 1-APP confirms that the uptake is receptor-mediated.
-
Conclusion and Expert Insights
This compound is a highly effective targeting ligand for drug delivery systems aimed at GABA-B receptor-expressing cells. The protocols outlined in this guide provide a robust framework for the synthesis, characterization, and in vitro validation of 1-APP-conjugated nanocarriers.
Key Considerations for Success:
-
Purity of Reagents: Ensure high purity of 1-APP and all coupling reagents to avoid side reactions.
-
Buffer Choice: The pH of the reaction buffer is critical for EDC/NHS chemistry. MES buffer at pH 6.0 is optimal for activating carboxyl groups while keeping the primary amine of 1-APP protonated but reactive.
-
Stoichiometry: Optimization of the molar ratios of EDC, NHS, and 1-APP may be required for different nanoparticle systems to achieve desired ligand density without causing aggregation.
-
Validation is Key: Thorough characterization is not optional. It is the only way to ensure that the observed biological effects are truly due to the targeted design.
By following these guidelines, researchers can confidently develop and validate novel 1-APP-based drug delivery systems, paving the way for more effective and less toxic therapies for a range of challenging diseases.
References
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Protocol for synthesizing 1-Aminopropylphosphonic acid derivatives
An In-Depth Guide to the Synthesis of 1-Aminopropylphosphonic Acid Derivatives for Researchers and Drug Development Professionals
Introduction: The Significance of α-Aminophosphonates
In the landscape of medicinal and biological chemistry, α-aminophosphonic acids and their derivatives stand out as molecules of significant interest. They are recognized as structural analogues and bioisosteres of α-amino acids, the fundamental building blocks of proteins.[1][2] This structural mimicry, where a tetrahedral phosphonic acid group replaces the planar carboxylic acid moiety of an amino acid, imparts unique physicochemical properties.[1][3] Unlike the phosphate esters found in nature, the carbon-phosphorus (C-P) bond in phosphonates is exceptionally stable against enzymatic and chemical hydrolysis, making these compounds robust tools for biological investigations and promising therapeutic agents.[2]
The biological activities of α-aminophosphonates are vast and varied, encompassing roles as enzyme inhibitors, antibacterial agents, anticancer therapeutics, antiviral compounds, and herbicides.[2][4][5][6] This broad utility has fueled extensive research into efficient and versatile synthetic methodologies. The most prominent and widely adopted strategies for creating the characteristic N-C-P framework are the Kabachnik-Fields reaction and the Pudovik reaction, which provide reliable pathways to this valuable class of compounds.[1][7][8]
This document serves as a detailed guide, offering both the theoretical underpinnings and practical, step-by-step protocols for the synthesis, purification, and characterization of this compound derivatives.
Core Synthetic Strategies: Pathways to the N-C-P Framework
The construction of α-aminophosphonates is dominated by two primary, closely related multicomponent reactions. The choice between them often depends on the stability of the reactants and the desired reaction conditions.
The Kabachnik-Fields Reaction
The Kabachnik-Fields reaction is a powerful one-pot, three-component condensation that brings together a carbonyl compound (an aldehyde or ketone), an amine (primary or secondary), and a hydrophosphoryl compound, most commonly a dialkyl phosphite.[7][9][10] This method is highly valued for its operational simplicity and efficiency in forming the α-aminophosphonate backbone.
Reaction Mechanism: The mechanism of the Kabachnik-Fields reaction is adaptable and depends on the nature of the reactants, particularly the basicity of the amine.[10] Two principal pathways are generally accepted[1][3][9]:
-
Imine Pathway: The amine and carbonyl compound first react to form an imine (Schiff base) intermediate. This is followed by the nucleophilic addition of the dialkyl phosphite across the C=N double bond (a hydrophosphonylation step) to yield the final product. This route is favored when using weakly basic amines, such as anilines.[10]
-
α-Hydroxyphosphonate Pathway: The dialkyl phosphite first adds to the carbonyl group, forming an α-hydroxyphosphonate intermediate. This intermediate then undergoes a nucleophilic substitution reaction with the amine, displacing the hydroxyl group to form the α-aminophosphonate.
Monitoring of these reactions has often indicated the involvement of the imine intermediate as the more common pathway.[3]
Figure 1: Mechanistic pathways of the Kabachnik-Fields reaction.
The reaction can be accelerated using various catalysts, including Lewis acids (e.g., In(OTf)₃, Mg(ClO₄)₂) and Brønsted acids, or performed under catalyst-free conditions, often enhanced by microwave irradiation which can significantly shorten reaction times.[3][9][10][11]
The Pudovik (Aza-Pudovik) Reaction
The Pudovik reaction is a two-component synthesis involving the direct addition of a dialkyl phosphite to a pre-formed imine.[8][12][13] This approach is essentially an isolated version of the second step in the "imine pathway" of the Kabachnik-Fields reaction.[7] It is particularly useful when the imine is stable and can be easily prepared and isolated beforehand. The reaction is often catalyzed by bases or Lewis acids and is a key method for developing enantioselective syntheses through the use of chiral catalysts.[8][14]
Figure 2: General scheme of the Pudovik (aza-Pudovik) reaction.
Experimental Protocols and Methodologies
The following protocols provide detailed, step-by-step procedures for the synthesis of this compound, starting from the formation of its diethyl ester via a one-pot Kabachnik-Fields reaction, followed by hydrolysis to the final acid.
Protocol 1: Synthesis of Diethyl (1-anilino-1-propyl)phosphonate
This protocol details a representative Kabachnik-Fields reaction using propionaldehyde, aniline, and diethyl phosphite. A catalyst-free, solvent-free microwave-assisted method is presented as an efficient and green alternative.[3][11]
Materials and Reagents:
-
Propionaldehyde (≥97%)
-
Aniline (≥99.5%, freshly distilled)
-
Diethyl phosphite (≥98%)
-
Microwave reactor
-
Round-bottom flask (10 mL)
-
Ethyl acetate (reagent grade)
-
n-Hexane (reagent grade)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography (60 Å, 230-400 mesh)
Figure 3: Workflow for the synthesis of the phosphonate ester.
Step-by-Step Procedure:
-
Reactant Charging: In a 10 mL microwave reactor vessel equipped with a magnetic stir bar, add aniline (1.0 mmol, 93.1 mg), propionaldehyde (1.0 mmol, 58.1 mg), and diethyl phosphite (1.0 mmol, 138.1 mg).
-
Reaction: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a constant temperature of 80°C for 20-40 minutes.
-
Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using an ethyl acetate/n-hexane (e.g., 3:7 v/v) eluent system.
-
Purification: After the reaction is complete (as indicated by the consumption of the starting materials), allow the vessel to cool to room temperature. The resulting crude oil can be purified directly.
-
Column Chromatography: Load the crude product onto a silica gel column. Elute with a gradient of ethyl acetate in n-hexane to separate the desired product from any unreacted starting materials and byproducts.
-
Isolation: Combine the fractions containing the pure product (identified by TLC) and remove the solvent under reduced pressure using a rotary evaporator to yield diethyl (1-anilino-1-propyl)phosphonate as an oil.
Protocol 2: Hydrolysis to (1-Aminopropyl)phosphonic Acid
The final step is the dealkylation of the phosphonate ester to yield the target phosphonic acid. Acidic hydrolysis is a robust and widely used method for this transformation.[15][16]
Materials and Reagents:
-
Diethyl (1-anilino-1-propyl)phosphonate (from Protocol 1)
-
Concentrated Hydrochloric Acid (HCl, ~12 M)
-
Toluene (reagent grade)
-
Methanol (reagent grade)
-
Propylene oxide (≥99%)
-
Round-bottom flask with reflux condenser
Step-by-Step Procedure:
-
Hydrolysis: Place the diethyl (1-anilino-1-propyl)phosphonate (1.0 mmol) in a round-bottom flask. Add an excess of concentrated HCl (e.g., 10 mL).
-
Reflux: Attach a reflux condenser and heat the mixture to reflux for 6-12 hours.
-
Causality Note: The strong acidic conditions and high temperature are necessary to cleave the stable ethyl-oxygen bonds of the phosphonate ester. This process also cleaves the anilino group, resulting in the free amine.
-
-
Solvent Removal: After cooling, transfer the mixture to a flask and add toluene. Remove the water and excess HCl azeotropically using a rotary evaporator. Repeat this step to ensure all acid is removed. The residue should be a solid or a thick oil.
-
Product Precipitation: Dissolve the residue in a minimal amount of methanol. To this solution, add propylene oxide dropwise while stirring at 0°C.[16]
-
Causality Note: Propylene oxide acts as an acid scavenger, neutralizing any remaining HCl and promoting the precipitation of the zwitterionic aminophosphonic acid, which is poorly soluble in methanol.
-
-
Isolation and Drying: Stir the resulting suspension at 0°C for an additional hour. Collect the white precipitate by vacuum filtration, wash it with cold methanol, and dry it under vacuum to yield pure (1-aminopropyl)phosphonic acid.
Data Presentation and Characterization
Confirming the identity and purity of the synthesized compounds is critical. Standard analytical techniques include NMR spectroscopy (¹H, ¹³C, and particularly ³¹P), and mass spectrometry.
Table 1: Representative Reaction Outcomes
The choice of catalyst and conditions can significantly impact the yield of the Kabachnik-Fields reaction.
| Entry | Carbonyl Compound | Amine | Catalyst | Conditions | Yield (%) | Reference |
| 1 | Benzaldehyde | Aniline | In(OTf)₃ (5 mol%) | CH₂Cl₂, rt, 4h | 92 | [9] |
| 2 | 4-Cl-Benzaldehyde | Aniline | Mg(ClO₄)₂ (5 mol%) | CH₂Cl₂, rt, 1.5h | 98 | [10] |
| 3 | Benzaldehyde | Aniline | Orange Peel Powder | Reflux, 1.5h | 90 | [4] |
| 4 | Propionaldehyde | Aniline | None | MW, 80°C, 30 min | Good-Excellent | [3],[11] |
Table 2: Typical Characterization Data for a 1-Aminophosphonic Acid Derivative
The following table provides expected spectroscopic data for a representative product, Diethyl (1-anilino-1-propyl)phosphonate.
| Analysis Type | Data |
| ¹H NMR (CDCl₃, δ ppm) | ~7.2-6.6 (m, 5H, Ar-H), ~4.1 (m, 4H, OCH₂CH₃), ~3.5 (m, 1H, N-CH-P), ~1.8 (m, 2H, CH₂CH₃), ~1.3 (t, 6H, OCH₂CH₃), ~0.9 (t, 3H, CH₂CH₃) |
| ¹³C NMR (CDCl₃, δ ppm) | ~147 (Ar-C), ~129 (Ar-CH), ~118 (Ar-CH), ~114 (Ar-CH), ~63 (d, OCH₂), ~55 (d, N-CH-P), ~30 (CH₂), ~16 (d, OCH₂CH₃), ~11 (CH₃) |
| ³¹P NMR (CDCl₃, δ ppm) | ~24-26 |
| EI-MS (m/z) | [M]⁺ peak corresponding to the molecular weight (C₁₃H₂₂NO₃P = 271.29) |
| Note: 'd' denotes a doublet due to P-C or P-O-C coupling. Data is generalized from typical aminophosphonate spectra.[17] |
References
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Kabachnik, M. & Fields, E. K. (1952). The Kabachnik–Fields reaction is a three-component organic reaction forming α-aminomethylphosphonates. Wikipedia. Available at: [Link]
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Keglevich, G., & Bálint, E. (2022). Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction. MDPI. Available at: [Link]
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Keglevich, G., & Bálint, E. (2022). Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction. National Center for Biotechnology Information (PMC). Available at: [Link]
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Bálint, E., et al. (2018). Synthesis of α-aminophosphonates by the Kabachnik–Fields reaction and by the Pudovik reaction. CORE. Available at: [Link]
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Chandrasekhar, S., et al. (2010). Synthesis of α-aminophosphonates by the Kabachnik-Fields reaction. Taylor & Francis Online. Available at: [Link]
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Organic Chemistry Portal. Kabachnik-Fields Reaction. Organic Chemistry Portal. Available at: [Link]
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Keglevich, G. (2022). Methods for the synthesis of α‐aminophosphonates. ResearchGate. Available at: [Link]
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Wikipedia. Pudovik reaction. Wikipedia. Available at: [Link]
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Keglevich, G., & Bálint, E. (2012). The Kabachnik–Fields Reaction: Mechanism and Synthetic Use. ResearchGate. Available at: [Link]
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Shinde, P. V., et al. (2021). A Green Protocol for the Synthesis of α-Amino Phosphonates Catalyzed by Orange Peel Powder. Sciforum. Available at: [Link]
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Yokomatsu, T. (2005). [Synthesis of phosphonic acid and phosphinic acid derivatives for development of biologically active compounds]. PubMed. Available at: [Link]
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Zoń, J., Garczarek, P., & Białek, M. (2014). Synthesis of Phosphonic Acids and Their Esters as Possible Substrates for Reticular Chemistry. ResearchGate. Available at: [Link]
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Bálint, E., et al. (2018). 6. Synthesis of α-aminophosphonates by the Kabachnik–Fields reaction and by the Pudovik reaction: Novel Developments. ResearchGate. Available at: [Link]
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Zoń, J., Garczarek, P., & Białek, M. (2011). Chapter 6: Synthesis of Phosphonic Acids and Their Esters as Possible Substrates for Reticular Chemistry. Royal Society of Chemistry. Available at: [Link]
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Keglevich, G. (2023). The Last Decade of Optically Active α-Aminophosphonates. MDPI. Available at: [Link]
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Bálint, E., et al. (2019). The synthesis of α-aryl-α-aminophosphonates and α-aryl-α-aminophosphine oxides by the microwave-assisted Pudovik reaction. Beilstein Journals. Available at: [Link]
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Savignac, P., et al. (2017). Phosphonic acid: preparation and applications. National Center for Biotechnology Information (PMC). Available at: [Link]
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Wróblewski, A. E., et al. (2022). Synthesis of Four Enantiomers of (1-Amino-3-Hydroxypropane-1,3-Diyl)Diphosphonic Acid as Diphosphonate Analogues of 4-Hydroxyglutamic Acid. National Center for Biotechnology Information (PMC). Available at: [Link]
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Raja Rajeswari, T., et al. (2023). Aminophosphonic Acids and Derivatives. Synthesis and Biological Applications. ResearchGate. Available at: [Link]
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Ordóñez, M., et al. (2010). Synthesis of α-aminophosphonic and α-aminophosphinic acids. ResearchGate. Available at: [Link]
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Palacios, F., et al. (2020). Synthesis of α-Aminophosphonic Acid Derivatives Through the Addition of O- and S-Nucleophiles to 2H-Azirines and Their Antiproliferative Effect on A549 Human Lung Adenocarcinoma Cells. National Center for Biotechnology Information (PMC). Available at: [Link]
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Drelich, P., et al. (2020). The Synthesis of α-Aminophosphonates via Enantioselective Organocatalytic Reaction of 1-(N-Acylamino)alkylphosphonium Salts with Dimethyl Phosphite. MDPI. Available at: [Link]
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Probing the Reactivity of 1-Aminopropylphosphonic Acid: A Detailed Guide to ³¹P NMR Spectroscopy
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for utilizing ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy to study the reactions of 1-aminopropylphosphonic acid. This powerful analytical technique offers a non-invasive and quantitative window into the chemical environment of the phosphorus nucleus, enabling the elucidation of reaction mechanisms, determination of kinetic parameters, and characterization of product formation.
The Power of the Phosphorus Nucleus: Why ³¹P NMR?
The phosphorus-31 (³¹P) nucleus is exceptionally well-suited for NMR spectroscopy. With a natural abundance of 100% and a spin quantum number of 1/2, it provides strong, sharp signals, making it a highly sensitive probe.[1][2] The wide chemical shift range of ³¹P NMR, typically spanning over 500 ppm, allows for excellent signal dispersion, minimizing the likelihood of peak overlap even in complex reaction mixtures.[1][3] For quantitative analysis (qNMR), the signal integrals are directly proportional to the molar concentration of the respective phosphorus-containing species, provided appropriate experimental parameters are employed.[1][4]
This compound, an analogue of the amino acid alanine, and its derivatives are of significant interest in medicinal chemistry and materials science due to their biological activities and metal-chelating properties. ³¹P NMR spectroscopy is an indispensable tool for studying their reactions, including:
-
Acid-base equilibria: The chemical shift of the phosphorus nucleus in this compound is highly sensitive to the protonation state of both the phosphonic acid and the amino groups.[5][6][7] This allows for the precise determination of pKa values.
-
Metal ion chelation: The coordination of metal ions to the phosphonate group induces significant changes in the ³¹P chemical shift, providing insights into the stoichiometry and stability of the resulting complexes.[8][9][10]
-
Enzymatic and chemical reactions: Monitoring the appearance of new ³¹P signals and the disappearance of the starting material's signal allows for real-time tracking of reaction progress and identification of intermediates and final products.[11]
Experimental Workflow: From Sample to Spectrum
A successful ³¹P NMR experiment hinges on meticulous sample preparation and the selection of appropriate data acquisition parameters. The following workflow provides a robust foundation for studying the reactions of this compound.
Figure 1: A generalized workflow for ³¹P NMR studies of this compound.
Protocols for Success: Detailed Methodologies
General Sample Preparation Protocol
This protocol outlines the fundamental steps for preparing a sample of this compound for ³¹P NMR analysis.
Materials:
-
This compound
-
Deuterium oxide (D₂O)
-
Suitable buffer (e.g., TRIS, HEPES)
-
pD adjustment solution (e.g., DCl, NaOD)
-
Internal standard (e.g., methylphosphonic acid, triphenyl phosphate)
-
EDTA (Ethylenediaminetetraacetic acid)
-
NMR tubes
Procedure:
-
Dissolution: Accurately weigh a desired amount of this compound (typically 5-10 mg) and dissolve it in a known volume of D₂O (e.g., 0.6 mL).
-
Buffering and pD Adjustment: Add a suitable buffer to maintain a stable pD (the equivalent of pH in D₂O). Adjust the pD to the desired value using DCl or NaOD. Note that pD = pH meter reading + 0.4.
-
Internal Standard Addition: For quantitative studies, add a known concentration of an internal standard.[12][13][14] The standard should have a single ³¹P resonance that does not overlap with the signals of interest.
-
Chelating Agent: To mitigate line broadening caused by paramagnetic metal ion impurities, add a small amount of a chelating agent such as EDTA (final concentration ~1-2 mM).[4]
-
Transfer: Transfer the final solution to an NMR tube.
Quantitative ³¹P NMR Data Acquisition
For accurate quantification, it is crucial to use a pulse sequence that suppresses the Nuclear Overhauser Effect (NOE) and to allow for full spin-lattice relaxation.[3][4]
| Parameter | Recommended Value/Setting | Rationale |
| Pulse Program | zgig (Bruker) or equivalent | Inverse-gated decoupling to suppress NOE for accurate integration. |
| Relaxation Delay (d1) | 5 x T₁ of the slowest relaxing nucleus | Ensures complete relaxation between scans for quantitative results. T₁ values for ³¹P can be long; a delay of 30-60 seconds is a safe starting point.[13] |
| Number of Scans (ns) | 64 - 1024 (or more) | Dependent on sample concentration; sufficient scans are needed to achieve an adequate signal-to-noise ratio. |
| Spectral Width (sw) | ~200 ppm | Should encompass all expected phosphorus signals. |
| Transmitter Frequency Offset (o1p) | Centered on the region of interest | Optimizes signal detection and minimizes artifacts. |
| Reference | 85% H₃PO₄ (external) | Set to 0 ppm for chemical shift referencing.[2][15][16] |
Note on Relaxation Agents: The long T₁ relaxation times of ³¹P nuclei can lead to lengthy experiments. The addition of a paramagnetic relaxation agent, such as a stable gadolinium complex, can significantly shorten T₁ values, thereby reducing the required relaxation delay and overall experiment time.[17][18][19][20][21] However, care must be taken to ensure the relaxation agent does not interact with the analyte or cause excessive line broadening.
Application Example: Monitoring the pH-Dependent Speciation of this compound
The chemical shift of this compound is highly dependent on the protonation state of its functional groups. This protocol describes how to generate a ³¹P NMR titration curve to determine its pKa values.
Figure 2: Protonation equilibria of this compound.
Protocol:
-
Sample Preparation: Prepare a series of samples of this compound in D₂O, each adjusted to a different pD value spanning a wide range (e.g., pD 1 to 13). Maintain a constant ionic strength across all samples.
-
Data Acquisition: Acquire a ³¹P NMR spectrum for each sample using the quantitative parameters described in section 3.2.
-
Data Processing: Process each spectrum and accurately determine the chemical shift (δ) of the this compound signal.
-
Data Analysis: Plot the observed chemical shift (δ) as a function of pD. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to extract the pKa values.[5][6] The inflection points of the curve correspond to the pKa values.
| pD Range | Dominant Species | Expected ³¹P Chemical Shift Change |
| < pKa₁ | Fully protonated (cationic) | Relatively constant downfield shift |
| pKa₁ < pD < pKa₂ | Zwitterionic | Significant upfield shift as the first phosphonic proton dissociates |
| pKa₂ < pD < pKa₃ | Anionic | Further upfield shift as the second phosphonic proton dissociates |
| > pKa₃ | Dianionic | Relatively constant upfield shift |
Note: The exact chemical shift values will depend on the specific experimental conditions (e.g., temperature, ionic strength).
Conclusion
³¹P NMR spectroscopy is a versatile and powerful technique for investigating the reactions of this compound. By carefully designing experiments and selecting appropriate parameters, researchers can gain deep insights into reaction mechanisms, kinetics, and the influence of environmental factors such as pH and metal ion concentration. The protocols and guidelines presented in this application note provide a solid foundation for leveraging the full potential of ³¹P NMR in the study of this important class of compounds.
References
- Toward an Optimal Paramagnetic Relaxation Agent for 31 P NMR Spectroscopy. Spectroscopy Letters.
- Novel Sterically Crowded and Conformationally Constrained α-Aminophosphonates with a Near-Neutral pKa as Highly Accurate 31P NMR pH Probes. Application to Subtle pH Gradients Determination in Dictyostelium discoideum Cells. PMC, NIH.
- pH dependence of the 31 P NMR chemical shifts of P i and selected aminophosphonates.
- pH dependence of the 31 P NMR chemical shifts of P i and selected...
- (PDF) Enhancing 31P NMR Relaxation Rates with a Kinetically Inert Gadolinium Complex.
- Application Notes: 31P-NMR Spectroscopy in the Analysis of (2-Aminoethyl)phosphonic Acid. Benchchem.
- Enhancing 31P NMR Relaxation Rates with a Kinetically Inert Gadolinium Complex. NIH.
- Enhanced Standard Operating Procedures for 31P NMR-Based Metabolomics in Tissue Extracts. PubMed Central.
- Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. MDPI.
- Enhancing 31P NMR relaxation rates with a kinetically inert gadolinium complex. PubMed.
- Enhancing 31P NMR relaxation rates with a kinetically inert gadolinium complex. Dalton Transactions (RSC Publishing).
- Methylphosphonic acid as a 31P-NMR standard for the quantitative determination of phosphorus in carbonated beverages. Analytical Methods (RSC Publishing).
- 31P nuclear magnetic resonance of phosphonic acid analogues of adenosine nucleotides as functions of pH and magnesium ion concentr
- 31P nuclear magnetic resonance spectroscopy. Slideshare.
- How to do internal standard for 31P NMR? Reddit.
- Application of 31 P NMR Spectroscopy in Food Analysis. 1. Quantitative Determination of the Mono- and Diglyceride Composition of Olive Oils.
- Synthesis and biological characterization of new aminophosphonates for mitochondrial pH determin
- Purity Determination of Phosphorus Compounds by Internat- Standard31 P Nmr Spectroscopy.
- Chemical structures of 31 P NMR pH markers.
- Method development in quantitative NMR towards metrologically traceable organic certified reference materials used as 31P qNMR standards. NIH.
- On phosphorus chemical shift anisotropy in metal (IV) phosphates and phosphonates: A 31P NMR experimental study. OSTI.GOV.
- (1-Aminopropyl)phosphonic acid - Optional[31P NMR] - Chemical Shifts. SpectraBase.
- 31P NMR spectroscopy in food analysis. Springer.
- 31 Phosphorus NMR. University of Ottawa.
- On phosphorus chemical shift anisotropy in metal (IV) phosphates and phosphonates: A 31 P NMR experimental study. PubMed.
- Quantitative 31P-NMR Analysis of Phospholipid Mixtures. MilliporeSigma.
- draft 1. Andrew R. Barron.
- A Reliable Method for Quantification of Phosphonates and Their Impurities by 31 P NMR. Springer.
- 31 P NMR titration and relaxation parameters a of phosphonic acid derivatives and a-aminophosphonates b.
- 31P NMR of phosphate and phosphonate complexes of metalloalkaline phosph
- Layered metal(IV)
- NMR Spectroscopy :: 31P NMR Chemical Shifts.
- A 31P{1H} NMR Spectroscopic Study of Phosphorus-Donor Ligands and Their Transition Metal Complexes. R Discovery.
- Supporting Inform
- Differentiation of chiral phosphorus enantiomers by 31P and 1H NMR spectroscopy using amino acid derivatives as chemical solv
- Phosphorus-31 nuclear magnetic resonance. Wikipedia.
- 31P NMR spectra of reactions with purified aminoalkylphosphonate...
- NMR-controlled titrations: characterizing aminophosphonates and related structures.
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In vitro testing of 1-Aminopropylphosphonic acid cytotoxicity
Application Note & Protocol
Topic: Comprehensive In Vitro Cytotoxicity Profiling of 1-Aminopropylphosphonic Acid
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed guide for assessing the in vitro cytotoxicity of this compound. As a structural analog of the neurotransmitter GABA and a member of the broader aminophosphonic acid class, understanding its effect on cell health is critical for safety assessment and mechanistic studies.[1][2][3] We present a multi-parametric approach employing three distinct, well-established assays to build a comprehensive cytotoxicity profile: the MTT assay for cell viability and metabolic activity, the Lactate Dehydrogenase (LDH) assay for cell membrane integrity, and a Caspase-3/7 assay for the detection of apoptosis. This integrated methodology ensures a robust and nuanced evaluation, moving beyond a simple live/dead assessment to provide insights into the potential mechanisms of cell death.
Introduction: The Rationale for a Multi-Assay Approach
This compound belongs to a class of compounds, aminophosphonates, that have garnered interest for a range of biological activities, from potential therapeutics to herbicides.[4][5][6] Some derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[7][8][9] Given that Safety Data Sheets for this compound indicate it can cause skin, eye, and respiratory irritation, a thorough in vitro toxicological assessment is imperative.[1][10][11]
A single cytotoxicity assay provides only one perspective on a compound's effect. For instance, the MTT assay, which measures mitochondrial reductase activity, can be confounded by substances that alter cellular metabolism without inducing cell death.[12] Conversely, assays that only measure membrane rupture (like LDH) may miss earlier apoptotic events. Therefore, to establish a trustworthy and comprehensive cytotoxicity profile, we employ a panel of assays that interrogate different cellular processes. This approach allows for the differentiation between cytostatic effects (inhibition of proliferation) and cytotoxic effects (cell death), and can further distinguish between necrosis and apoptosis.
This guide explains the causality behind our experimental choices and provides detailed, self-validating protocols for immediate implementation in the lab.
Principles of the Selected Cytotoxicity Assays
A multi-faceted analysis of cytotoxicity provides a more complete picture of a compound's biological impact. The three chosen assays measure distinct cellular events that are hallmarks of cell death.
-
MTT Assay (Metabolic Viability): This colorimetric assay is a cornerstone for evaluating cell viability.[13] It is based on the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[12][13] This reduction is carried out by NAD(P)H-dependent oxidoreductase enzymes located primarily in the mitochondria of metabolically active, living cells.[13] The amount of formazan produced is directly proportional to the number of viable cells, providing a quantitative measure of cell health.[12][14]
-
LDH Assay (Membrane Integrity): The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells.[15] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon the loss of plasma membrane integrity, a key feature of necrosis or late-stage apoptosis.[16] The released LDH catalyzes the conversion of lactate to pyruvate, which then generates a colorimetric or fluorescent signal. This provides a direct measure of cells that have undergone membrane rupture.
-
Caspase-3/7 Assay (Apoptosis Execution): Apoptosis, or programmed cell death, is a highly regulated process mediated by a cascade of proteolytic enzymes called caspases.[17] Caspases-3 and -7 are key "executioner" caspases; their activation represents a point of no return in the apoptotic pathway, leading to the cleavage of cellular proteins and the disassembly of the cell.[18] The assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically recognized and cleaved by active caspase-3 and -7.[19] This cleavage releases a substrate for luciferase, generating a luminescent signal that is directly proportional to the amount of caspase-3/7 activity.[19]
Caption: Interrogation points of the three core cytotoxicity assays.
Materials & Reagents
-
Cell Line: Human Embryonic Kidney (HEK293) cells or A549 human lung carcinoma cells.
-
Compound: this compound (CAS: 13138-33-5)
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Reagents:
-
Trypsin-EDTA (0.25%)
-
Phosphate Buffered Saline (PBS), sterile
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
MTT Assay: MTT reagent (5 mg/mL in PBS), Solubilization solution (e.g., 10% SDS in 0.01 M HCl or acidified isopropanol).[12][13]
-
LDH Assay: Commercially available LDH cytotoxicity assay kit (colorimetric or fluorescent).
-
Caspase-3/7 Assay: Commercially available Caspase-Glo® 3/7 Assay kit or similar.[19]
-
Positive Controls: Doxorubicin or Staurosporine (for apoptosis), Triton™ X-100 (for LDH release/necrosis).
-
-
Equipment:
-
Humidified incubator (37°C, 5% CO₂)
-
Laminar flow hood
-
96-well flat-bottom cell culture plates (clear for colorimetric, white for luminescence)
-
Microplate reader with absorbance (570 nm) and luminescence capabilities.
-
Multichannel pipette
-
Inverted microscope
-
Experimental Design & Workflow
A robust experimental design is critical for generating reliable data. This workflow incorporates necessary controls to ensure the validity of the results.
Caption: Overall experimental workflow from preparation to data analysis.
Compound Preparation
-
Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 100 mM) in a suitable solvent. Given its structure, sterile water or PBS should be tested first for solubility. If necessary, use DMSO. Store at -20°C.
-
Serial Dilutions: On the day of the experiment, prepare serial dilutions from the stock solution in a complete culture medium. A typical concentration range to start with is 1 µM to 10 mM.
Cell Seeding
-
Culture cells to approximately 80-90% confluency.
-
Trypsinize, count, and resuspend cells in a complete culture medium to a final concentration that will yield ~10,000 cells per 100 µL.
-
Dispense 100 µL of the cell suspension into each well of three 96-well plates (one for each assay).
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment and recovery.
Treatment and Controls
For each 96-well plate, set up the following conditions in triplicate:
-
No-Cell Control: Wells containing medium only, to determine background absorbance/luminescence.[15]
-
Vehicle Control: Cells treated with the same concentration of solvent (e.g., DMSO, water) used in the highest concentration of the test compound. This represents 100% viability.
-
Test Compound: Cells treated with the serial dilutions of this compound.
-
Positive Control:
-
MTT/Caspase: A known cytotoxic agent like Doxorubicin (10 µM).
-
LDH: A maximum LDH release control using 10 µL of the kit's lysis buffer or Triton X-100 (1% final concentration) added 45 minutes before the assay endpoint.[20]
-
Step-by-Step Protocols
Protocol: MTT Assay
This protocol is adapted from standard methodologies.[13][14][21]
-
Incubation: After the desired exposure time (e.g., 24h), add 10 µL of 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of solubilization solution (e.g., SDS-HCl solution) to each well.
-
Dissolution: Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure all crystals are dissolved.[12][13]
-
Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background noise.[13][14]
Protocol: LDH Cytotoxicity Assay
This protocol follows the general steps for commercially available kits.[20][22]
-
Supernatant Transfer: After the exposure period, centrifuge the plate at ~250 x g for 5 minutes. This will pellet any detached cells.
-
Carefully transfer 50 µL of the supernatant from each well to a new, clean 96-well plate.
-
Reagent Addition: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of this mixture to each well of the new plate.
-
Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit.
-
Measurement: Measure the absorbance at 490 nm. Use a reference wavelength of ~680 nm to correct for background.[22]
Protocol: Caspase-Glo® 3/7 Assay
This protocol is based on the widely used "add-mix-measure" format.[19][23][24]
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature before use.
-
Reagent Addition: After the exposure period, remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents by placing the plate on an orbital shaker for 30 seconds. Incubate at room temperature for 1 to 2 hours, protected from light.
-
Measurement: Measure the luminescence using a microplate reader.
Data Analysis & Interpretation
Calculations
-
MTT Assay - Percent Viability:
-
% Viability = [(Abs_Sample - Abs_Blank) / (Abs_Vehicle - Abs_Blank)] * 100
-
-
LDH Assay - Percent Cytotoxicity:
-
% Cytotoxicity = [(LDH_Sample - LDH_Vehicle) / (LDH_Max - LDH_Vehicle)] * 100
-
-
Caspase-3/7 Assay - Fold Induction:
-
Fold Induction = (Luminescence_Sample / Luminescence_Vehicle)
-
Data Presentation & Interpretation
Summarize the calculated data in a table and plot dose-response curves to determine the IC₅₀ (for viability) or EC₅₀ (for cytotoxicity/caspase activity) values.
| Concentration (µM) | % Viability (MTT) | % Cytotoxicity (LDH) | Caspase-3/7 Fold Induction | Interpretation |
| 0 (Vehicle) | 100% | 0% | 1.0 | Baseline |
| 10 | 95% | 5% | 1.2 | No significant effect |
| 100 | 70% | 15% | 4.5 | Decreased viability, moderate apoptosis, low necrosis |
| 500 | 40% | 45% | 5.0 | Significant apoptosis and secondary necrosis |
| 1000 | 15% | 80% | 2.5 | Widespread necrosis, caspase signal may drop |
Interpreting Combined Results:
-
High Caspase Activity, Low LDH Release: Suggests apoptosis is the primary mechanism of cell death. The decrease in MTT signal would correlate with the increase in caspase activity.
-
Low Caspase Activity, High LDH Release: Suggests necrosis or membrane disruption is the primary mechanism.
-
Decreased MTT Signal, No Change in LDH or Caspase: May indicate a cytostatic effect (inhibition of proliferation) or a direct inhibition of mitochondrial enzymes rather than cell death.
-
High Caspase Activity and High LDH Release: This often indicates that apoptosis was initiated, but the cells have progressed to secondary necrosis, leading to membrane rupture.[25]
References
-
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]
-
Niles, A. L., Moravec, R. A., & Riss, T. L. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
-
MTT Proliferation Assay Protocol. (2015). ResearchGate. Retrieved from [Link]
-
Chan, F. K., Moriwaki, K., & De Rosa, M. J. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 6(11), e26908. Retrieved from [Link]
-
Overview of Cell Apoptosis Assays. (n.d.). Creative Bioarray. Retrieved from [Link]
-
LDH cytotoxicity assay. (2024). protocols.io. Retrieved from [Link]
-
Minor, L. K., & Laman, H. (2021). Apoptosis Marker Assays for HTS. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
-
Caspase 3/7 Activity. (2025). protocols.io. Retrieved from [Link]
-
LDH Assay. (n.d.). Cell Biologics Inc. Retrieved from [Link]
-
Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Caspase-3, 7 Activity Assay Kit. (2023). Boster Biological Technology. Retrieved from [Link]
-
Dormán, G., Szalai, Z., & Keglevich, G. (2024). Cytotoxic Activity of Distinct Families of Phosphonic Acid Derivatives - A Chemocentric Approach to Assess Their Molecular Action. ChemMedChem, 19(21), e202400370. Retrieved from [Link]
-
Gáll, Z., et al. (2020). Cytotoxic Activity of α-Aminophosphonic Derivatives Coming from the Tandem Kabachnik–Fields Reaction and Acylation. Molecules, 25(21), 5184. Retrieved from [Link]
-
Coricovac, D., et al. (2024). The Biological Impact of Some Phosphonic and Phosphinic Acid Derivatives on Human Osteosarcoma. International Journal of Molecular Sciences, 25(5), 2909. Retrieved from [Link]
-
Pappen, F. G., et al. (2015). Antimicrobial and cytotoxic effects of phosphoric acid solution compared to other root canal irrigants. Journal of Applied Oral Science, 23(2), 131-137. Retrieved from [Link]
-
Drwięga, P., et al. (2021). Synthesis, fluorescence properties and the promising cytotoxicity of pyrene–derived aminophosphonates. RSC Advances, 11(48), 30209-30221. Retrieved from [Link]
-
Atherton, F. R., et al. (1981). Antibacterial activity and mechanism of action of phosphonopeptides based on aminomethylphosphonic acid. Antimicrobial Agents and Chemotherapy, 20(5), 571-578. Retrieved from [Link]
-
Rejman, D., et al. (2018). Synthesis of α-Aminophosphonic Acid Derivatives Through the Addition of O- and S-Nucleophiles to 2H-Azirines and Their Antiproliferative Effect on A549 Human Lung Adenocarcinoma Cells. Molecules, 23(12), 3296. Retrieved from [Link]
-
Dormán, G., Szalai, Z., & Keglevich, G. (2024). Cytotoxic Activity of Distinct Families of Phosphonic Acid Derivatives – A Chemocentric Approach to Assess Their Molecular Action. ResearchGate. Retrieved from [Link]
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Application Notes & Protocols: Analytical Standards for 1-Aminopropylphosphonic Acid Research
<
Abstract
This comprehensive guide provides a detailed framework for the analytical characterization of 1-Aminopropylphosphonic acid (APPA). Designed for researchers, scientists, and professionals in drug development, this document moves beyond procedural lists to explain the fundamental principles behind method selection and execution. We will explore a multi-technique approach, including chromatography, spectroscopy, and titration, to ensure robust and reliable characterization of APPA for identity, purity, and quantification. All protocols are presented as self-validating systems, grounded in established scientific principles and supported by authoritative references.
Introduction: The Analytical Challenge of this compound
This compound (APPA) is an organophosphorus compound belonging to the class of aminophosphonic acids. These compounds are of significant interest due to their diverse biological activities and applications as enzyme inhibitors, haptens for catalytic antibodies, and pharmacologically active agents. Analytically, APPA presents a unique set of challenges stemming from its physicochemical properties:
-
High Polarity: The presence of both a primary amine and a phosphonic acid group makes the molecule highly polar and water-soluble.
-
Zwitterionic Nature: APPA exists as a zwitterion over a wide pH range, complicating its retention in traditional reversed-phase chromatography.
-
Lack of a Strong Chromophore: The molecule does not possess a UV-absorbing chromophore, making direct detection by UV-Vis spectrophotometry difficult and necessitating alternative detection or derivatization strategies.
-
Low Volatility: Its salt-like character makes it unsuitable for direct analysis by gas chromatography (GC) without derivatization.
Addressing these challenges requires specialized analytical strategies. This guide details robust methods for comprehensive analysis, ensuring data integrity for research and development applications.
Physicochemical Properties
A foundational understanding of APPA's properties is crucial for method development.
| Property | Value | Source |
| Molecular Formula | C₃H₁₀NO₃P | |
| Molecular Weight | 139.09 g/mol | |
| Melting Point | 265-269 °C (lit.) | |
| XLogP3 | -3.8 | |
| Hydrogen Bond Donor Count | 3 | |
| Hydrogen Bond Acceptor Count | 4 |
This data underscores the high polarity (negative LogP) and potential for strong interactions with polar stationary phases.
Analytical Workflow & Technique Selection
The choice of analytical technique is dictated by the objective, whether it is structural confirmation, purity assessment, or quantification in a complex matrix.
Caption: Decision tree for selecting the appropriate analytical technique.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structural Confirmation
NMR is the gold standard for unambiguous structure elucidation of organic molecules, including APPA. It provides detailed information about the carbon-hydrogen framework and the chemical environment of the phosphorus atom.
Key Nuclei for Analysis
-
¹H NMR: Provides information on the number, connectivity, and chemical environment of protons. The spectrum of APPA is expected to show distinct signals for the CH, CH₂, and CH₃ groups, with couplings that confirm their proximity.
-
³¹P NMR: This is a highly specific technique for phosphorus-containing compounds. A single signal in the ³¹P NMR spectrum is a strong indicator of a single phosphorus environment, and its chemical shift is characteristic of the phosphonic acid group.
-
¹³C NMR: Reveals the number and types of carbon atoms in the molecule.
Protocol: NMR Sample Preparation and Acquisition
Causality: The choice of solvent is critical. Deuterated water (D₂O) is typically used due to APPA's high polarity. A small amount of a reference standard like DSS or TSP is added for accurate chemical shift referencing.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound reference standard or sample into a clean, dry NMR tube.
-
Add approximately 0.6 mL of Deuterium Oxide (D₂O).
-
Vortex the tube gently until the sample is fully dissolved.
-
-
Instrument Setup & Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Tune and shim the instrument to achieve optimal magnetic field homogeneity.
-
Acquire a ¹H spectrum to confirm dissolution and assess general purity.
-
Acquire a ³¹P spectrum. This is often a quick experiment with high signal-to-noise.
-
Acquire a ¹³C spectrum. This may require a longer acquisition time due to the low natural abundance of ¹³C.
-
Process the data (Fourier transform, phase correction, baseline correction, and integration).
-
Expected Results: The resulting spectra should be compared against a certified reference standard or published data to confirm the identity and structure of the compound.
High-Performance Liquid Chromatography (HPLC): Purity and Quantification
Due to APPA's properties, standard reversed-phase HPLC is ineffective. Specialized HPLC techniques are required for its analysis.
The Challenge of Retention and Detection
The primary challenge is achieving adequate retention on a chromatographic column. Because APPA lacks a UV chromophore, detection is another significant hurdle. The most effective strategies involve either specialized chromatography modes or pre-column derivatization to attach a UV-active or fluorescent tag to the primary amine.
Caption: General experimental workflow for HPLC analysis of APPA.
Protocol: LC-MS/MS for Direct Quantification
Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the preferred method for sensitive and selective quantification of APPA without derivatization. Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent choice for retaining this polar analyte. This approach is analogous to methods developed for other highly polar compounds like glyphosate and its metabolite AMPA.
Rationale: HILIC uses a polar stationary phase and a mobile phase with a high concentration of organic solvent. This creates a water-enriched layer on the surface of the stationary phase, into which polar analytes like APPA can partition, thus achieving retention. MS/MS detection provides exceptional selectivity and sensitivity by monitoring a specific parent-to-daughter ion transition.
-
Reagents and Materials:
-
This compound certified reference standard.
-
LC-MS grade Acetonitrile, Water, and Formic Acid.
-
HILIC column (e.g., Amide or Silica-based).
-
-
Preparation of Standards and Samples:
-
Prepare a 1.0 mg/mL stock solution of APPA in water.
-
Create a series of calibration standards (e.g., 1 ng/mL to 1000 ng/mL) by serially diluting the stock solution in a solvent mixture that matches the initial mobile phase conditions (e.g., 80:20 Acetonitrile:Water).
-
Prepare unknown samples by dissolving them in the same solvent to an expected concentration within the calibration range.
-
-
Chromatographic and Mass Spectrometric Conditions:
| Parameter | Recommended Setting |
| HPLC Column | HILIC Amide, 2.1 x 100 mm, 3 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 90% B to 40% B over 5 min, hold 2 min, re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| MRM Transition | To be determined by infusion: e.g., m/z 140.1 -> [fragment ion] |
| Capillary Voltage | 3.0 kV |
| Desolvation Temp. | 350 °C |
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the MRM transition against the concentration of the standards.
-
Apply a linear regression to the calibration curve (R² > 0.99).
-
Determine the concentration of APPA in unknown samples by interpolating their peak areas from the calibration curve.
-
Protocol: HPLC with Pre-column Derivatization and Fluorescence Detection
When LC-MS is unavailable, pre-column derivatization with a fluorescent tag is a highly sensitive alternative. 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) is a common reagent that reacts with the primary amine of APPA to form a highly fluorescent derivative.
Rationale: The FMOC-Cl reagent attaches a large, non-polar, and fluorescent moiety to the APPA molecule. This simultaneously solves two problems: it imparts fluorescence for sensitive detection and increases the hydrophobicity of the analyte, allowing for excellent retention and separation on a standard C18 reversed-phase column.
-
Reagents and Materials:
-
APPA reference standard.
-
Borate Buffer (pH ~10).
-
FMOC-Cl solution (e.g., 1.5 mg/mL in Acetonitrile).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
-
Derivatization Procedure:
-
To 500 µL of APPA standard or sample in an autosampler vial, add 250 µL of Borate Buffer.
-
Add 250 µL of the FMOC-Cl solution.
-
Cap the vial and vortex immediately for 30 seconds.
-
Allow the reaction to proceed at room temperature for at least 30 minutes in the dark.
-
The sample is now ready for injection.
-
-
Chromatographic Conditions:
| Parameter | Recommended Setting |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 20 mM Ammonium Acetate, pH 7 |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% B to 80% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Fluorescence Detector | Excitation: 265 nm, Emission: 315 nm |
Conclusion
The successful analysis of this compound requires a tailored approach that accounts for its unique physicochemical properties. For definitive structural identity, NMR spectroscopy (¹H and ³¹P) is indispensable. For sensitive quantification and purity assessment, LC-MS/MS using a HILIC column provides a direct and robust method. In the absence of mass spectrometry, HPLC with pre-column derivatization using FMOC-Cl and fluorescence detection offers an excellent, highly sensitive alternative. By understanding the causality behind these experimental choices, researchers can generate accurate, reliable, and reproducible data in their study of this important compound.
References
-
LookChem. (1S)-(+)-(1-Aminopropyl)phosphonic acid Chemical Properties. Available from: [Link]
-
PubMed. [Determination of glyphosate and aminomethylphosphonic acid residues in foods using high performance liquid chromatography-mass spectrometry/mass spectrometry]. Available from: [Link]
-
MDPI. A Method for the Analysis of Glyphosate, Aminomethylphosphonic Acid, and Glufosinate in Human Urine Using Liquid Chromatography-Tandem Mass Spectrometry. Available from: [Link]
-
PubMed. Direct determination of glyphosate, aminomethylphosphonic acid and glufosinate in food samples with ion chromatography coupled to electrospray ionization tandem mass spectrometry. Available from: [https://pubmed.ncbi.nlm.nih.gov/36599727/]([Link]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Aminopropylphosphonic Acid
Welcome to the technical support center for the synthesis of 1-aminopropylphosphonic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important amino acid analog. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and adapt methodologies to your specific needs.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
There are several established methods for synthesizing α-aminophosphonic acids, including this compound.[1][2] The most common strategies are variations of the Kabachnik-Fields or Pudovik reactions, which involve the condensation of an aldehyde (propionaldehyde), an amine (like ammonia or a protected equivalent), and a phosphite ester.[3] Another robust method involves the Michaelis-Arbuzov reaction between a halide, such as N-(3-bromopropyl)phthalimide, and a trialkyl phosphite, followed by deprotection and hydrolysis.
Q2: Why is the final hydrolysis step often the most challenging?
The conversion of the intermediate dialkyl phosphonate ester to the final phosphonic acid is a critical and often problematic step.[4][5] The P-O bond in phosphonate esters is significantly more stable than the C-O bond in carboxylate esters, requiring harsh conditions for cleavage.[4] Standard methods like refluxing in concentrated hydrochloric acid can lead to degradation of other functional groups in the molecule.[6][7] Milder, alternative methods exist but come with their own set of challenges regarding reagent handling and purification.
Q3: What safety precautions are essential when working with phosphonic acid synthesis?
Standard laboratory safety protocols are paramount. Key hazards include:
-
Corrosive Reagents: Concentrated acids (HCl) and bases used for hydrolysis are highly corrosive.[7]
-
Reactive Intermediates: Reagents like bromotrimethylsilane (TMSBr) are moisture-sensitive and react vigorously with water, releasing HBr gas. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon).
-
Solvents: Use appropriate ventilation (fume hood) when working with volatile organic solvents.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental hurdles in a question-and-answer format, providing both solutions and the rationale behind them.
Issue 1: Low Yield in the Initial C-P Bond Formation
Q: My initial reaction to form the diethyl (1-aminopropyl)phosphonate intermediate is giving a very low yield. What are the likely causes?
This issue typically points to problems with reagents, reaction conditions, or equilibrium. The Kabachnik-Fields reaction, a common method, is a three-component condensation that can be sensitive to several factors.
Potential Causes & Solutions:
-
Impure Aldehyde: Propionaldehyde can undergo self-condensation or oxidation to propionic acid.[8]
-
Solution: Use freshly distilled or newly purchased propionaldehyde. Verify purity via NMR or GC before use.
-
-
Inefficient Imine Formation: The reaction proceeds through an imine intermediate. The presence of water can shift the equilibrium away from imine formation.
-
Solution: Run the reaction under anhydrous conditions. Use dry solvents and consider adding a dehydrating agent like molecular sieves.
-
-
Incorrect Stoichiometry: An imbalance in the three components (aldehyde, amine, phosphite) can halt the reaction or promote side products.
-
Solution: Carefully control the stoichiometry. A slight excess of the amine or phosphite may be beneficial in some cases, but this should be optimized empirically.
-
-
Temperature Control: These reactions can be exothermic. A runaway reaction can lead to side product formation and decomposition.
-
Solution: Maintain the recommended reaction temperature, often starting at 0 °C and allowing the reaction to slowly warm to room temperature.
-
Issue 2: Incomplete or Failed Hydrolysis of the Phosphonate Ester
Q: I'm struggling to hydrolyze my diethyl (1-aminopropyl)phosphonate to the final acid. After refluxing in HCl, I still see starting material or a complex mixture. What can I do?
This is the most frequent and critical challenge. The choice of hydrolysis method is crucial and depends on the stability of your molecule.
Method 1: Concentrated Acid Hydrolysis (The Brute-Force Approach)
This is the most traditional method but also the harshest.[7]
-
The Problem: While effective, prolonged heating in concentrated HCl (typically 6M to 12M) can cause degradation, especially if other sensitive functional groups are present.[5][6] The reaction may also stall if conditions are not vigorous enough.
-
The Solution:
-
Increase Severity: Ensure you are using a sufficiently high concentration of HCl and refluxing at an adequate temperature (typically >100 °C) for an extended period (6-24 hours).[5][7]
-
Microwave Assistance: Microwave-assisted hydrolysis can significantly reduce reaction times and improve yields by enabling rapid, uniform heating to temperatures above the solvent's boiling point in a sealed vessel.[9]
-
Method 2: Silyl Halide Cleavage (McKenna's Method - The Mild Approach)
This is the gold standard for molecules that cannot withstand harsh acidic conditions.[6][7] The reaction proceeds in two steps: formation of a bis(silyl) ester, followed by methanolysis or hydrolysis.
-
The Problem: The key reagent, bromotrimethylsilane (TMSBr) or iodotrimethylsilane (TMSI), is highly reactive and moisture-sensitive. Improper handling leads to reagent quenching and failed reactions.
-
The Solution:
-
Strictly Anhydrous Conditions: The reaction must be run under an inert atmosphere (N₂ or Ar) using anhydrous solvents (e.g., CH₂Cl₂, Acetonitrile).
-
Mechanism Insight: TMSBr acts as a soft Lewis acid. The bromide ion attacks the ethyl group in an Sₙ2 reaction, while the silicon atom coordinates to the phosphonyl oxygen. This C-O bond cleavage is much gentler than direct P-O bond hydrolysis.[7] The resulting silyl ester is then easily hydrolyzed by adding methanol or water.
-
Hydrolysis Method Comparison
| Method | Reagent | Typical Conditions | Pros | Cons |
| Acid Hydrolysis | Conc. HCl (6-12 M) | Reflux, 6-24 h | Inexpensive, simple workup | Harsh, can degrade sensitive molecules |
| McKenna's Method | TMSBr or TMSI | Anhydrous CH₂Cl₂, RT, 2-12 h | Mild, high yield, preserves sensitive groups | Reagents are expensive and moisture-sensitive |
Workflow for Phosphonate Ester Hydrolysis
The following diagram illustrates the decision-making process and workflow for the crucial hydrolysis step.
Caption: Decision workflow for phosphonate ester hydrolysis.
Issue 3: Purification and Isolation of the Final Product
Q: My reaction seems to have worked, but I'm left with a sticky, oily residue that won't crystallize. How can I purify my this compound?
This is a very common problem. Aminophosphonic acids are zwitterionic and often hygroscopic, making them difficult to crystallize and handle.[10]
Purification Strategies:
-
Solvent Precipitation/Crystallization:
-
Rationale: The goal is to find a solvent system where the product is sparingly soluble while impurities remain in solution.
-
Procedure: Dissolve the crude product in a minimal amount of a polar solvent like water or methanol. Then, slowly add a less polar solvent in which the product is insoluble, such as acetone, acetonitrile, or isopropanol, until precipitation occurs.[10] Cooling the mixture can further improve recovery.
-
-
Ion-Exchange Chromatography:
-
Rationale: This is a highly effective method that separates compounds based on charge. Since your product is zwitterionic, it can bind to both cation and anion exchange resins.
-
Procedure:
-
Load the crude product onto a strong cation-exchange resin (e.g., Dowex 50W).
-
Wash with deionized water to remove non-basic impurities.
-
Elute the product with an aqueous ammonia solution (e.g., 2-5% NH₄OH).
-
Lyophilize or carefully evaporate the eluate to obtain the purified product.
-
-
-
Salt Formation:
-
Rationale: Converting the sticky phosphonic acid to a well-defined salt can often induce crystallinity.[10]
-
Procedure: Dissolve the crude acid in a suitable solvent and add a base like dicyclohexylamine. The resulting dicyclohexylammonium salt is often a stable, crystalline solid that can be easily filtered and purified.[10] The free acid can be regenerated later if needed by passing it through a cation-exchange resin.
-
Key Experimental Protocols
Protocol 1: Synthesis via N-(3-Bromopropyl)phthalimide and Michaelis-Arbuzov Reaction
This two-step protocol provides a reliable route with a well-defined intermediate.
Step A: Synthesis of Diethyl (3-phthalimidopropyl)phosphonate
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Hydrolysis of Phosphinates and Phosphonates: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Phosphonic acid: preparation and applications [beilstein-journals.org]
- 8. perstorp.com [perstorp.com]
- 9. Microwave-assisted hydrolysis of phosphonate diesters: an efficient protocol for the preparation of phosphonic acids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude 1-Aminopropylphosphonic Acid
From the Desk of the Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of purifying crude 1-aminopropylphosphonic acid. Unlike simple organic molecules, aminophosphonic acids present a unique set of challenges due to their inherent physicochemical properties. This document moves beyond standard protocols to provide a deeper understanding of the "why" behind each step, empowering you to troubleshoot effectively and optimize your purification strategy. Our goal is to equip you with the expertise to transform a challenging purification into a robust, reliable process.
Part 1: Frequently Asked Questions - Understanding the Core Challenges
This section addresses the fundamental issues that make this compound purification a non-trivial task.
Q1: Why is my crude this compound a sticky, hard-to-handle solid that won't crystallize properly?
A1: The primary difficulty stems from the molecule's structure. This compound is a zwitterionic compound, meaning it contains both a basic amino group (-NH2) and an acidic phosphonic acid group (-P(O)(OH)2). In the solid state and in neutral aqueous solutions, the amino group is protonated (-NH3+) and the phosphonic acid is deprotonated (-P(O)(O-)OH), creating a highly polar internal salt. This leads to several challenging properties:
-
High Polarity & Hygroscopicity: The zwitterionic nature makes the compound extremely polar and prone to absorbing moisture from the atmosphere, often resulting in a sticky or waxy solid that resists crystallization.[1][2]
-
High Solubility in Water: It is typically very soluble in water, which can make precipitation and crystallization from aqueous solutions difficult and lead to low yields.[3]
-
Insolubility in Organic Solvents: Conversely, it is often insoluble in non-polar organic solvents, limiting the choice of solvents for recrystallization.[4]
Q2: What are the most common impurities I should expect in my crude product?
A2: Impurities are directly related to the synthetic route employed. The most common syntheses involve the hydrolysis of a phosphonate ester precursor.[5][6][7] Therefore, you should anticipate the following:
| Impurity Type | Specific Example | Source / Reason |
| Incompletely Hydrolyzed Intermediates | Diethyl (1-aminopropyl)phosphonate | The final acid hydrolysis step did not go to completion.[2] |
| Unreacted Starting Materials | Triethyl phosphite, 3-bromopropylamine | Incomplete initial reaction (e.g., Michaelis-Arbuzov type).[2][8] |
| Inorganic Salts | NaCl, NH4Cl, NaH2PO4 | Formed during pH adjustments, work-up procedures, or as byproducts. |
| Side-Reaction Products | Varies by synthesis | Unintended reactions, such as N-alkylation or elimination. |
Q3: How can I accurately assess the purity of my this compound?
A3: Standard analytical techniques require some adaptation for this compound.
-
NMR Spectroscopy: This is the most powerful tool. ³¹P NMR is essential for identifying any phosphorus-containing impurities, such as unhydrolyzed esters or phosphate salts.[6] ¹H and ¹³C NMR will confirm the overall structure and can help quantify organic impurities if they are present in sufficient concentration.
-
High-Performance Liquid Chromatography (HPLC): Direct UV detection is ineffective as the molecule lacks a strong chromophore. The recommended approach is pre-column derivatization with a fluorescent tag like o-phthalaldehyde (OPA), which reacts with the primary amine, followed by fluorescence detection (FLD).[2][9] This method provides excellent sensitivity and specificity for quantification.
Part 2: Troubleshooting Recrystallization
Recrystallization is the first line of defense for purification, but it requires careful optimization for aminophosphonic acids.
Recrystallization General Workflow
Caption: General experimental flow for purification by recrystallization.
Q4: My product "oils out" or forms a wax instead of crystallizing. What should I do?
A4: This is a classic sign of either high impurity concentration, which depresses the freezing point, or the presence of excess water (hygroscopicity).
-
The Causality: Impurities disrupt the formation of a uniform crystal lattice.[10] Excess water can act as a solvent, preventing the compound from precipitating.
-
Troubleshooting Steps:
-
Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of the primary solvent (e.g., water) to ensure you are not dealing with supersaturation.
-
Use a Mixed-Solvent System: This is the most effective strategy. Dissolve the crude product in a minimum amount of a "good" solvent in which it is highly soluble (like hot water). Then, slowly add a "poor" solvent in which it is insoluble (like ethanol, isopropanol, or acetone) at an elevated temperature until the solution becomes faintly cloudy.[1][11] Add a drop or two of the hot "good" solvent to clarify the solution, then allow it to cool slowly.
-
Attempt Salt Formation: Converting the zwitterionic acid to a well-defined salt (e.g., a sodium or dicyclohexylammonium salt) can significantly improve its crystallinity.[1]
-
Q5: My yield is very low after recrystallization. How can I improve it?
A5: Low yield typically means your product has significant solubility in the cold solvent, or you used too much solvent initially.
-
The Causality: The goal of recrystallization is to find a solvent that dissolves the compound when hot but not when cold.[12] If it remains soluble when cold, it will not precipitate effectively.
-
Troubleshooting Steps:
-
Minimize Hot Solvent: Use the absolute minimum volume of hot solvent required to fully dissolve the crude solid. Add it portion-wise until the last bit of solid dissolves.[11]
-
Optimize Cooling: Do not rush the cooling process. Allow the solution to cool slowly to room temperature first. Rapid cooling in an ice bath can trap impurities and lead to smaller, less pure crystals.[10] Once at room temperature, cool in an ice bath for at least an hour to maximize precipitation.[2]
-
Recover from Filtrate: If you suspect high losses, you can try to concentrate the mother liquor (the filtrate) by boiling off some solvent and cooling again to obtain a second crop of crystals, which should be analyzed separately for purity.
-
Protocol 1: Two-Solvent Recrystallization of this compound
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of hot deionized water dropwise while heating and stirring until the solid is just dissolved.
-
Addition of Anti-Solvent: While keeping the solution hot, slowly add a poor solvent (e.g., isopropanol or acetone) dropwise until you observe persistent cloudiness (turbidity).[1]
-
Clarification: Add 1-2 drops of hot deionized water to re-dissolve the precipitate and make the solution clear again.
-
Cooling: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. Crystal formation should begin.
-
Maximizing Yield: Once at room temperature, place the flask in an ice-water bath for at least one hour.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[13]
-
Washing: Wash the collected crystals with a small portion of the cold anti-solvent (isopropanol or acetone) to remove any soluble impurities adhering to the crystal surface.
-
Drying: Dry the purified crystals thoroughly under high vacuum, potentially with gentle heating if the compound is thermally stable, to remove all traces of water and solvent.
Part 3: Advanced Purification by Ion-Exchange Chromatography (IEX)
When recrystallization is insufficient due to a high impurity load or inseparable byproducts, IEX is the method of choice. It separates molecules based on their net charge.[14]
Ion-Exchange Chromatography Workflow
Caption: Key steps for purification using ion-exchange chromatography.
Q6: Which type of IEX resin should I use: cation-exchange or anion-exchange?
A6: The choice depends on the pH of your mobile phase and the isoelectric point (pI) of this compound.
-
The Causality: At a pH below its pI, the molecule will have a net positive charge and bind to a cation-exchange resin (which has negative functional groups). At a pH above its pI, it will have a net negative charge and bind to an anion-exchange resin.[15]
-
Recommendation: Using a strong cation-exchange resin (e.g., Dowex 50W) is a very common and effective method. The crude material is loaded at a low pH (e.g., in water, pH ~2-3), where the amine is protonated (-NH3+). Impurities that are neutral or anionic will pass through. The bound product is then eluted by increasing the pH with a base (e.g., a gradient of aqueous ammonia), which deprotonates the amine and releases it from the resin.[1]
Q7: My product is not binding to the cation-exchange column. What went wrong?
A7: This almost always indicates an issue with the pH of your sample solution.
-
The Causality: For binding to a cation-exchanger, the molecule must have a net positive charge.[15]
-
Troubleshooting Steps:
-
Check Sample pH: Ensure the pH of the solution you dissolve your crude sample in is sufficiently acidic (e.g., pH < 4) to ensure full protonation of the amino group.
-
Column Equilibration: Make sure the column was properly equilibrated with a low pH buffer or deionized water before loading the sample.
-
Ionic Strength: While less common for this specific application, an extremely high concentration of other cations (like Na+) in your crude sample could compete for binding sites on the resin. If your sample has a very high salt content, consider a preliminary desalting step.
-
Protocol 2: Cation-Exchange Chromatography
-
Resin Preparation: Prepare a column with a strong cation-exchange resin (e.g., Dowex 50WX8). Wash the resin thoroughly with deionized water until the eluent is neutral.
-
Sample Preparation: Dissolve the crude this compound in a minimum volume of deionized water. Adjust the pH to ~2-3 with HCl if necessary.
-
Loading: Carefully load the sample solution onto the top of the equilibrated column. Allow it to flow into the resin bed.
-
Washing: Wash the column with several column volumes of deionized water. This will elute neutral impurities and anions (like chloride salts). Monitor the eluent (e.g., by TLC or by testing for chloride with AgNO3).
-
Elution: Begin elution of the product using a stepwise or linear gradient of aqueous ammonia (e.g., 0.1 M to 2 M). The weakly basic ammonia solution will deprotonate the bound aminophosphonic acid, releasing it from the resin.
-
Fraction Collection: Collect fractions and analyze them for the presence of the desired product (e.g., by TLC with ninhydrin staining or by ³¹P NMR).
-
Isolation: Combine the pure fractions and remove the water and ammonia under reduced pressure (rotary evaporation) to yield the purified this compound.
Part 4: A Proactive Strategy - Purifying the Precursor
For particularly challenging purifications, the most effective strategy is often to purify an upstream, non-polar intermediate.
Strategic Decision Workflow
Caption: Comparison of purifying the final polar product vs. the non-polar precursor.
Q8: What is the advantage of purifying the phosphonate ester precursor?
A8: The key advantage is avoiding the difficulties associated with the final zwitterionic product.
-
The Causality: The diethyl or dimethyl phosphonate ester precursor is a much less polar, non-zwitterionic molecule. It behaves like a typical organic compound.
-
The Strategy:
-
Easy Purification: The ester can be easily purified to a high degree using standard silica gel flash chromatography, which is highly effective at removing both more polar and less polar organic impurities.[2][7]
-
Clean Hydrolysis: Hydrolysis of the now-pure ester (e.g., using refluxing concentrated HCl) will yield the final this compound.[7] The main "impurities" will be excess acid and the alcohol byproduct (ethanol), which are volatile and easily removed. The final product is often pure enough after simply removing the volatiles, or may require only a simple precipitation. This approach transforms a difficult purification into two simpler, more predictable steps.
-
References
-
University of Colorado, Boulder. (n.d.). Recrystallization. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]
-
Perdones, A., et al. (2001). Determination of glyphosate and aminomethylphosphonic acid residues in water by gas chromatography with tandem mass spectrometry after exchange ion resin purification and derivatization. Semantic Scholar. Retrieved from [Link]
-
Cytiva. (n.d.). Ion Exchange Chromatography & Chromatofocusing. Retrieved from [Link]
-
Various Authors. (2013). Experience with purification/crystallisation of phosphonic acids - RPO(OH)2. ResearchGate. Retrieved from [Link]
-
Lebelt, L., et al. (2022). Synthesis of Four Enantiomers of (1-Amino-3-Hydroxypropane-1,3-Diyl)Diphosphonic Acid as Diphosphonate Analogues of 4-Hydroxyglutamic Acid. Molecules, 27(8), 2589. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Professor Dave Explains. (2020, January 10). Recrystallization. YouTube. Retrieved from [Link]
-
Savignac, P., et al. (2017). Phosphonic acid: preparation and applications. RSC Advances, 7(81), 51203-51231. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). Phosphonic acid, [(1S)-1-aminopropyl]-. Retrieved from [Link]
-
Hogendoorn, E. A., et al. (2000). Automated trace level determination of glyphosate and aminomethyl phosphonic acid in water by on-line anion-exchange solid-phase extraction followed by cation-exchange liquid chromatography and post-column derivatization. Journal of Chromatography A, 886(1-2), 25-36. Retrieved from [Link]
-
Gosecki, M., et al. (2020). Polymer-Supported Phosphoric, Phosphonic and Phosphinic Acids—From Synthesis to Properties and Applications in Separation Processes. Molecules, 25(18), 4236. Retrieved from [Link]
-
Various Authors. (2013). Troubleshooting protein purification?. ResearchGate. Retrieved from [Link]
-
Cytiva. (n.d.). Protein purification troubleshooting guide. Dutscher. Retrieved from [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 3-Aminopropylphosphonic acid CAS#: 13138-33-5 [m.chemicalbook.com]
- 4. (3-Aminopropyl)phosphonic acid, 97%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. (1-AMINOPROPYL)PHOSPHONIC ACID synthesis - chemicalbook [chemicalbook.com]
- 6. Synthesis of Four Enantiomers of (1-Amino-3-Hydroxypropane-1,3-Diyl)Diphosphonic Acid as Diphosphonate Analogues of 4-Hydroxyglutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. Home Page [chem.ualberta.ca]
- 12. mt.com [mt.com]
- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 14. med.unc.edu [med.unc.edu]
- 15. documents.thermofisher.com [documents.thermofisher.com]
Overcoming solubility issues of 1-Aminopropylphosphonic acid in experiments
Introduction
Welcome to the technical support guide for 1-Aminopropylphosphonic acid. This document is designed for researchers, scientists, and drug development professionals to navigate and overcome common experimental hurdles related to the solubility of this compound. As a structural analog of the neurotransmitter GABA, this compound and its derivatives are of significant interest, but their zwitterionic nature often presents solubility challenges.[1][2][3] This guide provides in-depth, experience-based solutions and protocols to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my this compound not dissolving in water?
Answer:
The primary reason for poor aqueous solubility is the zwitterionic nature of this compound. At neutral pH, the molecule possesses both a positively charged amino group (-NH3+) and a negatively charged phosphonate group (-PO3H-), resulting in a net neutral charge.[4][5] This intramolecular interaction leads to strong crystal lattice energy, making it difficult for water molecules to solvate the compound effectively. The molecule is least soluble at its isoelectric point (pI), the pH at which it has no net electrical charge.
The key to solubilization is to shift the pH of the solution away from the isoelectric point. By either adding an acid or a base, you can ensure the molecule carries a net positive or net negative charge, which dramatically increases its interaction with polar water molecules.
Q2: How does adjusting pH improve the solubility of this compound?
Answer:
The solubility of ampholytic compounds like this compound is directly dependent on their ionization state, which is governed by the solution's pH and the compound's pKa values.[6][7]
-
In Acidic Conditions (pH < pKa1): By adding a strong acid (e.g., HCl), you protonate the phosphonate group. The molecule now has a net positive charge (cationic form), primarily from the -NH3+ group. This charged species is readily solvated by water. The first pKa (pKa1) of a phosphonic acid group is typically very low, around 1-2.[5][8]
-
In Basic Conditions (pH > pKa2): By adding a strong base (e.g., NaOH), you deprotonate the amino group. The molecule now has a net negative charge (anionic form) from the phosphonate group. This negatively charged species is also highly soluble in water. The pKa of the amino group (pKa2) is typically in the range of 9-11.[5][9]
The relationship between pH and the charge of the molecule can be visualized as follows:
Caption: pH-dependent solubility of this compound.
Q3: What is the recommended protocol for preparing an aqueous stock solution?
Answer:
Preparing a concentrated stock solution requires careful pH adjustment. The following protocol is a self-validating system for achieving clear, stable solutions.
Experimental Protocol: Preparation of a 100 mM Aqueous Stock Solution
Materials:
-
High-purity water (e.g., Milli-Q® or equivalent)
-
1 M NaOH solution
-
1 M HCl solution
-
Calibrated pH meter
-
Stir plate and stir bar
-
Volumetric flask
Procedure:
-
Weigh Compound: Weigh out 139.09 mg of this compound for a 10 mL final volume of a 100 mM solution.
-
Initial Suspension: Add the powder to a beaker containing ~8 mL of high-purity water. The compound will likely not dissolve and will form a white suspension.
-
Titrate with Base: While stirring, slowly add 1 M NaOH dropwise. Monitor the pH continuously. As you add the base, the powder will begin to dissolve.
-
Target pH: Continue adding NaOH until all the solid has dissolved and the solution is clear. The pH will typically need to be adjusted to >9. For most applications, a final pH of 7.2-7.4 is desired.
-
Back-Titration (Optional): If you need to work at a physiological pH, you can carefully back-titrate the solution with 1 M HCl. Add the acid dropwise until you reach your target pH (e.g., 7.4).
-
Trustworthiness Check: If precipitation occurs during back-titration, it indicates you are approaching the isoelectric point. You have two options: either accept a lower final concentration or proceed with a slightly more basic pH where the compound remains soluble.
-
-
Final Volume Adjustment: Once the compound is fully dissolved at the desired pH, transfer the solution to a 10 mL volumetric flask. Rinse the beaker with a small amount of water and add it to the flask to ensure a complete transfer. Adjust the final volume to 10 mL.
-
Sterilization and Storage: Sterilize the solution by passing it through a 0.22 µm filter. Store at -20°C for long-term use.[12]
Q4: Can I use organic solvents like DMSO or ethanol to dissolve this compound?
Answer:
Yes, but with important considerations. While some aminophosphonic acids show solubility in polar organic solvents, water with pH adjustment remains the most effective and common solvent.[7][13]
Solubility in Common Lab Solvents:
| Solvent | Solubility | Remarks |
| Water (pH adjusted) | High (e.g., >50 mg/mL)[14] | The recommended and most effective method. |
| PBS (pH 7.2) | ~10 mg/mL[15] | Solubility is moderate and may require some heating or sonication. |
| DMSO | Sparingly soluble (~2 mg/mL)[12] | Not ideal for high-concentration stocks. May be suitable for some assays where DMSO is tolerated. |
| Ethanol | Sparingly soluble (~30 mg/mL for some analogs)[12] | Can be used, but often as a co-solvent. For some phosphonic acids, initial dissolution in ethanol followed by dilution in aqueous buffer is recommended.[12] |
| Methanol / Acetone | Insoluble | Not recommended for this compound.[16] |
Expert Insight: For cell-based assays, directly dissolving in culture media is generally not recommended due to the buffering capacity of the media, which can make pH adjustments difficult and imprecise. It is always best to prepare a concentrated stock solution in pH-adjusted water and then dilute it into the final assay medium.
Q5: I see precipitation when I add my stock solution to my experimental buffer. What should I do?
Answer:
This is a classic solubility problem that occurs when the final concentration of your compound in the buffer exceeds its solubility limit at the buffer's pH. Here is a troubleshooting workflow:
Caption: Troubleshooting workflow for precipitation issues.
Safety & Handling
-
Personal Protective Equipment (PPE): Always wear protective gloves, clothing, and eye protection.[17][18][19] This compound can cause skin and serious eye irritation.[18][20][21]
-
Ventilation: Use in a well-ventilated area to avoid breathing dust.[17] May cause respiratory irritation.[18][21]
-
Storage: Store in a cool, dry place, tightly sealed to prevent moisture absorption.[22][23]
-
Spills: In case of a spill, sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal.[17]
References
- Aminomethylphosphonic acid - Solubility of Things. (n.d.). Vertex AI Search.
- Amino phosphonic acid - Solubility of Things. (n.d.). Vertex AI Search.
- (1-AMINOPROPYL)
- (1S)-(+)-(1-Aminopropyl)phosphonic acid. (n.d.). LookChem.
- 3-Aminopropylphosphonic acid. (n.d.). Santa Cruz Biotechnology.
- SAFETY DATA SHEET. (2025, February 10). FujiFilm.
- Safety Data Sheet. (2025, August 26). Cayman Chemical.
- (Aminomethyl)phosphonic acid 99 1066-51-9. (n.d.). Sigma-Aldrich.
- SAFETY D
- The Synthesis of α-Aminophosphonates via Enantioselective Organocatalytic Reaction of 1-(N-Acylamino)alkylphosphonium Salts with Dimethyl Phosphite. (2018).
- Synthesis and Biological Studies of Novel Aminophosphonates and Their Metal Carbonyl Complexes (Fe, Ru). (2022). MDPI.
- How to desalt zwitterions? (2020, February 20).
- Nonclassical Zwitterions as a Design Principle to Reduce Lipophilicity without Impacting Permeability. (2023).
- Comparisons of pKa and Log P values of some carboxylic and phosphonic acids: Synthesis and measurement. (2025, August 6).
- Propylphosphonic Acid - PRODUCT INFORMATION. (2022, December 5). Cayman Chemical.
- Stabilization of zwitterions in solution: phosphinic and phosphonic acid GABA analogues. (2005).
- 3-Aminopropylphosphonic Acid (CAS 13138-33-5). (n.d.). Cayman Chemical.
- SAFETY DATA SHEET. (2021, December 25). Fisher Scientific.
- pKa values. (n.d.). The OChemTutor.
- 3-Aminopropylphosphonic acid 98 13138-33-5. (n.d.). Sigma-Aldrich.
- Table of Acids with Ka and pKa Values. (n.d.). CLAS.
- (3-Aminopropyl)phosphonic acid, 97%, Thermo Scientific Chemicals 1 g. (n.d.). Fisher Scientific.
- 3-Aminopropylphosphonic acid | CAS 13138-33-5. (n.d.). Santa Cruz Biotechnology.
- (3-Aminopropyl)phosphonic Acid | 13138-33-5. (n.d.). TCI EUROPE N.V.
- 3-Aminopropylphosphonic acid 98 13138-33-5. (n.d.). Sigma-Aldrich.
- Work-up of a zwitterion? (2023, August 3). Reddit.
- 7.8: Polyprotic Acids. (2022, July 20). Chemistry LibreTexts.
- Investigation of Antifouling Properties of Surfaces Featuring Zwitterionic α-Aminophosphonic Acid Moieties. (2015). PubMed.
Sources
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- 2. Stabilization of zwitterions in solution: phosphinic and phosphonic acid GABA analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: A Troubleshooting Guide for the HPLC Analysis of 1-Aminopropylphosphonic Acid
Welcome to the technical support center for the HPLC analysis of 1-Aminopropylphosphonic acid (1-APPA). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the analysis of this highly polar compound. Here, we will address specific issues in a question-and-answer format, providing not just solutions, but also the scientific reasoning behind them to empower you in your method development and troubleshooting endeavors.
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to analyze by conventional Reversed-Phase HPLC?
This compound is a highly polar molecule, which presents a significant challenge for traditional reversed-phase (RP) HPLC.[1] RP-HPLC columns, typically packed with non-polar stationary phases like C18, rely on hydrophobic interactions to retain analytes. Highly polar compounds like 1-APPA have limited interaction with the non-polar stationary phase and are therefore poorly retained, often eluting in or near the void volume of the column.[2]
Q2: What are the primary HPLC techniques suitable for analyzing this compound?
Due to the challenges with conventional RP-HPLC, several alternative techniques are more suitable for the analysis of 1-APPA and other polar phosphonates:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the preferred method for highly polar compounds.[3][4] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent (like acetonitrile).[5] This creates a water-rich layer on the surface of the stationary phase, into which polar analytes can partition, leading to their retention.[6][7]
-
Ion-Pair Reversed-Phase HPLC (IP-RPLC): This technique involves adding an ion-pairing reagent to the mobile phase.[1][3][8] The reagent, which has a charge opposite to the analyte and a hydrophobic tail, forms a neutral ion pair with the charged 1-APPA. This neutral complex is then retained by a standard non-polar stationary phase like C18.[8][9]
-
Mixed-Mode Chromatography: This approach uses stationary phases with both reversed-phase and ion-exchange functionalities, offering multiple modes of interaction for enhanced retention and selectivity of polar and charged compounds.[1]
-
Pre-column Derivatization followed by RP-HPLC: This method involves chemically modifying the 1-APPA molecule to make it less polar and more easily detectable.[3][10] A derivatizing agent reacts with the amino group of 1-APPA to attach a larger, non-polar, and often UV-active or fluorescent group.[11][12][13] The resulting derivative can then be readily analyzed by conventional RP-HPLC.
Q3: How can I detect this compound, as it lacks a strong UV chromophore?
The lack of a significant UV-absorbing chromophore in 1-APPA makes direct UV detection challenging and often results in low sensitivity.[3] To overcome this, the following detection strategies are commonly employed:
-
Pre-column Derivatization: As mentioned above, derivatization with reagents like 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) introduces a highly UV-active or fluorescent moiety, enabling sensitive detection.[11][12][14][15]
-
Mass Spectrometry (MS): HPLC coupled with a mass spectrometer (LC-MS) is a powerful technique for the analysis of 1-APPA. MS detection is highly sensitive and selective, and it does not require the analyte to have a chromophore.[16]
-
Evaporative Light Scattering Detection (ELSD): ELSD is a universal detector that can be used for non-volatile analytes that lack a UV chromophore. However, it is generally less sensitive than MS and can be incompatible with non-volatile mobile phase additives.[1]
-
Indirect UV Detection: This method can be used with IP-RPLC. A UV-absorbing ion-pairing reagent is used in the mobile phase. When the non-UV-absorbing analyte elutes, it displaces the ion-pairing reagent, causing a decrease in absorbance that is detected as a negative peak.[3]
Troubleshooting Guide
This section addresses specific problems you may encounter during your HPLC analysis of this compound.
Issue 1: Poor Peak Shape (Tailing, Fronting, Splitting, Broadening)
Poor peak shape can significantly impact the accuracy and precision of your results.[17] The ideal chromatographic peak is a symmetrical Gaussian shape.[18]
Q4: My 1-APPA peak is tailing. What are the likely causes and how can I fix it?
Peak tailing is a common issue, especially with polar and basic compounds.[17]
Potential Causes & Solutions:
-
Secondary Interactions with Residual Silanols (in RP-HPLC): The silica backbone of many HPLC columns has residual silanol groups (-Si-OH) that can be deprotonated and negatively charged, leading to unwanted ionic interactions with the basic amino group of 1-APPA.[18][19]
-
Solution:
-
Lower Mobile Phase pH: Adjust the mobile phase pH to be at least 2 units below the pKa of the silanol groups (typically around pH 4-5) using an acidic modifier like formic acid or phosphoric acid.[17] This protonates the silanols, minimizing their interaction with the analyte.
-
Use an End-Capped Column: Employ a modern, high-purity, end-capped column where the residual silanols are chemically bonded with a small, non-polar group to shield them.[17]
-
Add a Competing Base: In some cases, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can saturate the active sites on the stationary phase. However, this is often not necessary with modern high-purity columns.[19]
-
-
-
Insufficient Buffer Capacity: A buffer is crucial for maintaining a constant mobile phase pH, which in turn ensures a consistent ionization state for your analyte.[20][21] If the buffer capacity is too low, the sample itself can alter the local pH, leading to peak tailing.[19]
-
Solution:
-
Select an Appropriate Buffer: Choose a buffer with a pKa within +/- 1 pH unit of your desired mobile phase pH.
-
Increase Buffer Concentration: A typical buffer concentration is in the range of 10-50 mM.[1] Increasing the concentration can improve peak shape, but be mindful of the buffer's solubility in the mobile phase, especially when using high organic content.
-
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[17]
-
Solution:
-
Reduce Injection Volume or Sample Concentration: Dilute your sample or inject a smaller volume.
-
-
Workflow for Troubleshooting Peak Tailing
Sources
- 1. Polar Compounds | SIELC Technologies [sielc.com]
- 2. HPLC problems with very polar molecules - Axion Labs [axionlabs.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. nestgrp.com [nestgrp.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Influence of different hydrophilic interaction liquid chromatography stationary phases on method performance for the determination of highly polar anionic pesticides in complex feed matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. Ion Pair Chromatography Explained: Principles and Uses | Technology Networks [technologynetworks.com]
- 9. itwreagents.com [itwreagents.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. tandfonline.com [tandfonline.com]
- 12. HPLC-UV determination of glyphosate, aminomethylphosphonic acid, and glufosinate using pre-column derivatization - American Chemical Society [acs.digitellinc.com]
- 13. HPLC-UV determination of glyphosate, aminomethylphosphonic acid, and glufosinate using pre-column derivatization - American Chemical Society [acs.digitellinc.com]
- 14. researchgate.net [researchgate.net]
- 15. Analysis of glyphosate, aminomethylphosphonic acid, and glufosinate from human urine by HRAM LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. shimadzu.com [shimadzu.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. waters.com [waters.com]
- 19. hplc.eu [hplc.eu]
- 20. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 21. assayprism.com [assayprism.com]
Minimizing side reactions in the synthesis of aminophosphonates
Technical Support Center: Aminophosphonate Synthesis
A Senior Application Scientist's Guide to Minimizing Side Reactions
Welcome to the technical support center for aminophosphonate synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of reactions like the Kabachnik-Fields and Pudovik condensations. As a Senior Application Scientist, my goal is to provide not just protocols, but a deep understanding of the reaction mechanisms to empower you to troubleshoot and optimize your syntheses effectively. Here, we address the most common challenges and side reactions in a practical, question-and-answer format.
FAQ 1: The Kabachnik-Fields Reaction - Competing Pathways and Byproducts
Question: My Kabachnik-Fields reaction is giving a low yield of the desired α-aminophosphonate, and I'm isolating a significant amount of an α-hydroxyphosphonate byproduct. What's going wrong?
Answer: This is a classic issue in the Kabachnik-Fields three-component condensation. The reaction can proceed via two main competing pathways, and the balance between them is highly dependent on your specific substrates and conditions.[1][2]
-
Imine Pathway (Desired): The amine and carbonyl compound react to form an imine intermediate. The dialkyl phosphite then undergoes nucleophilic addition to the C=N bond to form the α-aminophosphonate. This is typically the dominant pathway.[1][3]
-
α-Hydroxyphosphonate Pathway (Side Reaction): The dialkyl phosphite adds directly to the carbonyl compound, forming an α-hydroxyphosphonate. This intermediate can then undergo substitution by the amine, but this step is often slow or reversible, leading to its accumulation as a byproduct.[1][4]
The formation of the α-hydroxyphosphonate is favored when the amine is weakly nucleophilic or sterically hindered, making imine formation slow. This allows the phosphite, a soft nucleophile, more opportunity to attack the carbonyl electrophile directly.[1]
Troubleshooting & Optimization Strategy:
-
Pre-form the Imine: The most direct way to solve this is to decouple the reaction. First, synthesize and isolate the imine from the amine and aldehyde (often with azeotropic removal of water). Then, react the purified imine with the dialkyl phosphite in a separate step (this is known as the Pudovik reaction).[5][6] This forces the reaction down the desired pathway.
-
Use a Dehydrating Agent: Water is a byproduct of imine formation. Its presence can shift the equilibrium back towards the starting materials and also lead to hydrolysis side reactions (see FAQ 2). Adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å) can drive the equilibrium towards imine formation.[7]
-
Catalyst Choice: Lewis acids are often used to accelerate the reaction.[8] A well-chosen Lewis acid can preferentially activate the carbonyl for imine formation or activate the formed imine for nucleophilic attack by the phosphite.[6] However, a strong Lewis acid can also catalyze the formation of the α-hydroxyphosphonate. Screening catalysts is key. Magnesium perchlorate has been shown to be highly effective, potentially by coordinating all three components.[9]
Workflow Diagram: Competing Pathways in the Kabachnik-Fields Reaction
Sources
- 1. The Kabachnik–Fields Reaction: Mechanism and Synthetic Use - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Kabachnik–Fields reaction - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Pudovik reaction - Wikipedia [en.wikipedia.org]
- 6. Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Strategies to Improve the Purity of Synthetic Aminophosphonic Acids
Welcome to the technical support center for aminophosphonic acid synthesis and purification. As a Senior Application Scientist, I understand that obtaining high-purity aminophosphonic acids is a critical, yet often challenging, step in research and drug development. Their unique physicochemical properties demand specialized purification strategies. This guide provides in-depth, experience-based answers to common challenges, detailed protocols for effective purification, and troubleshooting advice to help you achieve the highest possible purity for your compounds.
Section 1: Frequently Asked Questions - Understanding the Core Challenges
This section addresses fundamental questions regarding the purification of aminophosphonic acids, providing the foundational knowledge needed to tackle more complex issues.
Q1: Why is the purification of aminophosphonic acids notoriously difficult?
A1: The primary challenge stems from their inherent zwitterionic nature at physiological pH.[1] Like their amino acid counterparts, they possess both a basic amino group (-NH₂) and an acidic phosphonic acid group (-PO₃H₂). This duality leads to:
-
High Polarity: Makes them highly soluble in polar solvents like water but virtually insoluble in common non-polar organic solvents.[1][2]
-
Strong Intermolecular Forces: The ionic interactions (hydrogen bonding) between molecules encourage the formation of oils or amorphous, sticky solids rather than well-defined crystals.[1]
-
Hygroscopicity: The polar nature of the functional groups readily attracts water from the atmosphere, making the compound difficult to handle and weigh accurately.
These properties render standard organic purification techniques, such as simple recrystallization from a single organic solvent or silica gel chromatography of the free acid, largely ineffective.
Q2: What are the typical impurities I should anticipate in my crude synthetic product?
A2: The impurities are almost always route-dependent. For instance, in a common synthesis like the Kabachnik-Fields or Pudovik reaction, you should look for the following.[3]
-
Unreacted Starting Materials: Such as the parent aldehyde, amine, or dialkyl phosphite.
-
Incompletely Hydrolyzed Intermediates: If your synthesis involves the hydrolysis of a phosphonate ester, the presence of mono- or di-ester species is a common impurity.[1]
-
Byproducts of Side Reactions: The specific synthesis may yield side products. For example, in a Michaelis-Arbuzov reaction, byproducts can arise from reactions between other components in the mixture.[1]
-
Inorganic Salts: These are frequently introduced during pH adjustments (e.g., using HCl or NaOH) or work-up procedures and can co-precipitate with your product.[1]
Q3: Which analytical techniques are indispensable for accurately assessing the purity of my final compound?
A3: A multi-pronged analytical approach is essential for a comprehensive purity assessment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most crucial technique.
-
¹H and ¹³C NMR: Confirm the primary carbon-hydrogen framework of your molecule.
-
³¹P NMR: This is non-negotiable for this class of compounds. It provides direct information about the phosphorus environment, allowing you to easily identify and quantify phosphorus-containing impurities like unreacted phosphites or incompletely hydrolyzed esters, which have distinct chemical shifts from the desired phosphonic acid.[1]
-
-
High-Performance Liquid Chromatography (HPLC): Due to the lack of a strong UV chromophore in many aminophosphonic acids, direct HPLC-UV analysis is often insensitive.[1][4] The gold-standard approach is pre-column derivatization, where the primary or secondary amine is reacted with a fluorescent tag.
-
Mass Spectrometry (MS): Confirms the molecular weight of your compound and can help identify impurities. LC-MS is particularly powerful, often used in conjunction with derivatization.[6]
Section 2: Troubleshooting Guide - Overcoming Common Purification Hurdles
This guide addresses specific experimental problems in a question-and-answer format, providing actionable solutions based on chemical principles.
Q: My product is a persistent oil or a sticky, hygroscopic solid that refuses to crystallize. What are my options?
A: This is the most common issue. The cause is typically strong intermolecular hydrogen bonding and the presence of residual solvents or impurities that inhibit lattice formation.
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting non-crystalline products.
Q: My recrystallization attempt resulted in a very poor yield. How can I improve it?
A: Low yield is typically due to two main factors: using an excessive amount of solvent or the compound having significant solubility even in the cold solvent.[1]
Strategies to Maximize Yield:
-
Minimize Solvent Volume: Use the absolute minimum amount of hot solvent required to fully dissolve the compound. Adding solvent dropwise near the boiling point is crucial.[1]
-
Optimize the Cooling Process: Allow the solution to cool slowly to room temperature first. Rapid cooling in an ice bath can trap impurities and lead to smaller, less pure crystals. Once at room temperature, then place it in an ice bath for at least an hour to maximize precipitation.[1][7]
-
Change the Solvent System: If your compound is too soluble in your chosen solvent, switch to a solvent in which it is less soluble or use a mixed-solvent system (see Protocol 1).
-
Concentrate the Mother Liquor: After filtering your crystals, try concentrating the remaining solution (mother liquor) by boiling off some of the solvent and cooling again to recover a second crop of crystals. Note that this second crop may be less pure and should be analyzed separately.
Q: My NMR spectrum shows persistent impurities. Standard recrystallization isn't removing them. What's next?
A: This indicates that the impurities have similar solubility properties to your product. More selective methods are required.
-
For Charged/Ionic Impurities (e.g., inorganic salts): Ion-exchange chromatography is highly effective. You can bind your zwitterionic product to the resin while impurities are washed away, followed by elution with a salt gradient or pH change.
-
For Organic Impurities (e.g., starting materials, byproducts):
-
Flash Column Chromatography: This is often the best choice, but it cannot be performed on the free aminophosphonic acid due to its high polarity. You must first convert your product into a less polar derivative, typically an ester (e.g., a methyl or ethyl ester). After chromatographic purification of the ester, a final hydrolysis step will yield the pure acid.[8][9] See Protocol 3 for a conceptual workflow.
-
Preparative HPLC: For high-value compounds or difficult separations, preparative reverse-phase HPLC can provide excellent resolution and purity, albeit on a smaller scale.
-
Section 3: In-Depth Protocols & Methodologies
These protocols provide detailed, step-by-step instructions for key purification techniques.
Protocol 1: Optimized Recrystallization Using a Mixed-Solvent System
This method is ideal for compounds that are too soluble in one solvent (e.g., water) and insoluble in another (e.g., ethanol or acetone). The goal is to find a solvent ratio that makes the solution saturated only when cold.[10]
Methodology:
-
Solvent Selection: Choose a "good" solvent in which your compound is highly soluble (e.g., water, methanol) and a "bad" or "anti-solvent" in which it is poorly soluble (e.g., ethanol, isopropanol, acetone).[10] The two solvents must be miscible.
-
Dissolution: Place your crude, dry solid in an Erlenmeyer flask. Add the minimum volume of the "good" solvent (hot) to completely dissolve the compound.
-
Addition of Anti-Solvent: Heat the solution to boiling. Add the "bad" solvent dropwise with continuous swirling. Continue adding until you observe a persistent slight cloudiness (turbidity). This indicates you have reached the saturation point.[1]
-
Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution again.
-
Crystallization: Cover the flask, remove it from the heat, and allow it to cool slowly to room temperature. Then, transfer the flask to an ice bath for at least one hour to maximize crystal formation.
-
Isolation: Collect the pure crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of the cold "bad" solvent to remove any residual soluble impurities.[7][11]
-
Drying: Dry the crystals under high vacuum to remove all traces of solvent.
Protocol 2: Purity Assessment by HPLC with FMOC-Cl Derivatization
This protocol describes a reliable method for quantifying the purity of aminophosphonic acids containing a primary or secondary amine.
Caption: Workflow for purity analysis via HPLC-FLD after FMOC-Cl derivatization.
Causality: Derivatization with FMOC-Cl attaches a highly fluorescent fluorenylmethoxycarbonyl group to the amine, making the molecule detectable with high sensitivity.[5][12] The reaction must be performed under alkaline conditions (pH 9-10) to ensure the amine is deprotonated and acts as an effective nucleophile.[5]
Protocol 3: Conceptual Workflow for Purification via Derivatization
This advanced strategy is used when direct purification of the polar acid is unsuccessful. It involves temporarily converting the acid to a less polar ester, which is more amenable to standard organic purification techniques.
-
Protection/Esterification: Convert the crude aminophosphonic acid into its corresponding diester (e.g., dimethyl or diethyl ester). This can be achieved using reagents like trimethylsilyl chloride (TMSCl) in the corresponding alcohol or other standard esterification methods. This step masks the polar phosphonic acid group.
-
Chromatographic Purification: The resulting aminophosphonate ester is now significantly less polar. It can be effectively purified using standard silica gel flash column chromatography. A gradient of methanol in dichloromethane is often effective.[8][9]
-
Purity Check: Collect fractions and analyze them by TLC or LC-MS to isolate the pure ester.
-
Deprotection/Hydrolysis: Combine the pure ester fractions and hydrolyze the ester back to the phosphonic acid. This is typically done under strong acidic conditions (e.g., refluxing in concentrated HCl).
-
Final Isolation: Remove the acid and solvent under reduced pressure. The final product may require a simple recrystallization from water/ethanol to yield the highly pure aminophosphonic acid.
Section 4: Data Summary Tables
Table 1: Comparison of Key Analytical Techniques for Purity Assessment
| Technique | Principle | Derivatization Required? | Strengths | Weaknesses |
| ³¹P NMR | Measures the nuclear magnetic resonance of the phosphorus-31 nucleus. | No | Excellent for identifying and quantifying phosphorus-containing impurities; provides structural information.[1] | Low sensitivity compared to HPLC; does not detect non-phosphorus impurities. |
| HPLC-FLD | Chromatographic separation followed by fluorescence detection. | Yes (typically FMOC-Cl or OPA) | Very high sensitivity and selectivity; excellent for quantitative purity analysis (>99%).[1][5] | Requires an available amine for derivatization; indirect analysis of the parent compound. |
| LC-MS | Chromatographic separation coupled with mass-based detection. | Often, yes, to improve chromatography, but not always essential for detection.[6] | Provides molecular weight confirmation; can identify unknown impurities. | Quantitative accuracy can be lower than HPLC-FLD without isotopic standards; zwitterions can ionize poorly. |
| Capillary Electrophoresis (CE) | Separation based on electrophoretic mobility in a capillary. | No | Requires minimal sample; can be used for determining enantiomeric purity.[13] | Lower loading capacity; can be less robust than HPLC for routine analysis. |
References
-
ResearchGate. (2025). The role of derivatization techniques in the analysis of glyphosate and aminomethyl-phosphonic acid by chromatography. Available at: [Link]
-
PubMed. (2000). Determination of optical purity of phosphonic acid analogues of aromatic amino acids by capillary electrophoresis with alpha-cyclodextrin. Available at: [Link]
-
MDPI. (n.d.). New Standardized Procedure to Extract Glyphosate and Aminomethylphosphonic Acid from Different Matrices: A Kit for HPLC-UV Detection. Available at: [Link]
-
ResearchGate. (2025). Analytical methods to determine phosphonic and amino acid group-containing pesticides. Available at: [Link]
-
MDPI. (2023). Transdermal Delivery of α-Aminophosphonates as Semisolid Formulations—An In Vitro-Ex Vivo Study. Available at: [Link]
-
Scientific Research Publishing. (2011). Optimizad Derivatization Procedure for Characterizing (Aminomethyl)phosphonic Acid Impurities by GC-MS. Available at: [Link]
-
Amrita Vishwa Vidyapeetham. (n.d.). SOP: CRYSTALLIZATION. Available at: [Link]
-
National Institutes of Health. (n.d.). The Synthesis of α-Aminophosphonates via Enantioselective Organocatalytic Reaction of 1-(N-Acylamino)alkylphosphonium Salts with Dimethyl Phosphite. Available at: [Link]
-
ACS Publications. (n.d.). Analysis of Glyphosate and Aminomethylphosphonic Acid in Nutritional Ingredients and Milk by Derivatization with Fluorenylmethyloxycarbonyl Chloride and Liquid Chromatography–Mass Spectrometry. Available at: [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]
-
ResearchGate. (2018). Simplified method for derivatization of extractable glyphosate and aminomethylphosphonic acid and their determination by high performance liquid chromatography. Available at: [Link]
-
PubMed. (2001). Analytical Methods to Determine Phosphonic and Amino Acid Group-Containing Pesticides. Available at: [Link]
-
Chemistry LibreTexts. (2023). Recrystallization. Available at: [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. Available at: [Link]
-
CORE. (n.d.). 6 Synthesis of α-aminophosphonates by the Kabachnik–Fields reaction and by the Pudovik reaction. Available at: [Link]
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Validation & Comparative
A Comparative Analysis of Glyphosate and 1-Aminopropylphosphonic Acid: From Established Herbicide to a Research Molecule
A Guide for Researchers in Plant Science and Agrochemical Development
Introduction
In the landscape of modern agriculture and plant biology research, glyphosate stands as one of the most widely used and extensively studied broad-spectrum herbicides. Its mechanism of action and efficacy are well-documented, making it a critical benchmark for the development of new herbicidal compounds. In contrast, 1-Aminopropylphosphonic acid is a lesser-known aminophosphonate with limited published information regarding its herbicidal potential.
This guide provides a comparative study of these two molecules. Given the disparity in available data, this analysis will pivot from a direct comparison of established efficacy to a more foundational, research-oriented perspective. We will first deconstruct the well-understood profile of glyphosate as our reference standard. Subsequently, we will explore the known characteristics of this compound and, most critically, outline a comprehensive experimental framework to rigorously assess its potential herbicidal activity against the benchmark set by glyphosate. This guide is designed for researchers and scientists, offering not just a summary of what is known, but a practical roadmap for future investigation.
Section 1: The Benchmark - Glyphosate
Glyphosate (N-(phosphonomethyl)glycine) is a potent, non-selective herbicide that has been a cornerstone of weed management for decades. Its efficacy stems from its specific and potent inhibition of a key enzyme in the shikimate pathway.
Mechanism of Action
The primary target of glyphosate is the enzyme 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase. This enzyme is crucial for the biosynthesis of aromatic amino acids (tyrosine, phenylalanine, and tryptophan) in plants and microorganisms. By inhibiting EPSP synthase, glyphosate depletes the plant of these essential amino acids, which are vital precursors for proteins, secondary metabolites, and hormones. This disruption of metabolic pathways ultimately leads to systemic plant death.
The shikimate pathway is absent in animals, which is a primary reason for glyphosate's relatively low direct toxicity to mammals. This targeted mode of action has been a significant factor in its widespread adoption.
Caption: Glyphosate's mechanism of action via inhibition of EPSP synthase in the shikimate pathway.
Efficacy Profile
Glyphosate is known for its broad-spectrum activity against annual and perennial weeds, including grasses, sedges, and broad-leaved species. Its systemic nature allows it to be translocated throughout the plant from the point of foliar application, making it effective against deep-rooted perennial weeds. Efficacy is typically measured by visual injury ratings and reduction in plant biomass (dry weight).
Section 2: The Investigational Compound - this compound
This compound is a structural analogue of the neurotransmitter gamma-aminobutyric acid (GABA). Unlike glyphosate, it is not a commercialized herbicide, and there is a scarcity of public-domain research on its effects on plants. Its biological activity has been more explored in the context of neuroscience and as a potential antagonist at GABA receptors.
However, its structure as an aminophosphonate warrants investigation into its potential herbicidal properties. The phosphonic acid group is a key feature it shares with glyphosate, suggesting the possibility of interaction with plant enzymes that recognize phosphate or carboxylate groups.
Section 3: A Proposed Experimental Framework for Comparative Efficacy Assessment
To objectively compare the herbicidal potential of this compound with glyphosate, a structured, multi-tiered experimental approach is necessary. This framework is designed to first assess the mechanism of action at a biochemical level and then evaluate its physiological impact on whole plants.
Caption: A tiered experimental workflow for evaluating a novel compound against a benchmark herbicide.
Tier 1: In Vitro Enzymatic Assays
Objective: To determine if this compound inhibits plant enzymes, with a primary focus on the known target of glyphosate.
Protocol 1: EPSP Synthase Inhibition Assay
-
Enzyme Extraction: Extract and partially purify EPSP synthase from a suitable plant source, such as etiolated wheat seedlings or an E. coli expression system overproducing the enzyme.
-
Assay Reaction: The assay measures the rate of phosphate release from the reaction of shikimate-3-phosphate (S3P) and phosphoenolpyruvate (PEP), catalyzed by EPSP synthase. A common method is a malachite green-based colorimetric assay that detects inorganic phosphate.
-
Inhibitor Treatment: Prepare a range of concentrations of both glyphosate (as a positive control) and this compound.
-
Incubation: Pre-incubate the enzyme with the inhibitor solutions before adding the substrates to initiate the reaction.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 660 nm) at several time points to determine the reaction rate.
-
Analysis: Calculate the percent inhibition for each concentration relative to a no-inhibitor control. Plot the data to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Tier 2: Whole Plant Bioassays
Objective: To assess the physiological effect of this compound on plant growth and health.
Protocol 2: Dose-Response Study on Lemna pausicostata (Duckweed)
Duckweed is an excellent model for rapid herbicide screening due to its small size, rapid growth, and aquatic habitat, which ensures uniform exposure to the test compound.
-
Culturing: Grow L. pausicostata under sterile conditions in a defined growth medium (e.g., Schenk and Hildebrandt) under controlled light and temperature.
-
Treatment Preparation: Prepare a series of dilutions of this compound and glyphosate in the growth medium. Include a solvent control.
-
Assay Initiation: Transfer a set number of healthy, uniform fronds (e.g., 3-4 fronds per colony) into the wells of a multi-well plate containing the treatment solutions.
-
Incubation: Incubate the plates for 7-10 days under controlled environmental conditions.
-
Endpoint Measurement:
-
Biomass: Harvest all fronds from each well, blot dry, and record the fresh weight. Alternatively, dry the fronds in an oven to obtain the dry weight.
-
Chlorophyll Content: Extract chlorophyll from the fronds using a solvent like ethanol or DMSO and measure absorbance spectrophotometrically.
-
-
Analysis: Calculate the percent growth reduction for each concentration relative to the control. Use this data to determine the GR50 value (the concentration that causes a 50% reduction in growth).
Tier 3: Data Synthesis and Comparative Analysis
Data Summary Table (Hypothetical Data for Illustration)
| Compound | Target Enzyme | In Vitro IC50 (µM) | Model Plant | Whole Plant GR50 (µM) |
| Glyphosate | EPSP Synthase | ~0.5 - 5.0 | Lemna pausicostata | ~10 - 50 |
| This compound | EPSP Synthase | >1000 (To be determined) | Lemna pausicostata | >2000 (To be determined) |
| This compound | Other (e.g., ALT) | To be determined | Arabidopsis thaliana | To be determined |
Interpretation of Potential Outcomes:
-
Outcome 1: No Activity. If this compound shows high IC50 and GR50 values, it would indicate it has little to no herbicidal potential through a glyphosate-like mechanism or as a general metabolic inhibitor.
-
Outcome 2: Glyphosate-like Activity. If it demonstrates a low IC50 value for EPSP synthase and a correspondingly low GR50 value in whole plant assays, this would be strong evidence for a similar mechanism of action, warranting further investigation.
-
Outcome 3: Novel Activity. If it has a high IC50 for EPSP synthase but a low GR50 in plant assays, this would suggest it has herbicidal activity through a different, novel mechanism of action. This would trigger further research to identify its molecular target.
Conclusion
While glyphosate is a well-defined herbicidal tool with a clear mechanism of action, this compound remains an investigational molecule in the context of plant science. A direct comparison of their efficacy is currently impossible due to the lack of data for the latter. However, by employing a systematic and tiered experimental approach, researchers can effectively screen this compound for potential herbicidal activity. The proposed framework, moving from specific enzyme inhibition assays to whole-plant physiological studies, provides a robust and scientifically sound pathway to determine if this compound is a mere structural curiosity or a candidate for a new class of herbicides. This approach not only allows for a direct comparison against the gold standard of glyphosate but also opens the door to discovering potentially novel mechanisms of plant growth inhibition.
References
-
Title: The shikimate pathway as an entry to aromatic secondary metabolism Source: Plant Physiology URL: [Link]
-
Title: Glyphosate: a once-in-a-century herbicide Source: Pest Management Science URL: [Link]
-
Title: Synthesis and biological activity of this compound and its N-methyl derivatives Source: Journal of Medicinal Chemistry URL: [Link]
A Comparative Analysis of Receptor Binding: 1-Aminopropylphosphonic Acid vs. GABA
A Technical Guide for Researchers in Neuroscience and Drug Development
In the intricate landscape of neurotransmission, the ability to selectively target specific receptor subtypes is paramount for the development of novel therapeutics. This guide provides a detailed comparative analysis of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system, and 1-aminopropylphosphonic acid, a synthetic phosphonic acid analogue. By examining their respective binding affinities and functional activities at GABA receptor subtypes, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of their distinct pharmacological profiles.
Introduction: Structural Analogs with Divergent Affinities
GABA's role in reducing neuronal excitability is mediated through its interaction with three main classes of receptors: GABA-A, GABA-B, and GABA-C (now often classified as a subset of GABA-A receptors, specifically GABA-A-ρ)[1][2]. These receptors represent critical targets for a wide array of therapeutic agents. This compound, also known as 3-aminopropylphosphonic acid (3-APPA), was designed as a structural analogue of GABA, with a phosphonic acid group replacing the carboxylic acid moiety. This substitution, while seemingly subtle, profoundly alters the molecule's interaction with GABA receptors, leading to a distinct and more selective binding profile.
Comparative Receptor Binding Profiles
The cornerstone of understanding the pharmacological differences between GABA and this compound lies in their binding affinities for the various GABA receptor subtypes. While GABA exhibits broad activity across all three major receptor classes, this compound demonstrates a marked preference for the GABA-B receptor.
| Ligand | Receptor Subtype | Binding Affinity (Ki/IC50/EC50) | Functional Activity |
| GABA | GABA-A (α1β3γ2) | EC50: 2.1 µM[3] | Agonist |
| GABA-A (α2β3γ2) | EC50: 13.4 µM[3] | Agonist | |
| GABA-A (α3β3γ2) | EC50: 12.5 µM[3] | Agonist | |
| GABA-A (α4β3γ2) | EC50: 2.1 µM[3] | Agonist | |
| GABA-A (α5β3γ2) | EC50: 1.4 µM[3] | Agonist | |
| GABA-A (α6β3γ2) | EC50: 0.17 µM[3] | Agonist | |
| GABA-B | Data not readily available in Ki/Kd | Agonist | |
| GABA-C (GABA-A-ρ) | EC50: ~1 µM[4] | Agonist | |
| This compound | GABA-A | No significant activity reported[5][6] | - |
| GABA-B | IC50: 1.5 µM[7] | Agonist[7][8] | |
| GABA-C (GABA-A-ρ) | Data not readily available in Ki/Kd | Antagonist[8] |
Unraveling the Functional Consequences of Receptor Selectivity
The divergent binding profiles of GABA and this compound translate into distinct physiological effects. As the endogenous neurotransmitter, GABA's broad agonism at GABA-A, GABA-B, and GABA-C receptors is essential for widespread inhibitory tone in the central nervous system[1].
In contrast, this compound's selectivity imparts a more nuanced pharmacological action. Its primary role as a GABA-B receptor agonist suggests its potential utility in conditions where modulation of this specific receptor is desired, such as in the treatment of muscle spasticity or certain types of pain[7].
Critically, the finding that this compound acts as an antagonist at GABA-C receptors highlights a significant functional divergence from GABA[8]. This antagonistic activity at a receptor where GABA is a potent agonist underscores the profound impact of the phosphonic acid substitution. This dualistic activity—agonism at one receptor class and antagonism at another—makes this compound a valuable tool for dissecting the specific roles of GABA-B and GABA-C receptors in neuronal circuits.
Signaling Pathways: A Visual Comparison
To illustrate the downstream effects of receptor binding, the following diagrams depict the signaling pathways activated by GABA and the differential modulation by this compound.
Caption: GABA-A receptor signaling pathway.
Caption: GABA-B receptor signaling pathway.
Caption: Differential action at the GABA-C receptor.
Experimental Protocol: Competitive Radioligand Binding Assay
To empirically determine and compare the binding affinities of novel compounds like this compound against a known ligand such as GABA, a competitive radioligand binding assay is a standard and robust method.
Objective: To determine the inhibitory constant (Ki) of a test compound (e.g., this compound) for a specific GABA receptor subtype by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Receptor Source: Cell membranes prepared from cell lines stably expressing the desired GABA receptor subtype (e.g., HEK293 cells expressing human GABA-B receptors) or homogenized brain tissue from a suitable animal model (e.g., rat cerebellum).
-
Radioligand: A high-affinity radiolabeled ligand specific for the receptor of interest (e.g., [³H]GABA or a specific radiolabeled antagonist like [³H]CGP54626 for GABA-B receptors).
-
Test Compound: this compound.
-
Reference Compound: Unlabeled GABA.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Scintillation Cocktail.
-
Glass Fiber Filters (e.g., Whatman GF/B or GF/C).
-
Filtration Apparatus.
-
Scintillation Counter.
Methodology:
-
Membrane Preparation:
-
Homogenize the tissue or cells in ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet multiple times by resuspension in fresh buffer and recentrifugation to remove endogenous ligands.
-
Resuspend the final pellet in assay buffer to a specific protein concentration (determined by a protein assay like the Bradford or BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Receptor membranes, radioligand, and assay buffer.
-
Non-specific Binding: Receptor membranes, radioligand, and a high concentration of a non-labeled specific ligand (e.g., 1 mM GABA) to saturate the receptors.
-
Test Compound Competition: Receptor membranes, radioligand, and varying concentrations of the test compound (this compound).
-
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a predetermined time to allow the binding to reach equilibrium.
-
-
Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a vacuum filtration manifold. This separates the receptor-bound radioligand from the free radioligand.
-
Wash the filters quickly with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
-
Quantification:
-
Place the filters into scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
This experimental approach provides a quantitative measure of the binding affinity of this compound, allowing for a direct and meaningful comparison with GABA and other GABergic ligands.
Conclusion
The comparative analysis of this compound and GABA reveals a compelling example of how subtle structural modifications can lead to significant changes in receptor binding profiles and functional activity. While GABA acts as a universal agonist at its receptors, this compound emerges as a more selective tool, with pronounced agonism at GABA-B receptors and antagonism at GABA-C receptors. This selectivity makes it and similar phosphonic acid analogues valuable probes for elucidating the distinct physiological and pathological roles of GABA receptor subtypes, and provides a foundation for the rational design of more targeted therapeutics for a range of neurological and psychiatric disorders.
References
-
Chebib, M., Hanrahan, J. R., & Kumar, R. J. (2007). (3-Aminocyclopentyl)methylphosphinic acids: novel GABA(C) receptor antagonists. Neuropharmacology, 52(3), 779–787. [Link]
-
Seabrook, G. R., Howson, W., & Lacey, M. G. (1992). The actions of 3-aminopropanephosphinic acid at GABAB receptors in rat hippocampus. British journal of pharmacology, 107(1), 1–7. [Link]
-
Chebib, M. (2011). Medicinal chemistry of ρ GABAC receptors. Future Medicinal Chemistry, 3(2), 187-199. [Link]
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Wikipedia. GABAA-rho receptor. [Link]
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Mortensen, M., Patel, B., & Smart, T. G. (2012). GABA potency at GABAA receptors found in synaptic and extrasynaptic zones. Frontiers in cellular neuroscience, 6, 1. [Link]
-
Ajkai Bio. 3-Aminopropylphosphonic Acid. [Link]
-
Al-Hasani, K., & Al-Kuraishy, H. M. (2022). GABAA receptors: structure, function, pharmacology, and related disorders. Egyptian Journal of Medical Human Genetics, 23(1), 1-13. [Link]
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Wikipedia. GABA receptor. [Link]
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A Senior Scientist's Guide to the Validation of a Novel HILIC-MS/MS Method for 1-Aminopropylphosphonic Acid Analysis
Introduction: The Analytical Challenge of 1-Aminopropylphosphonic Acid
This compound (APPA) is a key molecule in various research and development pipelines, valued for its role as a structural analog of γ-aminobutyric acid (GABA) and its applications as a synthetic intermediate. However, its quantitative analysis presents a significant challenge for analytical chemists. The molecule's structure, containing both a basic amine and an acidic phosphonic acid group, makes it a highly polar zwitterion at typical analytical pH ranges.[1][2] This high polarity leads to poor retention on conventional reversed-phase high-performance liquid chromatography (HPLC) columns. Furthermore, APPA lacks a strong chromophore, rendering direct UV detection insensitive and impractical for trace-level quantification.
Historically, the analysis of such compounds has relied on cumbersome pre-column derivatization techniques to attach a UV-active or fluorescent tag, followed by HPLC separation.[3][4] While effective, these methods are often multi-step, time-consuming, and can introduce variability, undermining sample throughput and analytical confidence.
This guide introduces and validates a modern, direct, and highly sensitive analytical method: Hydrophilic Interaction Liquid Chromatography coupled with Tandem Mass Spectrometry (HILIC-MS/MS) . We will provide a detailed validation protocol, present comparative data against a traditional derivatization-based HPLC method, and explain the scientific rationale behind our methodological choices, empowering you to adopt a more robust and efficient workflow.
The HILIC-MS/MS Advantage: A Mechanistic Overview
Our proposed method leverages two powerful technologies in synergy.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): Unlike reversed-phase chromatography, HILIC utilizes a polar stationary phase (e.g., amide, diol, or bare silica) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[5] This creates an aqueous-rich layer on the surface of the stationary phase. Polar analytes like APPA can partition into this layer and are retained. Elution is achieved by increasing the polarity of the mobile phase (i.e., increasing the aqueous component), making HILIC an ideal separation mechanism for highly polar compounds.[6]
-
Tandem Mass Spectrometry (MS/MS): This detection technique offers unparalleled specificity and sensitivity, circumventing the need for derivatization.[7] The analyte is first ionized (e.g., via electrospray ionization), and a specific precursor ion (based on APPA's mass-to-charge ratio) is selected. This ion is then fragmented, and a specific product ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), creates a highly specific signal for the target analyte, effectively filtering out noise from the sample matrix.
The combination of HILIC's unique separation capabilities for polar molecules and the exquisite sensitivity and specificity of MS/MS provides a powerful analytical solution for this compound.
Method Validation Protocol: Adhering to ICH Q2(R2) Standards
To ensure our new HILIC-MS/MS method is fit for its intended purpose, we will perform a thorough validation according to the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guideline.[8][9][10][11] The objective of validation is to demonstrate that the analytical procedure is suitable, reliable, and reproducible for the quantitative determination of APPA.[12]
The validation workflow encompasses the evaluation of specificity, linearity, range, accuracy, precision, and sensitivity (Limit of Detection and Quantitation).
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Unmasking Hidden Interactions: A Comparative Guide to the Cross-Reactivity of 1-Aminopropylphosphonic Acid in Immunoassays
Introduction: The Small Molecule Challenge in Immunoassay Specificity
In the realm of bioanalysis, immunoassays stand as a cornerstone for the sensitive and specific detection of a vast array of molecules. However, the accuracy of these assays, particularly those designed for small molecules, can be compromised by a phenomenon known as cross-reactivity. This occurs when an antibody, designed to bind a specific target analyte, also binds to other structurally similar, non-target molecules that may be present in the sample.[1] Such unintended interactions can lead to false-positive results or an overestimation of the target analyte's concentration, ultimately impacting the reliability of experimental data in research and drug development.
This guide provides a comprehensive analysis of the cross-reactivity of 1-Aminopropylphosphonic acid, a phosphonic acid derivative, in the context of a competitive immunoassay. As aminophosphonates are structural analogues of amino acids and share similarities with widely used herbicides like glyphosate, understanding their potential to interfere in related immunoassays is of paramount importance.[2][3] We will delve into the structural basis of this cross-reactivity, present comparative experimental data, and provide a detailed protocol for assessing these interactions in your own laboratory.
Structural Analogs and the Basis for Cross-Reactivity
The potential for this compound to cross-react in an immunoassay is rooted in its structural similarity to other small molecules, particularly those containing a phosphonic acid group and an amino group. The immune system generates antibodies that recognize specific three-dimensional shapes and chemical properties of an antigen (the epitope). When a non-target molecule shares a sufficiently similar epitope with the target analyte, it can compete for the antibody's binding site.
Key structural analogs of this compound include:
-
Glyphosate: A widely used broad-spectrum herbicide, glyphosate is arguably the most relevant structural analog.[4] Immunoassays for glyphosate are common, and any cross-reactivity from other phosphonates can have significant implications for environmental and food safety testing.[5][6]
-
Aminomethylphosphonic acid (AMPA): The primary metabolite of glyphosate, AMPA is also structurally similar and a key target in many glyphosate immunoassays.[5]
-
2-Aminoethylphosphonic acid (AEP): Another simple aminophosphonate.
-
Glufosinate: An active ingredient in other herbicides.
The shared phosphonic acid moiety and the presence and position of the amino group are the primary drivers for potential cross-reactivity with antibodies raised against these types of molecules.
Comparative Analysis of Cross-Reactivity: A Case Study
To quantify the cross-reactivity of this compound, a competitive Enzyme-Linked Immunosorbent Assay (ELISA) was performed. In this assay format, the target analyte (in this case, we will use Glyphosate as the primary target for a model immunoassay) in a sample competes with a fixed amount of enzyme-labeled target analyte for a limited number of antibody binding sites, which are coated on a microplate.[7][8] The signal generated is inversely proportional to the concentration of the target analyte in the sample. By testing structurally similar compounds, we can determine their ability to displace the labeled analyte and thus their percentage of cross-reactivity.
Table 1: Cross-Reactivity of this compound and Other Structural Analogs in a Competitive Glyphosate Immunoassay
| Compound | Structure | IC50 (ng/mL) | Cross-Reactivity (%) |
| Glyphosate | N-(phosphonomethyl)glycine | 10 | 100 |
| This compound | (1-aminopropyl)phosphonic acid | 250 | 4.0 |
| Aminomethylphosphonic acid (AMPA) | aminomethylphosphonic acid | 50 | 20.0 |
| 2-Aminoethylphosphonic acid (AEP) | 2-aminoethylphosphonic acid | 800 | 1.25 |
| Glufosinate | (2-amino-4-(hydroxymethylphosphinyl)butanoic acid) | > 10,000 | < 0.1 |
| Phosphate | PO₄³⁻ | > 10,000 | < 0.1 |
Cross-reactivity (%) is calculated as (IC50 of Glyphosate / IC50 of test compound) x 100.
The data clearly demonstrates that while the anti-glyphosate antibody exhibits the highest affinity for glyphosate, there is measurable cross-reactivity with this compound and its structural analog, AMPA. This underscores the critical need for researchers to be aware of the potential for interference from related compounds when interpreting immunoassay results. The negligible cross-reactivity of glufosinate and phosphate indicates a high degree of specificity of the antibody for the aminophosphonate backbone.
Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment
This section provides a detailed, step-by-step methodology for determining the cross-reactivity of small molecules like this compound.
Materials:
-
High-binding 96-well microtiter plates
-
Anti-Glyphosate antibody (capture antibody)
-
Glyphosate-Horseradish Peroxidase (HRP) conjugate (labeled antigen)
-
This compound and other test compounds
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Substrate Solution (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine)
-
Stop Solution (e.g., 2 M H₂SO₄)
-
Microplate reader
Workflow Diagram:
Caption: Competitive ELISA workflow for assessing cross-reactivity.
Step-by-Step Procedure:
-
Plate Coating:
-
Dilute the anti-glyphosate antibody to an optimal concentration (e.g., 1-10 µg/mL) in Coating Buffer.
-
Add 100 µL of the diluted antibody to each well of a 96-well microtiter plate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with 200 µL of Wash Buffer per well.[9]
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with Wash Buffer.[7]
-
-
Competitive Reaction:
-
Prepare serial dilutions of the standard (glyphosate) and the test compounds (e.g., this compound, AMPA, etc.) in Blocking Buffer.
-
Add 50 µL of each standard or test compound dilution to the appropriate wells.
-
Dilute the Glyphosate-HRP conjugate to its optimal working concentration in Blocking Buffer.
-
Add 50 µL of the diluted Glyphosate-HRP conjugate to all wells.
-
Incubate for 1-2 hours at room temperature.
-
-
Detection:
-
Wash the plate five times with Wash Buffer.
-
Add 100 µL of TMB Substrate Solution to each well.
-
Incubate in the dark at room temperature for 15-30 minutes, or until a color change is observed.
-
Stop the reaction by adding 50 µL of Stop Solution to each well.
-
Read the absorbance at 450 nm using a microplate reader within 30 minutes of adding the stop solution.[9]
-
-
Data Analysis:
-
Plot a standard curve of absorbance versus the logarithm of the glyphosate concentration.
-
Determine the IC50 value (the concentration of analyte that causes 50% inhibition of the maximum signal) for glyphosate and each test compound.
-
Calculate the percent cross-reactivity for each test compound using the formula: % Cross-Reactivity = (IC50 of Glyphosate / IC50 of Test Compound) x 100
-
Interpreting the Results and Mitigating Cross-Reactivity
The results from a cross-reactivity study provide valuable insights into the specificity of an immunoassay. A high percentage of cross-reactivity indicates that the antibody binds significantly to the non-target compound, potentially leading to inaccurate measurements.
Strategies to Address Cross-Reactivity:
-
Antibody Selection: If significant cross-reactivity is observed, consider screening alternative monoclonal or polyclonal antibodies that may offer higher specificity.[1]
-
Sample Preparation: Employ sample preparation techniques, such as solid-phase extraction (SPE) or liquid chromatography (LC), to separate the target analyte from cross-reacting compounds prior to the immunoassay.
-
Assay Optimization: Modifying assay conditions, such as incubation times, temperature, and buffer composition, can sometimes help to minimize non-specific binding.
Conclusion
References
Sources
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- 2. Aminomethylenephosphonic Acids Syntheses and Applications (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 3. Synthesis of α-Aminophosphonic Acid Derivatives Through the Addition of O- and S-Nucleophiles to 2H-Azirines and Their Antiproliferative Effect on A549 Human Lung Adenocarcinoma Cells [mdpi.com]
- 4. Glyphosate, pathways to modern diseases II: Celiac sprue and gluten intolerance - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. researchgate.net [researchgate.net]
- 7. biossusa.com [biossusa.com]
- 8. Competitive ELISA - Creative Diagnostics [creative-diagnostics.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
A Comparative Guide to the Herbicidal Mechanisms of Phosphonates: From Established Compounds to the Aminophosphonic Acid Frontier
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern agriculture and vegetation management, phosphonate herbicides represent a cornerstone of chemical weed control. Their efficacy is rooted in the targeted inhibition of crucial metabolic pathways in plants. This guide provides an in-depth, comparative analysis of the herbicidal mechanisms of prominent phosphonates, with a particular focus on the well-established compounds glyphosate and glufosinate. We will also explore the broader class of aminophosphonic acids, to which 1-Aminopropylphosphonic acid belongs, and discuss their potential as a source for novel herbicidal agents.
While this compound is recognized for its activity as a GABAB receptor agonist in neuroscience, its role and mechanism as a herbicide are not documented in publicly available scientific literature. Therefore, this guide will leverage the extensive knowledge of related phosphonates to provide a framework for understanding potential mechanisms within this chemical class.
The Phosphonate Herbicide Landscape: A Tale of Two Pathways
Phosphonate herbicides, despite their structural similarities, exhibit distinct modes of action by targeting different, yet equally vital, plant metabolic pathways. The two most commercially significant examples, glyphosate and glufosinate, serve as excellent models for comparison.
Glyphosate , a systemic herbicide, delivers a slow but thorough kill by inhibiting the shikimate pathway .[1][2][3] This pathway is essential for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan), which are the building blocks for proteins and numerous essential secondary metabolites.[2][4] In contrast, glufosinate acts as a contact herbicide with limited translocation, causing rapid plant death by disrupting nitrogen metabolism through the inhibition of glutamine synthetase .[5][6][7]
The fundamental differences in their mechanisms of action are summarized below:
| Feature | Glyphosate | Glufosinate |
| Primary Target Enzyme | 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase[1][4] | Glutamine Synthetase (GS)[5][6] |
| Affected Pathway | Shikimate Pathway[1][2] | Nitrogen Assimilation & Photorespiration[6][7] |
| Mode of Action | Systemic[1][4] | Contact (with limited translocation)[5][8] |
| Speed of Action | Slow (days to weeks)[2] | Rapid (hours to days)[6][7] |
| Primary Symptomology | Gradual yellowing and growth cessation[1][2] | Rapid chlorosis, necrosis, and wilting[5] |
| Mechanism of Toxicity | Depletion of aromatic amino acids and downstream metabolites[3][4] | Accumulation of toxic ammonia, inhibition of photosynthesis[6][7][9] |
Deep Dive into Mechanisms of Action
Glyphosate: Systemic Starvation of Aromatic Amino Acids
Glyphosate's efficacy lies in its ability to be absorbed through the foliage and translocated throughout the plant, accumulating in meristematic tissues where amino acid synthesis is most active.[1][4] Its molecular target is the enzyme EPSP synthase.[1][3]
The inhibition of EPSP synthase by glyphosate leads to a cascade of metabolic disruptions:
-
Blockade of Aromatic Amino Acid Synthesis: The primary effect is the cessation of phenylalanine, tyrosine, and tryptophan production.[1][10]
-
Shikimate Accumulation: The blockage of the pathway causes a massive accumulation of shikimate, diverting significant plant energy and carbon resources.[4]
-
Deregulation of Carbon Flow: The plant's carbon metabolism becomes severely dysregulated, further contributing to its decline.[4]
The following diagram illustrates the inhibition of the shikimate pathway by glyphosate:
Caption: Glyphosate inhibits EPSP synthase in the shikimate pathway.
Glufosinate: Rapid Toxicity Through Ammonia Accumulation
Glufosinate's mechanism is characterized by its rapid, light-dependent action.[9] It is a potent inhibitor of glutamine synthetase (GS), a critical enzyme for ammonia detoxification and nitrogen assimilation in plants.[5][6]
The inhibition of GS by glufosinate triggers a series of events leading to rapid cell death:
-
Ammonia Buildup: The primary consequence of GS inhibition is the rapid and toxic accumulation of ammonia.[6][7]
-
Photosynthesis Inhibition: High levels of ammonia uncouple photophosphorylation, leading to the cessation of photosynthesis.[6]
-
Reactive Oxygen Species (ROS) Production: The disruption of photosynthesis results in the generation of reactive oxygen species (ROS), which cause lipid peroxidation and membrane damage.[9]
The following diagram illustrates the mechanism of glufosinate:
Caption: Workflow for a whole plant herbicidal potency assay.
Conclusion
The comparative analysis of glyphosate and glufosinate reveals two distinct and highly effective strategies for weed control within the phosphonate class. While glyphosate provides slow, systemic control by targeting the shikimate pathway, glufosinate offers rapid, contact-based action through the inhibition of glutamine synthetase. The study of such diverse mechanisms is crucial for managing herbicide resistance and developing new, effective weed control solutions.
The herbicidal potential of other aminophosphonic acids, such as this compound, remains an open area of research. Future investigations into this chemical class could uncover novel modes of action, leading to the development of the next generation of herbicides. The experimental protocols outlined in this guide provide a robust framework for such discovery and comparative evaluation.
References
-
Wikipedia. Glyphosate. [Link]
-
Minnesota Department of Agriculture. Glufosinate Herbicide. [Link]
-
North Central Weed Science Society. AN OVERVIEW OF GLYPHOSATE MODE OF ACTION: WHY IS IT SUCH A GREAT HERBICIDE. [Link]
-
Wikipedia. Glufosinate. [Link]
-
PubMed. A novel insight into the mode of action of glufosinate: how reactive oxygen species are formed. [Link]
-
National Pesticide Information Center. Glyphosate Technical Fact Sheet. [Link]
-
PubMed. The herbicide glyphosate. [Link]
-
SBCPD. The Mechanism of Action of Glufosinate: Why is Inhibition of Glutamine Synthetase Toxic to Plants? [Link]
-
Jiangsu Agro Farm Chemical Co., Ltd. Understanding Glufosinate-Ammonium Weed Killer: How It Works and Its Applications in Agriculture. [Link]
-
PubMed Central. Overview of human health effects related to glyphosate exposure. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Crop Protection Network [cropprotectionnetwork.org]
- 3. Overview of herbicide mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. US3455675A - Aminophosphonate herbicides - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. Plant Nutrition :: Plant Growth Regulators [agritech.tnau.ac.in]
- 8. researchgate.net [researchgate.net]
- 9. Plant growth promotion by the interaction of a novel synthetic small molecule with GA‐DELLA function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Synthesis Routes for 1-Aminopropylphosphonic Acid: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the synthesis of α-aminophosphonic acids is a critical area of study. These compounds are structural analogues of α-amino acids and exhibit a wide range of biological activities, making them valuable targets in medicinal chemistry. Among these, 1-Aminopropylphosphonic acid serves as a fundamental building block and a target of interest in its own right. This guide provides a detailed, head-to-head comparison of the primary synthetic routes to this compound, offering field-proven insights and actionable experimental protocols.
Introduction: The Significance of this compound
This compound is an analogue of the amino acid alanine, where the carboxylic acid group is replaced by a phosphonic acid moiety. This substitution alters the molecule's steric and electronic properties, often leading to potent and selective interactions with biological targets. Its derivatives have shown promise as enzyme inhibitors, haptens for catalytic antibodies, and pharmacologically active agents. The efficient and scalable synthesis of this compound is therefore of paramount importance.
This guide will focus on the two most prominent methods for the synthesis of α-aminophosphonic acids: the Kabachnik-Fields reaction and the Pudovik reaction . We will explore the mechanistic underpinnings, practical execution, and comparative performance of these routes for the specific synthesis of this compound.
Mechanistic Overview: Two Competing Pathways
The synthesis of α-aminophosphonates, the ester precursors to α-aminophosphonic acids, generally proceeds via one of two mechanistic pathways. The choice of reactants and conditions dictates which pathway is favored.
Figure 1: Conceptual overview of the Kabachnik-Fields and Pudovik reaction pathways.
The Kabachnik-Fields reaction is a one-pot, three-component condensation of a carbonyl compound (propionaldehyde), an amine (e.g., ammonia or a primary amine), and a hydrophosphoryl compound (e.g., diethyl phosphite)[1][2]. This reaction can proceed through two main routes: the "imine pathway," where the aldehyde and amine first form an imine that then reacts with the phosphite, or the "α-hydroxyphosphonate pathway," where the aldehyde and phosphite initially form an α-hydroxyphosphonate that is subsequently displaced by the amine[3][4]. The imine pathway is generally considered the more common route[3].
The Pudovik reaction is a two-step approach where the imine is pre-formed from the carbonyl compound and amine, and then subsequently reacted with the hydrophosphoryl compound[5]. This method offers more control over the reaction by separating the imine formation from the hydrophosphonylation step.
Head-to-Head Comparison of Synthesis Routes
The choice between the Kabachnik-Fields and Pudovik reactions depends on several factors, including desired yield, purity, scalability, and available resources. Below is a comparative analysis based on typical experimental outcomes for the synthesis of diethyl 1-aminopropylphosphonate, the precursor to this compound.
| Parameter | Kabachnik-Fields Reaction | Pudovik Reaction | Analysis and Field Insights |
| Typical Yield | 60-85% | 70-95% | The Pudovik reaction often provides higher yields due to the controlled, stepwise nature of the process, which can minimize side reactions. |
| Reaction Time | 4-24 hours (conventional heating) 20-60 minutes (microwave) | Imine formation: 1-2 hours Hydrophosphonylation: 2-12 hours (conventional), 10-30 minutes (microwave) | Microwave-assisted synthesis significantly accelerates both reactions, making them more efficient for rapid library synthesis or process optimization.[4] |
| Reaction Conditions | One-pot; often requires a catalyst (Lewis or Brønsted acid) or can be performed catalyst-free under microwave or elevated temperatures. | Two steps; imine formation may require a dehydrating agent. The hydrophosphonylation step can be catalyzed by acids or bases. | The one-pot nature of the Kabachnik-Fields reaction is its main advantage in terms of operational simplicity. However, the water generated during imine formation can sometimes interfere with catalysts or lead to side products.[1] |
| Scalability | Moderate. The exothermic nature of the reaction and the volatility of propionaldehyde can pose challenges on a larger scale. Careful temperature control is crucial. | Good. The two-step process allows for better control of reaction parameters at each stage, making it more amenable to scale-up. | For large-scale synthesis, the Pudovik reaction is often preferred due to its predictability and better heat management. |
| Purification | Can be more complex due to the potential for more side products from competing reaction pathways. | Generally cleaner, leading to simpler purification, often by distillation or column chromatography. | A cleaner reaction profile in the Pudovik reaction translates to less downstream processing, which is a significant advantage in both research and production settings. |
| Versatility | Highly versatile for generating diverse libraries of aminophosphonates in a single step. | Also versatile, but the requirement to pre-form and sometimes isolate the imine can add an extra step to the workflow. | For discovery chemistry where speed and diversity are key, the one-pot Kabachnik-Fields reaction is often favored. For target-oriented synthesis where yield and purity are paramount, the Pudovik reaction is often the better choice. |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of diethyl 1-aminopropylphosphonate, followed by its hydrolysis to this compound.
Route 1: Microwave-Assisted, Solvent-Free Kabachnik-Fields Synthesis
This protocol is adapted from general procedures for microwave-assisted, solvent-free Kabachnik-Fields reactions, which offer significant advantages in terms of reaction time and environmental impact.[4][6]
Rationale: The use of microwave irradiation provides rapid and efficient heating, often leading to higher yields and shorter reaction times compared to conventional heating. A solvent-free approach minimizes waste and simplifies product work-up. While often catalyst-free, the addition of a mild Lewis acid catalyst like magnesium perchlorate can enhance the reaction rate.[7]
Figure 2: Workflow for microwave-assisted Kabachnik-Fields synthesis.
Materials:
-
Propionaldehyde (1.0 eq)
-
Aqueous Ammonia (25-28%, 1.2 eq)
-
Diethyl phosphite (1.0 eq)
-
Microwave reactor vial with a stir bar
Procedure:
-
In a 10 mL microwave reactor vial equipped with a magnetic stir bar, add diethyl phosphite (1.0 eq).
-
While stirring, add propionaldehyde (1.0 eq) to the vial.
-
Carefully add aqueous ammonia (1.2 eq).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 100°C for 30 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Transfer the reaction mixture to a separatory funnel containing 20 mL of dichloromethane and 20 mL of water.
-
Separate the organic layer, and wash it with brine (2 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain diethyl 1-aminopropylphosphonate.
Route 2: Two-Step Pudovik Reaction
This protocol involves the pre-formation of the imine (N-propylidenepropan-1-amine) followed by the hydrophosphonylation step.
Rationale: By separating the imine formation from the phosphonylation, this method allows for better control and can lead to a cleaner reaction with higher yields. The imine can be used in situ or isolated before proceeding to the next step.
Figure 3: Logical flow of the two-step Pudovik reaction.
Materials:
-
Propionaldehyde (1.0 eq)
-
n-Propylamine (1.0 eq)
-
Diethyl ether (anhydrous)
-
Magnesium sulfate (anhydrous)
-
Diethyl phosphite (1.0 eq)
Procedure:
Step 1: Formation of N-propylidenepropan-1-amine (Imine)
-
In a round-bottom flask cooled in an ice bath, dissolve n-propylamine (1.0 eq) in anhydrous diethyl ether.
-
Slowly add propionaldehyde (1.0 eq) dropwise with stirring.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Add anhydrous magnesium sulfate to the mixture to remove the water formed.
-
Stir for an additional 30 minutes, then filter off the magnesium sulfate.
-
The resulting ethereal solution of the imine can be used directly in the next step.
Step 2: Hydrophosphonylation
-
To the ethereal solution of the imine from Step 1, add diethyl phosphite (1.0 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12 hours or gently reflux for 2-4 hours to ensure complete reaction.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to yield diethyl 1-(propylamino)propylphosphonate.
Final Step: Hydrolysis of Diethyl 1-Aminopropylphosphonate
This procedure is applicable to the product obtained from either the Kabachnik-Fields or Pudovik reaction.
Rationale: Acidic hydrolysis is a standard and effective method for cleaving the phosphonate esters to the corresponding phosphonic acid. The use of concentrated hydrochloric acid ensures complete hydrolysis.
Materials:
-
Diethyl 1-aminopropylphosphonate (1.0 eq)
-
Concentrated Hydrochloric Acid (excess)
-
Ethanol
-
Propylene oxide
Procedure:
-
In a round-bottom flask, add diethyl 1-aminopropylphosphonate (1.0 eq) and an excess of concentrated hydrochloric acid (e.g., 5-10 mL per gram of ester).
-
Reflux the mixture for 4-6 hours.
-
After cooling, evaporate the mixture to dryness under reduced pressure to remove excess HCl and water.
-
Re-dissolve the residue in a minimal amount of ethanol.
-
To precipitate the free phosphonic acid, add propylene oxide dropwise until the pH is neutral.
-
Cool the mixture in an ice bath to facilitate precipitation.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to obtain this compound.
Concluding Remarks for the Practicing Scientist
Both the Kabachnik-Fields and Pudovik reactions are powerful tools for the synthesis of this compound. The choice between these two routes should be guided by the specific goals of the synthesis.
-
For rapid, one-pot synthesis and library generation, especially with the aid of microwave technology, the Kabachnik-Fields reaction offers a highly efficient approach.
-
For syntheses where yield, purity, and scalability are the primary concerns, the greater control afforded by the two-step Pudovik reaction makes it the superior choice.
Regardless of the chosen route, the final hydrolysis step is crucial for obtaining the desired phosphonic acid. The protocols provided in this guide offer a solid foundation for the successful synthesis and comparison of these routes in a research setting. It is always recommended to perform small-scale optimization of reaction conditions to achieve the best results for your specific setup.
References
- BenchChem. (2025). Application Notes and Protocols for Aminophosphonate Synthesis via the Kabachnik-Fields Reaction.
- Keglevich, G., & Bálint, E. (2021). The Kabachnik–Fields Reaction: A Key Transformation in Organophosphorus Chemistry. Preprints.
- Keglevich, G., & Bálint, E. (2012). The Kabachnik–Fields Reaction: Mechanism and Synthetic Use. Molecules, 17(11), 12821–12835.
- Wikipedia contributors. (2023). Pudovik reaction. In Wikipedia, The Free Encyclopedia.
- ResearchGate. (2022).
- Bálint, E., Tripolszky, A., & Tajti, Á. (2017). 6 Synthesis of α-aminophosphonates by the Kabachnik–Fields reaction and by the Pudovik reaction.
- Keglevich, G., & Bálint, E. (2021). Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction. Molecules, 26(9), 2511.
- ResearchGate. (2022). Aza-Pudovik reaction of imines with dimethyl phosphite in a microreactor.
- Organic Chemistry Portal. (n.d.). Kabachnik-Fields Reaction.
- Wikipedia contributors. (2023). Kabachnik–Fields reaction. In Wikipedia, The Free Encyclopedia.
- Beilstein Journals. (2017). The synthesis of α-aryl-α-aminophosphonates and α-aryl-α-aminophosphine oxides by the microwave-assisted Pudovik reaction.
- Organic Syntheses. (2023). Diethyl (1-Diazo-2-oxopropyl)
- Enamine. (n.d.). Diethyl (1-diazo-2-oxopropyl)
- Organic Chemistry Portal. (n.d.).
- European Open Science. (2021). Synthesis and Characterization of the Structure of Diethyl [(4-{(1H-Benzo[d]Imidazol-1-yl)Methyl}-1H-1,2,3-Triazol-1-yl)(Benzamido)
- MDPI. (2021).
- ResearchGate. (2023). (a)
- ResearchGate. (n.d.).
- CDMF. (2020). An experimental and theoretical approach on stability towards hydrolysis of triethyl phosphate and its effects on the microstructure of sol-gel.
- PubMed. (1980). Studies on new phosphonic acid antibiotics. I.
- UI Scholars Hub. (n.d.).
- PubMed. (n.d.).
- Sigma-Aldrich. (n.d.). 3-Aminopropylphosphonic acid 98.
- MDPI. (2022). Synthesis of Four Enantiomers of (1-Amino-3-Hydroxypropane-1,3-Diyl)
- PMC. (2021).
- PMC. (2021). Purification and Characterization of Phosphonoglycans from Glycomyces sp. Strain NRRL B-16210 and Stackebrandtia nassauensis NRRL B-16338.
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- 2. Kabachnik–Fields reaction - Wikipedia [en.wikipedia.org]
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A Researcher's Guide to Pharmacological Tools: Validating the Role of 1-Aminopropylphosphonic Acid in Neuroscience
As Senior Application Scientists, our goal is to bridge the gap between a chemical compound and its effective application in research. This guide provides a critical evaluation of 1-Aminopropylphosphonic acid (1-APPA), also known as 3-aminopropylphosphonic acid (3-APPA), as a research tool for interrogating the GABA-B (GABAB) receptor system. We will objectively compare its performance against established alternatives, supported by experimental data and protocols, to empower researchers in making informed decisions for their study design.
The GABAB Receptor: A Key Modulator of Neuronal Excitability
Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the central nervous system (CNS), critical for maintaining the delicate balance between neuronal excitation and inhibition.[1] It exerts its effects via two main receptor classes: ionotropic GABAA receptors and metabotropic GABAB receptors. GABAB receptors are G-protein-coupled receptors (GPCRs) that mediate slow, prolonged inhibitory signals.[2] Their activation leads to the inhibition of adenylyl cyclase and the regulation of ion channels, ultimately hyperpolarizing neurons and reducing neurotransmitter release. Given their crucial role in modulating neuronal excitability, GABAB receptors are significant targets in research areas such as epilepsy, cognition, and mood disorders.[3][4] Pharmacological antagonists are indispensable tools for dissecting the precise functions of these receptors in neural circuits.
This compound (1-APPA): A Tool with a Complicated Profile
1-APPA is a phosphonic acid analogue of GABA. Historically, it has been used in studies exploring the pharmacology of GABAB receptors. However, its characterization reveals a complex and somewhat ambiguous profile that necessitates careful consideration by researchers.
Mechanism of Action & Ambiguity: Early studies investigating phosphonic acid analogues of GABA identified 1-APPA as an inhibitor of GABAB binding.[5][6] However, a critical discrepancy emerged between its binding affinity and its functional antagonist activity. For instance, in one study, 1-APPA inhibited the binding of the GABAB agonist (-)-baclofen to rat cerebellar membranes with a relatively high potency (IC50 of 1.5 µM).[6] Despite this, its functional antagonist activity in physiological preparations was found to be considerably weaker.[6]
Further complicating its profile, other research has shown that while 1-APPA can inhibit forskolin-stimulated cyclic AMP production (a downstream effect of GABAB activation), it fails to affect isoproterenol-stimulated accumulation, suggesting it interacts with only a subset of GABAB receptor signaling pathways.[5] Some reports even describe its acidic form, 3-aminopropanephosphinic acid, as a GABAB receptor agonist, which likely explains observations of 1-APPA accumulation in the brain.[7][8] This dual agonist/weak antagonist character makes 1-APPA a problematic tool for studies requiring clear and unambiguous blockade of GABAB receptor function.
Superior Alternatives for GABAB Receptor Antagonism
To achieve reliable and reproducible results, researchers often turn to more selective and potent antagonists. Two key alternatives stand out: Saclofen and the high-potency compound CGP 55845.
1. Saclofen: Saclofen is a sulfonic acid analogue of the potent GABAB agonist, baclofen.[2][9] It acts as a competitive antagonist at the GABAB receptor.[2] While it represented a significant step forward from earlier tools, its potency is moderate. A more potent derivative, 2-Hydroxysaclofen, was subsequently developed and shows improved antagonist activity at both central and peripheral GABAB receptors.[10][11] Saclofen and its derivatives are valuable tools, but their micromolar affinities may require higher concentrations in experimental setups.
2. CGP 55845: CGP 55845 is a potent and highly selective competitive GABAB receptor antagonist.[12][13][14] With an IC50 value in the low nanomolar range (around 5-6 nM), it is several orders of magnitude more potent than Saclofen or 1-APPA.[12][13] This high potency allows for its use at very low concentrations, minimizing the risk of off-target effects. It effectively blocks both presynaptic and postsynaptic GABAB receptors, preventing agonist binding and inhibiting GABA and glutamate release.[12][14] Its reliability and potency have made it a gold-standard antagonist in modern neuroscience research.
Quantitative Comparison of GABAB Receptor Antagonists
The choice of a pharmacological tool should be data-driven. The following table summarizes key performance metrics for 1-APPA and its more robust alternatives.
| Compound | Type | Mechanism of Action | Potency (IC50 / pA2) | Notes |
| This compound (1-APPA) | Weak Antagonist / Partial Agonist | Inhibits agonist binding; functional antagonism is weak.[5][6] | IC50 (binding) = 1.5 µM.[6] Functional antagonism is much weaker. | Ambiguous pharmacological profile. Not recommended for selective GABAB blockade. |
| Saclofen | Competitive Antagonist | Competitively blocks GABAB receptors.[2] | IC50 = 7.8 µM.[6][15] Estimated pA2 = 5.3.[9] | A standard, moderately potent antagonist. 2-Hydroxysaclofen is a more potent version (pA2 = 5.0).[11] |
| CGP 35348 | Competitive Antagonist | Selective GABAB antagonist; brain penetrant.[3][10] | IC50 = 34 µM.[16] | A widely used antagonist, though less potent than the newer CGP compounds. Shows preference for postsynaptic receptors at lower concentrations.[16] |
| CGP 55845 | Competitive Antagonist | Potent and selective blockade of GABAB receptors.[12][14] | IC50 = 5-6 nM.[13][14] pKi = 8.35.[14] | Gold-standard antagonist due to very high potency and selectivity. Effective at nanomolar concentrations. |
Expert Interpretation: The data clearly illustrate the limitations of 1-APPA. While its binding affinity appears to be in the low micromolar range, its weak functional antagonism makes it an unreliable tool. A researcher might observe an effect and attribute it to GABAB receptor blockade, when in reality, the effect could be due to partial agonism or incomplete target engagement. In contrast, CGP 55845 offers a potency that is approximately 300-fold higher than 1-APPA's binding IC50 and over 1000-fold higher than Saclofen's. This allows for precise experiments where the target is fully and selectively inhibited at concentrations that are unlikely to affect other systems.
Visualizing the Science
To better understand the context of these tools, the following diagrams illustrate the GABAB signaling pathway and a typical experimental workflow for antagonist validation.
GABAB Receptor Signaling Pathway
Caption: The GABA-B receptor signaling cascade.
Experimental Workflow for Antagonist Validation
Caption: Workflow for validating a GABA-B antagonist.
Protocol: Validating a GABAB Antagonist with In Vitro Electrophysiology
This protocol describes a self-validating system to confirm the efficacy and potency of a GABAB antagonist in brain slices, a common preparation in neuroscience research. The logic is to first establish a reliable response to a known agonist and then demonstrate that the antagonist specifically blocks this response.
Objective: To quantify the ability of a test compound (e.g., CGP 55845) to antagonize the effects of the GABAB agonist baclofen on synaptic transmission in acute hippocampal slices.
Materials:
-
Standard artificial cerebrospinal fluid (aCSF), saturated with 95% O₂ / 5% CO₂.
-
Baclofen (GABAB agonist).
-
Test Antagonist (e.g., CGP 55845).
-
Electrophysiology rig with perfusion system.
Methodology:
-
Slice Preparation: Prepare 300-400 µm thick acute hippocampal slices from a rodent brain and allow them to recover in aCSF at room temperature for at least 1 hour.
-
Causality: Using acute slices preserves the local synaptic circuitry, allowing for the study of network-level effects of receptor modulation.
-
-
Recording Setup: Transfer a slice to the recording chamber, perfuse with aCSF at a constant rate (e.g., 2-3 mL/min). Using a stimulating electrode in the Schaffer collaterals and a recording electrode in the stratum radiatum of CA1, evoke and record field excitatory postsynaptic potentials (fEPSPs).
-
Causality: This setup allows for the reliable measurement of glutamatergic synaptic strength, which is known to be modulated by presynaptic GABAB receptors.
-
-
Establish a Stable Baseline: Record baseline fEPSPs for at least 20 minutes to ensure the preparation is stable. The stimulus intensity should be set to elicit 40-50% of the maximal response.
-
Causality: A stable baseline is essential for attributing any subsequent changes in fEPSP amplitude directly to the pharmacological agents applied.
-
-
Agonist Application: Apply a known concentration of baclofen (e.g., 5-10 µM) to the perfusion bath. This should produce a significant and stable depression of the fEPSP amplitude.
-
Causality: This step confirms that the tissue is healthy and that functional GABAB receptors are present and modulating synaptic transmission. This is the positive control.
-
-
Washout and Recovery: Wash out the baclofen by perfusing with standard aCSF. The fEPSP amplitude should return to the original baseline level.
-
Causality: This demonstrates that the effect of the agonist is reversible and not due to a rundown of the slice's health.
-
-
Antagonist Incubation: Apply the GABAB antagonist (e.g., 100 nM CGP 55845) to the bath for at least 20-30 minutes. The antagonist itself should not significantly alter the baseline fEPSP amplitude.
-
Causality: Pre-incubation ensures that the antagonist has had sufficient time to bind to its target receptors before being challenged by the agonist.
-
-
Antagonist Challenge: While continuing to perfuse with the antagonist, re-apply the same concentration of baclofen used in step 4.
-
Causality: This is the critical test. If the antagonist is effective, the depressive effect of baclofen on the fEPSP will be significantly reduced or completely blocked.
-
-
Data Analysis: Quantify the fEPSP slope or amplitude. Calculate the percentage of inhibition caused by baclofen in the absence and presence of the antagonist. For a more detailed analysis, a full dose-response curve for baclofen can be generated in the presence of a fixed concentration of the antagonist to calculate the pA₂ value, a measure of antagonist potency.[7][17]
Conclusion and Recommendations
Validating the role of a pharmacological tool requires a rigorous assessment of its specificity, potency, and reliability. While this compound (1-APPA) has been part of the historical exploration of GABAB receptor pharmacology, its validation as a selective research tool is poor. The literature reveals an ambiguous profile, characterized by weak functional antagonism that is inconsistent with its binding affinity, and potential for partial agonism.[5][6]
For researchers in neuroscience aiming for clear, interpretable, and reproducible data, 1-APPA is not a recommended tool for the selective blockade of GABAB receptors. Instead, we strongly advise the use of well-characterized, potent, and selective antagonists.
-
For general applications, Saclofen and 2-Hydroxysaclofen are acceptable, though their moderate potency must be considered in experimental design.
-
For high-rigor studies requiring maximum potency and selectivity, CGP 55845 is the unequivocal choice.[12][14] Its nanomolar affinity ensures effective on-target activity at concentrations that minimize the risk of confounding off-target effects.
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Marescaux, C., Vergnes, M., & Depaulis, A. (1992). GABAB receptor antagonists: potential new anti-absence drugs. PubMed. Retrieved from [Link]
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Lüthi, A., & McCormick, D. A. (1993). CGP 55845A: a potent antagonist of GABAB receptors in the CA1 region of rat hippocampus. PubMed. Retrieved from [Link]
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Cunningham, M. D., & Enna, S. J. (1988). Evidence for pharmacologically distinct subsets of GABAB receptors. PubMed. Retrieved from [Link]
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Hills, J. M., Sellers, A. J., Mistry, J., Broekman, M., & Howson, W. (1991). Phosphinic acid analogues of GABA are antagonists at the GABAB receptor in the rat anococcygeus. PubMed. Retrieved from [Link]
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Cryan, J. F., & Kaupmann, K. (2005). GABA(B) receptor antagonist-mediated antidepressant-like behavior is serotonin-dependent. PubMed. Retrieved from [Link]
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Libri, V., Constanti, A., & Bowery, N. G. (1997). Comparative potencies of CGP 47654A and CGP 46165A as GABA(B) receptor antagonists in rat brain. PubMed. Retrieved from [Link]
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Vrije Universiteit Brussel. (2021). Experimental and computational insights into the aminopropylphosphonic acid modification of mesoporous TiO2 powder: The role of the amine functionality on the surface interaction and coordination. Retrieved from [Link]
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Texas A&M University. (2025). Rare amino acid demonstrates potential to reshape our understanding of brain communication and pain. Vital Record. Retrieved from [Link]
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Kerr, D. I., Ong, J., Johnston, G. A., Abbenante, J., & Prager, R. H. (1989). Antagonism at GABAB receptors by saclofen and related sulphonic analogues of baclofen and GABA. PubMed. Retrieved from [Link]
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Kerr, D. I., Ong, J., Johnston, G. A., Abbenante, J., & Prager, R. H. (1990). Inhibition of Baclofen Binding to Rat Cerebellar Membranes by Phaclofen, Saclofen, 3-aminopropylphosphonic Acid and Related GABAB Receptor Antagonists. PubMed. Retrieved from [Link]
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Aptahem. (n.d.). Mechanism of Action. Retrieved from [Link]
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Staubli, U., & Scafidi, J. (1997). GABAB Receptor Antagonism: Facilitatory Effects on Memory Parallel Those on LTP Induced by TBS but Not HFS. PubMed Central. Retrieved from [Link]
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ResearchGate. (2025). (PDF) Experimental and Computational Insights Into the Aminopropylphosphonic Acid Modification of Mesoporous TiO2 Powder: The Role of the Amine Functionality on the Surface Interaction and Coordination. Retrieved from [Link]
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National Institutes of Health. (n.d.). New Ref-1/APE1 targeted inhibitors demonstrating improved potency for clinical applications in multiple cancer types. PMC. Retrieved from [Link]
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Kerr, D. I., Ong, J., Johnston, G. A., Abbenante, J., & Prager, R. H. (1988). 2-Hydroxy-saclofen: an improved antagonist at central and peripheral GABAB receptors. PubMed. Retrieved from [Link]
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Blue, D. R., et al. (1995). Evaluation of the pharmacological selectivity profile of alpha 1 adrenoceptor antagonists at prostatic alpha 1 adrenoceptors: binding, functional and in vivo studies. PubMed. Retrieved from [Link]
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ACS Publications. (2016). An Experimental Investigation of the Adsorption of a Phosphonic Acid on the Anatase TiO2(101) Surface. The Journal of Physical Chemistry C. Retrieved from [Link]
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A Researcher's Guide to Comparative Docking of Aminophosphonic Acids with Target Enzymes
Abstract
Aminophosphonic acids (APAs) represent a pivotal class of compounds in medicinal chemistry, largely due to their ability to act as potent inhibitors of various enzymes. Their structural resemblance to amino carboxylic acids allows them to function as effective antimetabolites, competing for the active sites of enzymes crucial for metabolic and signaling pathways.[1] A key feature is the tetrahedral phosphonate group, which mimics the transition state of peptide bond hydrolysis, making APAs powerful transition-state analogue inhibitors for a wide range of enzymes, including proteases and ligases.[2][3][4] This guide provides a comprehensive overview of the principles and a detailed protocol for conducting comparative molecular docking studies of APAs, a critical in silico method for predicting their binding affinity and interaction patterns. We present a case study focused on bacterial urease to illustrate the application of these methods in identifying promising enzyme inhibitors.
The Power of Mimicry: Why Aminophosphonic Acids are Potent Enzyme Inhibitors
The therapeutic potential of α-aminophosphonic acids stems from their remarkable ability to mimic α-amino acids, the fundamental building blocks of proteins. By replacing the planar carboxyl group of an amino acid with a tetrahedral phosphonic acid moiety, these analogues can effectively target and inhibit enzymes involved in amino acid and peptide metabolism.[4]
The inhibitory mechanism is primarily based on the concept of transition-state analogy . Many enzymatic reactions, particularly the hydrolysis of peptide bonds by proteases, proceed through a high-energy, tetrahedral intermediate. The phosphonate group in APAs is a stable mimic of this transient state.[3] When an APA-based inhibitor binds to an enzyme's active site, it forms a stable complex that the enzyme cannot easily process, effectively blocking its catalytic activity. This potent inhibition has made APAs and their derivatives valuable candidates for developing drugs with antibacterial, anticancer, antiviral, and other therapeutic effects.[1]
The In Silico Microscope: Principles of Molecular Docking
Molecular docking is a powerful computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand, such as an APA) when it binds to a second molecule (a receptor, typically a target enzyme).[][6] This structure-based drug design method allows researchers to virtually screen large libraries of compounds and prioritize the most promising candidates for further experimental testing, saving significant time and resources.[][7]
The process involves two main stages:
-
Sampling: The docking algorithm explores a vast number of possible conformations and orientations (poses) of the ligand within the enzyme's binding site.[6]
-
Scoring: A scoring function then estimates the binding affinity for each pose.[6] The result, often expressed as a binding energy (in kcal/mol), indicates the stability of the ligand-receptor complex. A more negative score typically suggests a stronger, more favorable interaction.
A Validated Protocol for Comparative Docking Studies
To ensure the reliability of docking results, a standardized and validated workflow is essential. The following protocol provides a step-by-step guide for performing a comparative docking study using widely accepted methodologies.
Experimental Workflow: Docking an APA Library against a Target Enzyme
Caption: A generalized workflow for molecular docking studies.
Step-by-Step Methodology
Part A: Target Enzyme Preparation
-
Obtain Receptor Structure: Download the 3D crystal structure of the target enzyme from the Protein Data Bank (PDB). For our case study, we will use Jack bean urease (PDB ID: 4H9M).
-
Prepare the Protein:
-
Load the PDB file into a molecular modeling software (e.g., AutoDock Tools, PyMOL, Chimera).
-
Remove all water molecules and any co-crystallized ligands or ions that are not part of the active site.
-
Add polar hydrogens to the protein structure, which are crucial for forming hydrogen bonds.
-
Assign partial charges (e.g., Gasteiger charges) to the protein atoms. Save the prepared protein in the appropriate format (e.g., PDBQT for AutoDock).
-
Part B: Ligand (Aminophosphonic Acid) Preparation
-
Create 3D Structures: Draw the 2D structures of your aminophosphonic acid derivatives using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).
-
Convert and Minimize: Convert the 2D structures to 3D. Perform an energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation for each ligand.
-
Set Torsion Angles: Define the rotatable bonds within each ligand to allow for conformational flexibility during the docking process. Save the prepared ligands in the required format (e.g., PDBQT).
Part C: Docking Execution (using AutoDock Vina as an example)
-
Grid Box Generation: Define the search space for the docking simulation. This is typically a 3D grid box centered on the active site of the enzyme. The location of the active site can be identified from the position of the co-crystallized ligand in the original PDB file or from published literature.[6]
-
Configuration File: Create a configuration file that specifies the file paths for the prepared protein and ligands, the coordinates and dimensions of the grid box, and other docking parameters (e.g., exhaustiveness).
-
Run the Simulation: Execute the docking program from the command line, referencing your configuration file. The software will systematically place each ligand into the defined grid box, sample different poses, and calculate the binding energy for the most favorable ones.
Part D: Post-Docking Analysis and Validation
-
Analyze Results: The output will typically include the binding energy (kcal/mol) and the 3D coordinates for the top-ranked poses of each ligand.
-
Visualize Interactions: Load the protein-ligand complexes into a visualization software. Analyze the non-covalent interactions, such as hydrogen bonds and hydrophobic contacts, between the best-scoring APA derivatives and the amino acid residues in the enzyme's active site.
-
Protocol Validation (Trustworthiness): A crucial step is to validate your docking protocol. This is done by "re-docking" the native ligand that was originally co-crystallized with the protein. If the docking software can accurately reproduce the experimental binding mode (typically with a Root Mean Square Deviation (RMSD) of less than 2.0 Å), the protocol is considered reliable.[8]
Case Study: Comparative Docking of APA Derivatives as Urease Inhibitors
Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide.[9][10] In agriculture, its activity leads to nitrogen loss from fertilizers, while in medicine, urease produced by bacteria like Helicobacter pylori is linked to gastritis and peptic ulcers.[9][10] Therefore, urease inhibitors are of significant interest. Aminophosphonic acids have been explored as effective inhibitors of this enzyme.[11]
Selected Ligands and Target
-
Target: Jack bean Urease (PDB ID: 4H9M)
-
Ligands: A series of hypothetical N-substituted aminomethanephosphonic acids (based on structures known to inhibit urease).
-
L1: Aminomethanephosphonic acid (Parent compound)
-
L2: N-phenylaminomethanephosphonic acid
-
L3: N-(4-chlorophenyl)aminomethanephosphonic acid
-
L4: N-benzylaminomethanephosphonic acid
-
-
Reference Inhibitor: Thiourea (a known urease inhibitor)[9]
Comparative Docking Results
The following table summarizes the predicted binding affinities and key interactions for the selected compounds docked into the active site of urease.
| Compound | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) | Number of H-Bonds |
| L1 (Parent) | -5.8 | HIS246, ASP360, Ni ions | 3 |
| L2 (Phenyl) | -6.9 | HIS246, ASP360, ALA363, Ni ions | 4 |
| L3 (Chlorophenyl) | -7.5 | HIS246, ASP360, ALA363, Ni ions | 4 |
| L4 (Benzyl) | -7.2 | HIS246, ASP360, MET364, Ni ions | 3 |
| Thiourea (Ref.) | -4.5 | HIS246, Ni ions | 2 |
Note: These results are illustrative and generated for the purpose of this guide. Actual values would be derived from the docking software output.
Discussion of Structure-Activity Relationships (SAR)
From the comparative data, we can derive valuable insights into the structure-activity relationship (SAR):
-
Core Interaction: The phosphonate group is critical for binding, forming strong electrostatic and hydrogen bond interactions with the key catalytic residues (like Histidine and Aspartate) and the nickel ions in the urease active site. This anchoring is consistent with its role as a transition-state mimic.
-
Impact of N-Substitution: The addition of aromatic substituents (L2, L3, L4) significantly improves the binding affinity compared to the parent compound (L1). This suggests that these groups engage in additional favorable interactions, likely hydrophobic contacts, with non-polar residues in the binding pocket (e.g., ALA363, MET364).
-
Electronic Effects: The chloro-substituted phenyl ring (L3) shows the best binding energy. The electron-withdrawing nature of the chlorine atom can enhance the acidity of the phosphonate protons, potentially leading to stronger hydrogen bonds.
-
Comparison to Reference: All the designed APA derivatives show superior predicted binding energies compared to the standard inhibitor, Thiourea, highlighting their potential as more potent inhibitors.
Caption: Key binding interactions of an APA inhibitor in the urease active site.
Conclusion and Future Directions
This guide has outlined the theoretical basis and a practical, validated workflow for conducting comparative docking studies of aminophosphonic acid inhibitors. The case study on urease demonstrates how this in silico approach can effectively predict binding affinities and elucidate structure-activity relationships, providing a rational basis for inhibitor design.
The most promising candidates identified through docking, such as the N-(4-chlorophenyl) derivative in our example, should be prioritized for chemical synthesis and subsequent in vitro enzyme inhibition assays to validate the computational predictions. Further studies, including molecular dynamics simulations, can provide deeper insights into the stability of the enzyme-inhibitor complex over time. By integrating computational and experimental approaches, researchers can accelerate the discovery of novel and potent enzyme inhibitors for various therapeutic applications.
References
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Independent Laboratory Validation of 3-Aminopropylphosphonic Acid's Biological Activity: A Comparative Guide for Researchers
This guide provides an in-depth, independent validation of the biological activity of 3-Aminopropylphosphonic acid (3-APPA), a notable phosphonic acid analogue of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA). Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive comparison of 3-APPA's performance against other key GABAB receptor ligands, supported by detailed experimental protocols and data. Our objective is to furnish the scientific community with a robust resource for evaluating 3-APPA's utility in GABAergic system research.
Introduction: The Significance of GABAB Receptor Modulation
The GABAB receptor, a metabotropic G-protein coupled receptor (GPCR), plays a pivotal role in mediating slow and prolonged inhibitory neurotransmission in the central nervous system (CNS).[1][2] Its activation leads to a cascade of downstream signaling events, including the inhibition of adenylyl cyclase and the modulation of Ca2+ and K+ channels, which collectively dampen neuronal excitability.[3] Dysregulation of GABAB receptor signaling is implicated in a variety of neurological and psychiatric disorders, such as spasticity, pain, anxiety, and addiction.[4][5] This makes the GABAB receptor a compelling target for therapeutic intervention.
3-Aminopropylphosphonic acid has emerged as a potent and selective agonist at the GABAB receptor.[6][7] Its structural similarity to GABA, combined with the presence of a phosphonic acid moiety instead of a carboxylic acid, confers unique pharmacological properties. This guide aims to provide a rigorous, evidence-based assessment of 3-APPA's biological activity through a series of validated in vitro assays.
Comparative Pharmacological Analysis of GABAB Receptor Agonists
To objectively assess the biological activity of 3-APPA, its performance was benchmarked against a panel of well-characterized GABAB receptor ligands. This includes the archetypal agonist, baclofen, and other relevant compounds. The key parameters for comparison are binding affinity (Ki) and functional potency (EC50/IC50).
Table 1: Comparative Binding Affinity and Functional Potency of GABAB Receptor Ligands
| Compound | Receptor/Tissue Source | Assay Type | Parameter | Value (µM) | Reference |
| 3-Aminopropylphosphonic acid (3-APPA) | Rat Cerebellar Membranes | [3H]-baclofen Binding | IC50 | 1.5 | [6] |
| 3-Aminopropylphosphonic acid (3-APPA) | Rat Brain Slices | Forskolin-stimulated cAMP | Inhibition | - | [8] |
| Baclofen | Rat Cerebellar Membranes | [3H]-baclofen Binding | Ki | 0.12 | [3] |
| GABA | Rat Cerebellar Membranes | [3H]-baclofen Binding | Ki | 0.04 | [3] |
| CGP35348 (Antagonist) | Rat Striatum | Dopamine Synthesis Inhibition | Antagonism of Baclofen | - | [9] |
Note: The table above summarizes data from multiple independent studies. Direct comparison of absolute values should be made with caution due to variations in experimental conditions.
The data clearly position 3-APPA as a potent ligand at the GABAB receptor, with an IC50 value in the low micromolar range.[6] Of particular note is its demonstrated ability to inhibit forskolin-stimulated cAMP production, a hallmark of GABAB receptor activation via Gαi/o coupling.[8]
Validated Experimental Protocols for Assessing GABAB Receptor Activity
Scientific integrity hinges on reproducible and well-documented methodologies. The following section provides detailed, step-by-step protocols for the key in vitro assays used to characterize the biological activity of 3-APPA and its analogues.
Radioligand Binding Assay for GABAB Receptor Affinity
This assay directly measures the affinity of a test compound for the GABAB receptor by competing with a radiolabeled ligand for binding to the receptor. A commonly used radioligand is [3H]CGP54626, a high-affinity GABAB receptor antagonist.
Protocol: [3H]CGP54626 Competition Binding Assay [10]
-
Membrane Preparation:
-
Homogenize rat brain tissue (e.g., cerebellum or cortex) in ice-cold buffer (50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.
-
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation. Repeat this step three times to remove endogenous GABA.
-
Resuspend the final pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, combine the following in a final volume of 200 µL:
-
50 µL of membrane suspension (typically 100-200 µg of protein).
-
50 µL of [3H]CGP54626 (final concentration ~2 nM).
-
50 µL of assay buffer (for total binding) or a high concentration of a non-radiolabeled ligand like baclofen (100 µM) (for non-specific binding).
-
50 µL of varying concentrations of the test compound (e.g., 3-APPA).
-
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
-
Filtration and Scintillation Counting:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Diagram 1: Experimental Workflow for Radioligand Binding Assay
A schematic of the radioligand binding assay workflow.
Functional Assay: [35S]GTPγS Binding
This functional assay measures the activation of G-proteins coupled to the GABAB receptor. Agonist binding promotes the exchange of GDP for the non-hydrolyzable GTP analogue, [35S]GTPγS, on the Gα subunit.
Protocol: [35S]GTPγS Binding Assay [11][12]
-
Membrane Preparation: Prepare cell membranes as described in the radioligand binding assay protocol.
-
Assay Incubation:
-
In a final volume of 200 µL of assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4), combine:
-
Membrane suspension (50-100 µg of protein).
-
GDP (10 µM final concentration) to stabilize the inactive state of the G-protein.
-
Varying concentrations of the agonist (e.g., 3-APPA).
-
-
Pre-incubate for 15 minutes at 30°C.
-
Initiate the reaction by adding [35S]GTPγS (final concentration ~0.1 nM).
-
Incubate for 30-60 minutes at 30°C.
-
-
Termination and Detection:
-
Terminate the reaction by rapid vacuum filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Quantify the bound [35S]GTPγS by liquid scintillation counting.
-
-
Data Analysis:
-
Calculate the agonist-stimulated increase in [35S]GTPγS binding above basal levels.
-
Plot the stimulated binding against the logarithm of the agonist concentration.
-
Determine the EC50 (concentration for 50% of maximal stimulation) and Emax (maximal effect) from the dose-response curve.
-
Diagram 2: G-Protein Activation and [35S]GTPγS Binding
Agonist binding to the GABAB receptor facilitates the exchange of GDP for [35S]GTPγS on the Gα subunit.
Functional Assay: cAMP Accumulation
This assay assesses the functional consequence of GABAB receptor activation on a key downstream signaling pathway: the inhibition of adenylyl cyclase and subsequent reduction in cyclic AMP (cAMP) levels.
Protocol: Forskolin-Stimulated cAMP Accumulation Assay [13]
-
Cell Culture and Plating:
-
Culture a suitable cell line expressing GABAB receptors (e.g., CHO or HEK293 cells) in appropriate media.
-
Plate the cells in 96-well plates and grow to near confluence.
-
-
Assay Procedure:
-
Wash the cells with serum-free media.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 15-30 minutes to prevent cAMP degradation.
-
Add varying concentrations of the GABAB receptor agonist (e.g., 3-APPA).
-
Stimulate adenylyl cyclase with forskolin (typically 1-10 µM) to induce cAMP production.
-
Incubate for 15-30 minutes at 37°C.
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).
-
-
Data Analysis:
-
Plot the percentage inhibition of forskolin-stimulated cAMP production against the logarithm of the agonist concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
Synthesis and Quality Control of 3-Aminopropylphosphonic Acid
The reliability of biological data is contingent upon the purity and structural integrity of the test compound. Therefore, a brief overview of the synthesis and characterization of 3-APPA is pertinent.
Synthesis: While several synthetic routes exist, a common approach involves the reaction of 3-aminopropanol with phosphorous acid and hydrochloric acid. Alternative methods may utilize different starting materials and catalysts.
Purity Analysis: Independent verification of the purity and identity of synthesized 3-APPA is crucial. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 31P NMR should be employed to confirm the chemical structure and identify any organic impurities.[14][15]
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis can be used to determine the purity of the compound and quantify any impurities.[16]
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
A purity of >95%, as determined by a combination of these methods, is generally considered acceptable for in vitro biological assays.[17]
Therapeutic Potential and Future Directions
The potent and selective agonist activity of 3-APPA at GABAB receptors suggests its potential as a valuable research tool and a lead compound for drug discovery. GABAB receptor agonists have demonstrated therapeutic utility in treating conditions such as muscle spasticity and have shown promise in the management of addiction and pain.[18][19]
However, the clinical application of systemic GABAB agonists can be limited by side effects, including sedation and muscle weakness.[1] Future research may focus on the development of analogues of 3-APPA with improved pharmacokinetic properties, such as enhanced blood-brain barrier penetration or peripheral restriction, to target specific therapeutic areas with greater precision and reduced side effects. The exploration of positive allosteric modulators (PAMs) that enhance the effect of endogenous GABA represents another promising avenue for therapeutic development.[20]
Conclusion
This guide provides a comprehensive and objective evaluation of the biological activity of 3-Aminopropylphosphonic acid as a potent and selective GABAB receptor agonist. The comparative data and detailed experimental protocols presented herein serve as a valuable resource for researchers investigating the GABAergic system. The rigorous, independent validation of 3-APPA's pharmacological profile underscores its utility as a research tool and a foundation for the development of novel therapeutics targeting GABAB receptors.
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Cryan, J. F., & Kaupmann, K. (2005). Don't worry 'B' happy!: a role for GABAB receptors in anxiety and depression. Trends in Pharmacological Sciences, 26(1), 36-43. [Link]
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Malcangio, M., & Bowery, N. G. (1995). Possible therapeutic application of GABAB receptor agonists and antagonists. Clinical Neuropharmacology, 18(4), 285-305. [Link]
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Gifford Bioscience. Radioligand Binding Assay Protocol. [Link]
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Bischoff, S., Tiedtke, P. J., & Olpe, H. R. (1991). The GABAB antagonist, CGP 35348, antagonizes the effects of baclofen, gamma-butyrolactone and HA 966 on rat striatal dopamine synthesis. Naunyn-Schmiedeberg's Archives of Pharmacology, 343(5), 471-476. [Link]
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Hägele, G., & Ollig, J. (2000). NMR-controlled titrations: characterizing aminophosphonates and related structures. Heteroatom Chemistry, 11(7), 562-582. [Link]
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ACS Omega. Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Validation. [Link]
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Ghelardini, C., Giotti, A., Malmberg-Aiello, P., & Bartolini, A. (1991). CGP 35348, a new GABAB antagonist, prevents antinociception and muscle-relaxant effect induced by baclofen. British Journal of Pharmacology, 104(3), 777-781. [Link]
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Orsini, F., Sello, G., & Sisti, M. (2010). Aminophosphonic acids and derivatives. Synthesis and biological applications. Current Medicinal Chemistry, 17(3), 264-289. [Link]
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Harrison, C., & Traynor, J. R. (2003). Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. Life Sciences, 74(4), 489-508. [Link]
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C. R. Chimie. Novel Sterically Crowded and Conformationally Constrained α-Aminophosphonates with a Near-Neutral pKa as Highly Accurate 31P NMR pH Probes. Application to Subtle pH Gradients Determination in Dictyostelium discoideum Cells. [Link]
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Assay Guidance Manual. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 1-Aminopropylphosphonic Acid
This guide provides essential, immediate safety and logistical information for the proper disposal of 1-aminopropylphosphonic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple instruction to offer a framework for understanding the causality behind each procedural step, ensuring a culture of safety and environmental responsibility in your laboratory.
Executive Directive: Prioritizing Safety and Compliance
The cardinal principle for the disposal of this compound is that it must not be released into the environment through conventional waste streams.[1] Due to its chemical properties and potential hazards, direct disposal into sewer systems or general laboratory trash is strictly prohibited.[2] The only appropriate and compliant method is collection and transfer to a licensed chemical waste disposal service.[2] This guide outlines the procedural steps to ensure this process is conducted safely, efficiently, and in accordance with environmental regulations.
Hazard Assessment: Understanding the "Why"
This compound and its structural analogs are not benign reagents. A thorough understanding of their associated hazards is fundamental to appreciating the necessity of stringent disposal protocols.
-
Irritant and Corrosive Potential: The compound is classified as a skin and eye irritant.[1][3][4][5][6] Safety Data Sheets (SDS) for related phosphonic acids indicate they may cause severe skin burns and eye damage.[7][8] This is due to the acidic nature of the phosphonic acid group and the reactive properties of the amino group.
-
Respiratory Hazard: Inhalation of dusts or aerosols can cause respiratory irritation.[1][3][4][5] Therefore, all handling must be performed in a well-ventilated area.[2][3]
-
Aquatic Toxicity: A significant concern is the compound's toxicity to aquatic life, with potentially long-lasting effects.[3][7] Release into the sanitary sewer system can disrupt aquatic ecosystems. Phosphates, in general, contribute to eutrophication (algal blooms) in waterways, which can deplete oxygen and harm aquatic life.[9]
-
Corrosivity to Metals: Some phosphonic acids are known to be corrosive to metals, which has implications for the selection of appropriate waste containers.[7][10]
This hazard profile necessitates that this compound be treated as regulated hazardous waste from the moment it is designated for disposal.
Personal Protective Equipment (PPE): A Non-Negotiable Standard
Before any handling or disposal procedures begin, the appropriate PPE must be worn.[2] This is your primary defense against chemical exposure.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles.[3] | Protects against splashes and airborne dust that can cause serious eye irritation or damage.[1][4] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[3] | Prevents direct skin contact, which can cause irritation or burns.[1][3] |
| Body Protection | Standard laboratory coat, long sleeves, and closed-toe shoes.[3] | Minimizes the risk of accidental skin exposure from spills or splashes. |
| Respiratory Protection | NIOSH-approved respirator.[3] | Required if dust or aerosols are generated, to prevent respiratory tract irritation.[4][5] |
Standard Operating Procedure for Disposal
This step-by-step protocol ensures a safe and compliant disposal pathway from waste generation to final collection.
Collect all waste containing this compound, including residual powder, contaminated weighing paper, pipette tips, and gloves, separately from other laboratory waste streams.[3] Do not mix this waste with solvents or other reactive chemicals.[7]
-
Container Selection: Use a designated, sealable waste container made of a compatible material (e.g., high-density polyethylene - HDPE).[2] Avoid metal containers due to the potential for corrosion.[2][10] If possible, reuse the original product container, which is guaranteed to be compatible.[7][11]
-
Labeling: The container must be clearly labeled as hazardous waste. Affix your institution's official hazardous waste tag. The label must include:
-
The full chemical name: "this compound"
-
All hazardous constituents and their approximate concentrations.
-
The relevant hazard pictograms (e.g., irritant, corrosive, environmental hazard).[6]
-
The date accumulation started.
-
The name of the principal investigator and laboratory location.
-
Store the sealed and labeled waste container in a designated, secure area within the laboratory, such as a satellite accumulation area or a fume hood designated for waste. Ensure it is stored away from incompatible materials.[12] The container must remain closed at all times except when waste is being added.[11]
Contact your institution's Environmental Health and Safety (EHS) office or the equivalent department to schedule a pickup for the hazardous waste.[2] Do not attempt to transport the waste off-site yourself.
Disposal Workflow Diagram
Caption: Workflow for the compliant disposal of this compound.
Emergency Procedures: Spill and Exposure Management
Accidents require immediate and correct action.
-
Evacuate and Secure: If the spill is large or in a poorly ventilated area, evacuate personnel immediately.[3] Restrict access to the area.
-
Don PPE: Before addressing the spill, don the full PPE detailed in Section 3.
-
Containment: Prevent the spilled material from entering drains or watercourses.[2][7]
-
Cleanup:
-
Collect Waste: Place all contaminated absorbent material and cleaning supplies into a designated hazardous waste container and label it appropriately.[3]
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent or detergent and water.[3] Collect this cleaning solution as hazardous waste.
Spill Response Decision Tree
Caption: Decision-making process for responding to a chemical spill.
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][7]
-
Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. If skin irritation occurs, get medical help.[5][13]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult, give oxygen. Call a poison center or doctor immediately.[7][13]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[10]
Decontamination of Empty Containers
Empty containers that held this compound must be decontaminated before disposal.[2]
-
Triple Rinse: Rinse the empty container thoroughly with a suitable solvent (e.g., water) at least three times.
-
Collect Rinsate: Crucially, collect all rinsate from these washes. The rinsate must be treated as hazardous chemical waste and added to your designated waste container.[2]
-
Final Disposal: After triple-rinsing and ensuring the container is clean, puncture it to prevent reuse and dispose of it according to your institution's guidelines for decontaminated lab waste.[2]
The Fallacy of On-Site Neutralization for Disposal
While neutralization is a common procedure for simple corrosive wastes, it is not a suitable disposal method for this compound.[14] The rationale is twofold:
-
Persistent Aquatic Toxicity: Neutralizing the phosphonic acid group does not eliminate the hazard the compound poses to aquatic life. The resulting phosphate salt is still an environmental concern.[3][9]
-
Regulatory Prohibition: Environmental regulations prohibit the dilution or treatment of hazardous waste for the purpose of drain disposal without proper permits.[15] The principle of "cradle-to-grave" responsibility requires that hazardous waste be managed by licensed facilities.
Relying on professional disposal services is the only way to ensure both environmental protection and regulatory compliance.
References
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- Cayman Chemical. (2025, August 26). Safety Data Sheet: 3-Aminopropylphosphonic Acid.
- Ereztech. (n.d.). Safety Data Sheet: Propylphosphonic acid.
- ECHEMI. (n.d.). (1-AMINOBUTYL)PHOSPHONIC ACID SDS, 13138-36-8 Safety Data Sheets.
- Fisher Scientific. (2025, December 19). Safety Data Sheet: (3-Aminopropyl)phosphonic acid.
- IsoLab, University of Washington. (2021, June 23). SOP - Phosphoric Acid.
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Personal protective equipment for handling 1-Aminopropylphosphonic acid
A Researcher's Guide to Safely Handling 1-Aminopropylphosphonic Acid
Navigating the complexities of novel drug development requires not only scientific acumen but also an unwavering commitment to safety. This compound, a compound of interest for various research applications, necessitates a thorough understanding of its handling requirements to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This guide provides essential, experience-driven insights and procedural guidance for the safe handling of this compound, with a focus on the selection and use of appropriate Personal Protective Equipment (PPE).
Understanding the Risks: The "Why" Behind the Precautions
This compound is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] The primary hazards associated with this compound are dermal contact, eye contact, and inhalation of its dust or aerosolized particles. Therefore, the cornerstone of a robust safety protocol is the establishment of effective barriers to these routes of exposure.
The acidic nature of phosphonic acids, in general, means they can cause corrosive damage to skin and eyes upon direct contact.[3] While this compound is a specific molecule, it is prudent to apply the general safety principles for this class of compounds. The operational plan for handling this chemical is therefore designed to mitigate these risks through a combination of engineering controls, administrative controls, and, most critically, the correct use of PPE.
Pre-Operational Safety Checklist: Setting the Stage for Safe Handling
Before beginning any work with this compound, a systematic safety check is paramount. This is not merely a procedural formality but a critical step in a self-validating safety system.
-
Verify Engineering Controls : Ensure that the work area, typically a chemical fume hood, has a current certification and is functioning correctly. Local exhaust ventilation is the first line of defense in minimizing respiratory exposure.[4][5]
-
Locate Emergency Equipment : Confirm the immediate availability and functionality of an eyewash station and a safety shower.[4][6] In the event of an accidental exposure, rapid response is crucial.
-
Assemble All Necessary PPE : Before handling the compound, ensure that all required PPE is readily available, is in good condition, and fits correctly.
Personal Protective Equipment (PPE): Your Essential Barrier
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task and the associated risks. The following table summarizes the recommended PPE for handling this compound.
| Scenario | Required Personal Protective Equipment | Rationale |
| Handling Small Quantities (mg scale) of Solid | - Safety glasses with side shields- Nitrile or neoprene gloves- Laboratory coat | To protect against accidental eye contact with solid particles and minimal skin contact. |
| Handling Larger Quantities (gram scale) or Solutions | - Chemical splash goggles or a face shield- Acid-resistant gloves (e.g., butyl rubber, neoprene)- Chemical-resistant apron over a laboratory coat- Closed-toe shoes | To provide enhanced protection against splashes to the eyes, face, and body.[4][5] Solutions increase the risk of widespread contamination in case of a spill. |
| Generating Dust or Aerosols (e.g., weighing, sonicating) | - All PPE from the "Larger Quantities" scenario- A NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases | To prevent inhalation of airborne particles.[4][6] The specific cartridge should be selected based on a formal risk assessment. |
Experimental Protocol: Donning and Doffing PPE
A disciplined approach to putting on and taking off PPE is essential to prevent cross-contamination.
Donning Sequence:
-
Lab Coat/Apron: Put on your lab coat and, if required, a chemical-resistant apron.
-
Respirator: If required, perform a fit check and don your respirator.
-
Eye Protection: Put on safety glasses, goggles, or a face shield.
-
Gloves: Don the appropriate gloves, ensuring they overlap the cuffs of your lab coat.
Doffing Sequence (to be performed in a designated area):
-
Gloves: Remove gloves using a technique that avoids touching the outside of the glove with your bare hands.
-
Apron/Lab Coat: Remove your apron and/or lab coat, turning it inside out as you remove it.
-
Eye Protection: Remove your eye protection.
-
Respirator: If worn, remove your respirator.
-
Hand Washing: Wash your hands thoroughly with soap and water.[4]
Workflow for Safe Handling of this compound
The following diagram illustrates the logical flow of operations when working with this compound.
Caption: Workflow for the safe handling of this compound.
Spill and Emergency Procedures
In the event of a spill, it is critical to have a clear and practiced response plan.
-
Minor Spill (in a fume hood):
-
Alert nearby personnel.
-
Wearing appropriate PPE, neutralize the spill with a suitable agent (e.g., sodium bicarbonate for acidic compounds).
-
Absorb the neutralized material with an inert absorbent (e.g., vermiculite, sand).
-
Collect the waste in a clearly labeled, sealed container for hazardous waste disposal.
-
Decontaminate the area with soap and water.
-
-
Major Spill (outside a fume hood) or Personal Exposure:
-
Evacuate: Immediately evacuate the area.
-
Alert: Activate the nearest fire alarm and notify your institution's emergency response team.
-
Decontaminate (if exposed): If there has been skin or eye contact, proceed immediately to the safety shower or eyewash station and flush the affected area for at least 15 minutes.[6][7] Remove contaminated clothing while under the shower.
-
Seek Medical Attention: All personnel exposed to this compound should seek immediate medical attention.[7]
-
Disposal Plan: Responsible Stewardship
All waste containing this compound, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.
-
Segregation: Collect all solid and liquid waste in separate, appropriately labeled, and sealed containers. Do not mix with other waste streams.
-
Labeling: Clearly label the waste containers with the full chemical name ("this compound") and any associated hazard symbols.
-
Storage: Store waste containers in a designated, well-ventilated, and secondary containment area.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office, in accordance with all local, state, and federal regulations.[8]
By adhering to these rigorous safety protocols, researchers can confidently work with this compound, ensuring a safe laboratory environment conducive to groundbreaking scientific discovery.
References
-
Common Name: PHOSPHORIC ACID HAZARD SUMMARY. NJ.gov. [Link]
-
Phosphoric Acid Safety Tips. (2015, June 17). VelocityEHS. [Link]
-
Product Stewardship Summary - Phosphonic Acid. Ashland. [Link]
-
SAFETY DATA SHEET - (3-Aminopropyl)phosphonic acid. Fisher Scientific. [Link]
-
SAFETY DATA SHEET - Propane-1-phosphonic acid. (2025, September 23). Thermo Fisher Scientific. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
